4-Methoxyestrone-13C6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C19H24O3 |
|---|---|
分子量 |
306.35 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i1+1,6+1,8+1,15+1,17+1,19+1 |
InChI 键 |
PUEXVLNGOBYUEW-FXKMKVETSA-N |
手性 SMILES |
COC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[13C@]4([13C@H]3[13CH2][13CH2][13C]4=O)[13CH3])O |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxyestrone-13C6: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic pathway for 4-Methoxyestrone-13C6, an isotopically labeled version of the endogenous estrogen metabolite 4-Methoxyestrone. This document is intended for researchers in pharmacology, drug metabolism, and related fields who require a stable, heavy-atom labeled internal standard for quantitative bioanalytical studies.
Chemical Structure
This compound is an isotopically labeled steroid hormone derivative. The core structure is that of estrone (B1671321), a naturally occurring estrogen, which is a C18 steroid characterized by an aromatic A-ring and a ketone group at C-17. In 4-Methoxyestrone, a methoxy (B1213986) group (-OCH3) is substituted at the C-4 position of the aromatic A-ring, and a hydroxyl group (-OH) is present at the C-3 position.
The "-13C6" designation indicates that six of the carbon atoms in the molecule have been replaced with the stable isotope carbon-13 (¹³C). While the exact positions of these labels can vary depending on the synthetic route, a common and synthetically accessible approach involves labeling the A-ring of the steroid.
Key Structural Features:
-
Steroid Core: A four-ring (A, B, C, D) gonane (B1236691) skeleton.
-
Aromatic A-Ring: The presence of a phenolic A-ring is characteristic of estrogens.
-
C-3 Hydroxyl Group: A hydroxyl group at the third carbon position.
-
C-4 Methoxy Group: A methoxy group at the fourth carbon position.
-
C-17 Ketone: A ketone functional group at the seventeenth carbon position.
-
Isotopic Labels: Six carbon-13 atoms, typically incorporated into the A-ring for synthetic convenience and analytical utility.
Molecular Formula: C₁₃H₂₄O₃ (unlabeled: C₁₉H₂₄O₃)
IUPAC Name: (8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one (for the unlabeled compound). The IUPAC name for the ¹³C₆ labeled compound would specify the positions of the carbon-13 atoms.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial synthesis of a ¹³C-labeled estrone core, followed by functional group manipulations to introduce the 4-methoxy group. A plausible synthetic strategy is outlined below, drawing from established methods for steroid synthesis and isotopic labeling.[1]
Synthesis of Estrone-13C6
The introduction of the six carbon-13 labels is most strategically achieved during the construction of the A-ring. This can be accomplished through a total synthesis approach. One such approach, analogous to methods used for other labeled steroids, involves the use of a ¹³C-labeled synthon to build the A-ring.[2][3]
Experimental Protocol: Total Synthesis of Estrone-13C6 (Conceptual)
-
Preparation of a ¹³C₆-labeled A-ring precursor: A key starting material would be a benzene (B151609) derivative containing six carbon-13 atoms. For example, starting from commercially available [¹³C₆]-benzene, one could synthesize a suitable building block for steroid annulation reactions.
-
Annulation Reactions: The ¹³C₆-labeled A-ring precursor would then be subjected to a series of reactions to build the B, C, and D rings of the steroid nucleus. The Torgov synthesis is a well-established method for the construction of the steroid skeleton and could be adapted for this purpose.[4] This typically involves the reaction of a vinyl carbinol with a cyclic diketone to form the B and C rings, followed by cyclization to form the D ring.
-
Functional Group Manipulation: Following the construction of the tetracyclic core, further functional group modifications would be necessary to arrive at the estrone structure, specifically ensuring the presence of the C-17 ketone.
Conversion of Estrone-13C6 to this compound
Once Estrone-13C6 is obtained, the next steps involve the introduction of a hydroxyl group at the C-4 position, followed by methylation.
Step 1: 4-Hydroxylation of Estrone-13C6
The introduction of a hydroxyl group at the C-4 position of the aromatic A-ring can be achieved through electrophilic aromatic substitution, such as nitration followed by reduction and diazotization, or through direct oxidation. A common laboratory method involves the use of a suitable oxidizing agent. The enzyme Cytochrome P450 1B1 (CYP1B1) is known to catalyze the 4-hydroxylation of estrone in vivo.[5][6]
Experimental Protocol: 4-Hydroxylation of Estrone-13C6 (Conceptual)
-
Protection of the C-17 ketone: To prevent unwanted side reactions, the C-17 ketone of Estrone-13C6 is first protected, for example, as a ketal.
-
Hydroxylation: The protected Estrone-13C6 is then treated with an appropriate hydroxylating agent. A variety of reagents and conditions have been reported for the hydroxylation of aromatic rings.
-
Deprotection: The protecting group at C-17 is then removed to yield 4-Hydroxyestrone-13C6.
Step 2: Selective Methylation of the 4-Hydroxy Group
The final step is the selective methylation of the 4-hydroxy group to yield this compound. This requires a regioselective methylation that favors the 4-OH over the 3-OH group. A method for the selective synthesis of 4-methoxyestrogen from 4-hydroxyestrogen has been described, which involves the introduction of an oxygen atom at the C-6 position to direct the methylation.[7]
Experimental Protocol: Methylation of 4-Hydroxyestrone-13C6
-
Reaction Setup: 4-Hydroxyestrone-13C6 is dissolved in a suitable aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF).
-
Addition of Base: A mild base, such as potassium carbonate (K₂CO₃), is added to the solution to deprotonate the phenolic hydroxyl groups.[8]
-
Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. To maintain the isotopic purity of the final product if desired for the methoxy group as well, [¹³C]-methyl iodide could be used.[9]
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching the reaction, extracting the product into an organic solvent, and washing to remove impurities. The crude product is then purified using a suitable technique such as column chromatography or recrystallization to yield pure this compound.[10][11]
Quantitative Data
Due to the specialized nature of isotopically labeled standards, detailed quantitative data for the synthesis of this compound is not widely available in the public domain. However, based on analogous syntheses of other labeled steroids, the following are expected parameters that would be determined and reported.
| Parameter | Expected Value/Method |
| Overall Yield | 1-5% (from starting ¹³C₆-precursor) |
| Purity | >98% (determined by HPLC and/or GC-MS) |
| Isotopic Enrichment | >99% ¹³C at each labeled position |
| Mass Spectrometry | ESI-MS or GC-MS would confirm the molecular weight and fragmentation pattern. The molecular ion peak would be shifted by +6 Da compared to the unlabeled compound. |
| NMR Spectroscopy | ¹H and ¹³C NMR would be used to confirm the structure and the positions of the ¹³C labels. The ¹³C NMR spectrum would show enhanced signals for the labeled carbon atoms.[12][13][14][15] |
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a chemical process and does not directly involve biological signaling pathways. However, the resulting labeled compound is a valuable tool for studying estrogen metabolism pathways in biological systems. 4-Methoxyestrone is a metabolite of estrone, formed via hydroxylation and subsequent methylation.[16][17]
Below is a conceptual workflow for the chemical synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a challenging but feasible endeavor for experienced synthetic organic chemists. The key steps involve the construction of a ¹³C₆-labeled estrone core, followed by regioselective hydroxylation and methylation. The resulting isotopically labeled standard is an invaluable tool for researchers studying estrogen metabolism, pharmacokinetics, and the role of estrogen metabolites in health and disease. The detailed characterization of the final product, including purity and isotopic enrichment, is critical for its application in quantitative analytical methods.
References
- 1. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [1,2,3,4-13C] testosterone and [1,2,3,4-13C] estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of [1,2,3,4-13C] cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Selective synthesis of 4-methoxyestrogen from 4-hydroxyestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Estrogen receptor purification by affinity chromatography using an orange triazine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BODIPY-Labeled Estrogens for Fluorescence Analysis of Environmental Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrone(53-16-7) 13C NMR [m.chemicalbook.com]
- 13. uregina.ca [uregina.ca]
- 14. Proton and carbon-13 nuclear magnetic resonance spectroscopy of diastereoisomeric 3- and 17 beta-tetrahydropyranyl ether derivatives of estrone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Endogenous estrogen metabolites as oxidative stress mediators and endometrial cancer biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The O-methylation of 4-hydroxyestradiol is inhibited by 2-hydroxyestradiol: implications for estrogen-induced carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxyestrone-13C6: A Technical Guide for Researchers
An In-depth Technical Guide on the Isotope-Labeled Estrogen Metabolite for Use in Advanced Research Applications.
This technical guide provides comprehensive information on 4-Methoxyestrone-13C6, an isotopically labeled form of the endogenous estrogen metabolite, 4-Methoxyestrone (B195173). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative mass spectrometry-based assays.
Core Compound Data
This compound is a critical tool for accurately quantifying its unlabeled counterpart in biological matrices. The stable isotope label provides a distinct mass shift, allowing it to be distinguished from the endogenous analyte while sharing near-identical chemical and physical properties, ensuring reliable analytical performance.
| Parameter | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula (Unlabeled) | C₁₉H₂₄O₃ | [1][2][3] |
| Molecular Formula (Labeled) | ¹³C₆C₁₃H₂₄O₃ | - |
| CAS Number (Unlabeled) | 58562-33-7 | [1][2][4] |
| CAS Number (Labeled) | Not assigned | - |
| Molecular Weight (Unlabeled) | 300.39 g/mol | [1][3][5] |
| Molecular Weight (Labeled) | Approx. 306.43 g/mol | Calculated |
Note: The molecular weight of the labeled compound is calculated based on the substitution of six ¹²C atoms with ¹³C atoms.
Role in Estrogen Metabolism
4-Methoxyestrone is a naturally occurring, methoxylated catechol estrogen.[4] It is a metabolite of estrone, formed via the intermediate 4-hydroxyestrone (B23518) in a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[6] This metabolic pathway is a key part of Phase II estrogen detoxification. The methylation of 4-hydroxyestrone to the less reactive 4-methoxyestrone is considered a crucial step in mitigating the potential DNA-damaging effects of catechol estrogens.[6] The balance between the different estrogen metabolic pathways is an area of active research, particularly in relation to hormone-dependent cancers.[7]
The following diagram illustrates the metabolic pathway from Estrone to 4-Methoxyestrone.
Experimental Protocols
This compound is primarily used as an internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of endogenous 4-Methoxyestrone in biological samples such as urine and serum.[8][9]
General Workflow for Quantification of 4-Methoxyestrone in Human Urine
The following is a representative workflow for the analysis of urinary estrogen metabolites.
Detailed Methodological Steps
-
Sample Collection and Preparation :
-
Collect first morning void or 24-hour urine samples.
-
To a 0.5 mL aliquot of urine, add an antioxidant such as ascorbic acid.
-
Spike the sample with a known concentration of this compound solution to serve as the internal standard.
-
-
Enzymatic Hydrolysis :
-
To measure total (conjugated and unconjugated) 4-Methoxyestrone, enzymatic deconjugation is required.
-
Add a solution of β-glucuronidase and arylsulfatase in a suitable buffer (e.g., sodium acetate, pH 5.0).
-
Incubate the mixture, for instance, at 37°C overnight, to hydrolyze the glucuronide and sulfate (B86663) conjugates.[9]
-
-
Extraction :
-
Following hydrolysis, the estrogen metabolites can be extracted from the urine matrix using either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) with a C18 cartridge. SPE is often preferred for its cleanliness and efficiency.
-
-
Derivatization :
-
To enhance ionization efficiency and improve the sensitivity of the assay, especially when using electrospray ionization (ESI), derivatization of the estrogens is often performed.
-
A common derivatizing agent is dansyl chloride, which reacts with the phenolic hydroxyl group of the estrogens. The reaction is typically carried out in a basic buffer (e.g., sodium bicarbonate, pH 9.0) at an elevated temperature (e.g., 60°C) for a short period.[8][10]
-
-
LC-MS/MS Analysis :
-
Liquid Chromatography : Separation is typically achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of methanol (B129727) and water, often with a small amount of formic acid to improve peak shape.[8]
-
Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer operating in positive ion ESI mode. The analysis is carried out in Selected Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for both the native analyte and the 13C-labeled internal standard. This provides high selectivity and sensitivity.
-
-
Quantification :
-
A calibration curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of the 13C-labeled internal standard against the concentration of the analyte in prepared standards.
-
The concentration of 4-Methoxyestrone in the unknown samples is then determined from this calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample recovery during preparation and for matrix effects during ionization.[8]
-
This technical guide provides a foundational understanding of this compound and its application in research. For specific applications, optimization and validation of the analytical method are essential.
References
- 1. 4-Methoxyestrone | C19H24O3 | CID 194066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 5. GSRS [precision.fda.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
4-Methoxyestrone-13C6 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of 4-Methoxyestrone-13C6, an isotopically labeled internal standard crucial for quantitative bioanalytical studies of estrogen metabolism. Due to the limited public availability of a specific Certificate of Analysis for a designated lot of this compound, this document synthesizes representative data from commercially available, closely related isotopically labeled analogs and general analytical methodologies for estrogens.
Quantitative Data Summary
The following tables summarize the typical physical and chemical properties of 4-Methoxyestrone (B195173) and its isotopically labeled variants. This data is aggregated from various suppliers of analytical standards.
Table 1: General Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 3-Hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one | |
| Synonyms | 4-MeOE1, 4-methoxy E1 | [1] |
| Molecular Formula (unlabeled) | C₁₉H₂₄O₃ | [1] |
| Molecular Weight (unlabeled) | 300.4 g/mol | [1] |
| Molecular Formula (13C, d3 labeled) | ¹³CC₁₈²H₃H₂₁O₃ | [2] |
| Molecular Weight (13C, d3 labeled) | 304.40 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | -20°C | [1] |
Table 2: Representative Analytical Specifications
| Analysis | Specification | Source |
| Purity by HPLC | ≥95% - ≥98% | [3] |
| Isotopic Purity | Typically ≥98 atom % for labeled positions | [2] |
| Identity Confirmation | Conforms to structure by ¹H-NMR and Mass Spectrometry | [3] |
Experimental Protocols
The following sections detail the typical experimental methodologies used for the quality control and characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the chemical purity of the this compound standard.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 5 µm particle size, 125 x 4 mm)
Mobile Phase:
-
A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a modifier like 0.1% formic acid or phosphoric acid to improve peak shape. A typical starting condition could be a 65:35 (v/v) mixture of water and acetonitrile.[4]
Procedure:
-
Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent such as methanol (B129727) or acetonitrile to a known concentration (e.g., 0.3-1.0 mg/mL).[4]
-
Injection: A small volume (e.g., 5 µL) of the sample solution is injected onto the HPLC column.[4]
-
Chromatography: The mobile phase is pumped through the column at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40°C).[4]
-
Detection: The detector monitors the absorbance at a specific wavelength (e.g., 310 nm) as the compounds elute from the column.[4]
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks, excluding solvent peaks.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
Objective: To confirm the chemical structure and identity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: A small amount of the substance is dissolved in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: ¹H-NMR and ¹³C-NMR spectra are acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum, are compared to the expected structure of 4-Methoxyestrone. The presence of signals corresponding to the ¹³C-labeled positions confirms the isotopic labeling. The overall spectrum should be consistent with the structural formula.[3]
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.
Instrumentation:
-
Mass spectrometer, often coupled with a chromatographic inlet (LC-MS or GC-MS).
-
Electrospray ionization (ESI) is a common technique for LC-MS analysis of estrogens.
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by LC or GC.
-
Ionization: The molecules are ionized (e.g., by ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of this compound. For example, the protonated molecule [M+H]⁺ would be expected.[3] The distribution of isotopic peaks is analyzed to determine the level of ¹³C enrichment.
Visualizations
Analytical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and certification of a this compound reference standard.
Caption: Quality Control Workflow for this compound.
Metabolic Pathway of 4-Methoxyestrone
This diagram illustrates the metabolic formation of 4-methoxyestrone from its parent compound, estrone.
Caption: Metabolic formation of 4-Methoxyestrone.
References
A Technical Guide to 4-Methoxyestrone-13C6 for Researchers
This technical guide provides an in-depth overview of 4-Methoxyestrone-13C6, a critical isotopically labeled metabolite of estrone, for researchers, scientists, and professionals in drug development. This document outlines its suppliers, the metabolic pathways it is involved in, and general experimental methodologies for its use.
Introduction to 4-Methoxyestrone
4-Methoxyestrone (4-MeOE1) is an endogenous, naturally occurring methoxylated catechol estrogen. It is a metabolite of the primary estrogen, estrone, formed via the intermediate 4-hydroxyestrone.[1] This conversion is catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[2] The methylation of catechol estrogens is a crucial step in estrogen metabolism and is believed to be a detoxification pathway, as it converts more reactive catechol estrogens into more stable methoxy (B1213986) derivatives.[3] The study of 4-Methoxyestrone and its isotopically labeled forms, such as this compound, is vital for understanding estrogen metabolism and its role in various physiological and pathological processes, including hormone-dependent cancers.
This compound Supplier Information
Sourcing high-purity this compound is essential for accurate and reproducible research. Several chemical suppliers specialize in isotopically labeled compounds for research purposes. While direct pricing is often available only upon request, the following table summarizes potential suppliers and available product details.
Table 1: Suppliers of this compound and Related Isotopically Labeled Analogs
| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Pack Size | Pricing |
| Alfa Chemistry | DL-4-Methoxyestrone (13,14,15,16,17,18-¹³C₆, 99%) | Not specified | 98% Chemical Purity, 99% Isotopic | Not specified | Inquire for pricing |
| Eurisotop (Cambridge Isotope Laboratories) | DL-4-METHOXYESTRONE (13,14,15,16,17,18-13C6, 99%) | CLM-8017-0.1MG | 98% Chemical Purity, 99% Isotopic | 0.1 mg | Inquire for pricing[4] |
| MedChemExpress (MCE) | This compound | HY-128790S1 | Not specified | 1 mg; 5 mg | Inquire for pricing[5] |
| Isotope Science (Alfa Chemistry) | This compound | ACMA00063307 | Not specified | Not specified | Inquire for pricing[6] |
| LGC Standards | 4-Methoxy Estrone-13C,d3 | TRC-M226137 | Not specified | 1 mg; 10 mg | Login for pricing[7] |
Note: Pricing information is subject to change and may not be publicly available. It is recommended to contact the suppliers directly for a quote.
Signaling and Metabolic Pathways
4-Methoxyestrone is a key metabolite in the estrogen metabolism pathway. The primary enzyme responsible for its formation is Catechol-O-methyltransferase (COMT), which methylates 4-hydroxyestrone.[8] This pathway is significant as it is considered a detoxification route, preventing the buildup of potentially genotoxic catechol estrogens.[3]
Experimental Methodologies
The analysis of 4-Methoxyestrone and its labeled internal standard, this compound, is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the quantification of estrogen metabolites in biological matrices.
General Experimental Workflow for In Vitro Studies
A common application for 4-Methoxyestrone is in cell-based assays to study estrogen metabolism and its effects on cellular processes. The following diagram illustrates a general workflow for such an experiment.
Detailed Methodological Considerations
-
Cell Culture and Treatment: A study investigating the role of COMT in estrogen metabolism used MCF-7 breast cancer cells. The cells were pretreated with dioxin to increase the metabolism of estradiol to catechol estrogens. Subsequently, the cells were treated with estradiol with or without a COMT-specific inhibitor.[9]
-
Sample Preparation:
-
Extraction: Estrogen metabolites are typically extracted from the culture medium or cell lysates. A common technique is liquid-liquid extraction using a solvent such as methyl tert-butyl ether (MTBE).[10]
-
Internal Standard: For accurate quantification by LC-MS/MS, a stable isotope-labeled internal standard, such as this compound, is added to the samples before extraction.
-
Derivatization: While not always necessary, derivatization can be employed to improve the chromatographic and mass spectrometric properties of the analytes.[11]
-
-
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase liquid chromatography is used to separate 4-Methoxyestrone from other estrogen metabolites and matrix components. A C18 column is commonly used with a mobile phase gradient of methanol (B129727) and water containing a small amount of formic acid.[11][12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode provides high selectivity and sensitivity for detecting and quantifying the parent and product ions of 4-Methoxyestrone and its 13C6-labeled internal standard.[13]
-
Conclusion
This compound is an indispensable tool for researchers studying estrogen metabolism and its implications in health and disease. Its use as an internal standard in LC-MS/MS assays allows for precise and accurate quantification of 4-Methoxyestrone in various biological samples. Understanding the metabolic pathway involving COMT and employing robust experimental protocols are crucial for advancing our knowledge in this field. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.
References
- 1. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 4. DL-4-METHOXYESTRONE | Eurisotop [eurisotop.com]
- 5. chembk.com [chembk.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. 4-Methoxy Estrone-13C,d3 | LGC Standards [lgcstandards.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The effects of catechol-O-methyltransferase inhibition on estrogen metabolite and oxidative DNA damage levels in estradiol-treated MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 4-Methoxyestrone Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyestrone (B195173) (4-MeOE1) is a significant endogenous metabolite of estrone (B1671321), formed through a critical detoxification pathway. Understanding its metabolism is crucial for research into hormone-dependent cancers, endocrine disorders, and the development of related therapeutic interventions. This technical guide provides a comprehensive overview of the 4-methoxyestrone metabolic pathway, including the enzymes involved, quantitative data on metabolite levels, detailed experimental protocols for its analysis, and visualizations of the key processes. The information is tailored for researchers, scientists, and drug development professionals to facilitate further investigation and application in their respective fields.
Introduction
Estrogen metabolism is a complex network of biochemical reactions that produce a variety of metabolites with diverse biological activities. The hydroxylation of parent estrogens, estrone (E1) and estradiol (B170435) (E2), at the C2, C4, and C16 positions by cytochrome P450 (CYP) enzymes represents a major branch point in this network. The C4-hydroxylation pathway, leading to the formation of 4-hydroxyestrone (B23518) (4-OHE1), is of particular interest due to the potential of 4-OHE1 to be oxidized into reactive quinones that can cause DNA damage and contribute to carcinogenesis.
4-Methoxyestrone is formed via the methylation of 4-hydroxyestrone, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1][2] This process is considered a crucial detoxification step, as it converts the potentially harmful 4-hydroxyestrone into a more stable and less reactive compound.[1][2] The ratio of 4-methoxyestrone to 4-hydroxyestrone is often utilized as a biomarker to assess methylation efficiency and potential cancer risk.[3] This guide will delve into the core aspects of the 4-methoxyestrone metabolic pathway, providing the technical details necessary for its study.
The 4-Methoxyestrone Metabolic Pathway
The metabolic pathway leading to and from 4-methoxyestrone involves a series of enzymatic conversions, primarily taking place in the liver and other steroid-metabolizing tissues like adipose tissue.[1][2]
Formation of 4-Hydroxyestrone (Precursor)
The precursor to 4-methoxyestrone, 4-hydroxyestrone, is generated from estrone through a hydroxylation reaction.
-
Enzyme: Cytochrome P450 1B1 (CYP1B1) is the primary enzyme responsible for the 4-hydroxylation of estrone.[2]
-
Reaction: Estrone + O₂ + NADPH + H⁺ → 4-Hydroxyestrone + H₂O + NADP⁺
Formation of 4-Methoxyestrone
4-methoxyestrone is synthesized from 4-hydroxyestrone via methylation.
-
Enzyme: Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of 4-hydroxyestrone.[1][2]
-
Reaction: 4-Hydroxyestrone + S-Adenosyl-L-methionine → 4-Methoxyestrone + S-Adenosyl-L-homocysteine
Further Metabolism of 4-Methoxyestrone
4-Methoxyestrone can undergo further metabolism, including demethylation back to its catechol precursor.
-
Enzyme: Cytochrome P450 1B1 (CYP1B1) can also catalyze the O-demethylation of 4-methoxyestradiol (B23171) (4-MeOE2), the estradiol counterpart of 4-MeOE1, to 4-hydroxyestradiol (B23129) (4-OHE2).[4][5] It is plausible that a similar reaction occurs for 4-methoxyestrone.
-
Reaction (inferred for estrone metabolite): 4-Methoxyestrone + O₂ + NADPH + H⁺ → 4-Hydroxyestrone + Formaldehyde + H₂O + NADP⁺
Diagram of the Core Metabolic Pathway
Caption: Core metabolic pathway of 4-methoxyestrone formation and subsequent reactions.
Quantitative Data
The quantification of 4-methoxyestrone and its related metabolites is essential for assessing estrogen metabolism and its clinical relevance.
Enzyme Kinetics
Kinetic parameters for the key enzymes in the 4-methoxyestrone pathway have been reported, primarily from studies using recombinant human enzymes.
Table 1: Kinetic Parameters for COMT-mediated Methylation of Catechol Estrogens
| Substrate | Enzyme Form | Km (µM) | kcat (min⁻¹) | Reference |
|---|---|---|---|---|
| 4-Hydroxyestradiol (4-OHE2) | Wild-type (Val108) | N/A (Sigmoidal) | N/A | [6] |
| 4-Hydroxyestrone (4-OHE1) | Wild-type (Val108) | N/A (Sigmoidal) | N/A |[6] |
Note: The methylation of 4-hydroxyestrogens by COMT exhibits sigmoidal saturation kinetics, indicating cooperative binding, which precludes the calculation of a simple Michaelis-Menten constant (Km). The catalytic activity for 4-hydroxyestrogens is significantly higher than for 2-hydroxyestrogens.
Table 2: Kinetic Parameters for CYP1B1-mediated Demethylation of Methoxyestrogens
| Substrate | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) | Reference |
|---|
| 4-Methoxyestradiol (4-MeOE2) | 16 ± 2 | 0.41 ± 0.02 | 0.026 |[4] |
Concentrations in Biological Fluids
The levels of 4-methoxyestrone and its precursor, 4-hydroxyestrone, can be measured in urine and serum, with concentrations varying based on factors such as menopausal status and hormone use.
Table 3: Typical Urinary Concentrations of 4-Methoxyestrone and 4-Hydroxyestrone
| Analyte | Population | Concentration Range (ng/mg creatinine) | Reference |
|---|---|---|---|
| 4-Methoxyestrone | Pre-menopausal Women | 0.05 - 0.28 | [7] |
| 4-Methoxyestrone | Post-menopausal Women with Breast Cancer | ~0.115 (optimal cutoff) | [8] |
| 4-Hydroxyestrone | Cycling Women (Luteal Phase) | 0 - 1.8 | [9] |
| 4-Hydroxyestrone | Post-menopausal Women (no HRT) | 0 - 0.3 |[9] |
Table 4: Reported Serum Concentrations of 4-Methoxyestrone and 4-Hydroxyestrone
| Analyte | Population | Concentration Range (pg/mL) | Reference |
|---|---|---|---|
| 4-Methoxyestrone | Post-menopausal Women | Not consistently detected | [10] |
| 4-Hydroxyestrone | Post-menopausal Women | Not consistently detected |[10] |
Note: Serum concentrations of many estrogen metabolites, including 4-methoxyestrone and 4-hydroxyestrone, are often very low and can be challenging to detect without highly sensitive methods.
Experimental Protocols
Accurate measurement of 4-methoxyestrone requires robust and validated analytical methods. The following sections provide detailed protocols for key experiments.
In Vitro COMT Enzyme Assay
This protocol is adapted from Dawling et al. (2001) for assessing the methylation of catechol estrogens by recombinant COMT.[6]
Materials:
-
Purified recombinant human COMT
-
1 M Potassium Phosphate (B84403) buffer (pH 7.4)
-
500 mM MgCl₂
-
1 M β-mercaptoethanol
-
S-adenosyl-L-methionine (SAM)
-
Catechol estrogen substrate (e.g., 4-hydroxyestrone) in a suitable solvent
-
Dichloromethane (B109758) (CH₂Cl₂)
-
GC-MS or LC-MS/MS system
Procedure:
-
Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4), 5 mM MgCl₂, and 10 mM β-mercaptoethanol.
-
Reconstitute the purified recombinant COMT in the reaction buffer.
-
Prepare a SAM solution in the reaction buffer to a final concentration of 200 µM.
-
Prepare stock solutions of the catechol estrogen substrate at various concentrations.
-
In a reaction tube, combine the reconstituted COMT (e.g., 300 pmol) and the SAM solution.
-
Initiate the reaction by adding the catechol estrogen substrate to achieve the desired final concentrations (e.g., ranging from 2 to 100 µM).
-
For blank reactions, omit SAM from the mixture.
-
Incubate the reactions at 37°C for 10 minutes with gentle shaking.
-
Terminate the reaction by adding 2 mL of dichloromethane to extract the metabolites.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis by GC-MS or LC-MS/MS to quantify the formation of 4-methoxyestrone.
Analysis of Urinary 4-Methoxyestrone by LC-MS/MS
This protocol is a generalized procedure based on methodologies described by Xu et al. (2007) and other similar studies for the quantification of estrogen metabolites in urine.[4]
4.2.1. Sample Preparation
-
Collection and Storage: Collect 24-hour or first-morning void urine samples. To prevent oxidation of catechol estrogens, add an antioxidant like ascorbic acid (to a final concentration of ~1 mg/mL). Store samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw urine samples at room temperature. To a 0.5 mL aliquot of urine, add a solution containing stable isotope-labeled internal standards for the analytes of interest.
-
Enzymatic Hydrolysis:
-
Add 0.5 mL of 0.15 M sodium acetate (B1210297) buffer (pH 4.6) containing ascorbic acid.
-
Add β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate at 37°C for 16-20 hours to deconjugate the estrogen metabolites.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 8 mL of dichloromethane to the hydrolyzed sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic (lower) layer to a clean glass tube.
-
Evaporate the solvent to dryness at 60°C under a stream of nitrogen.
-
-
Derivatization (Optional but recommended for improved sensitivity):
-
Re-dissolve the dried residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Incubate at 60°C for 5 minutes.
-
4.2.2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis: Inject a portion of the final sample extract and monitor the specific precursor-to-product ion transitions for 4-methoxyestrone and its internal standard in multiple reaction monitoring (MRM) mode.
Diagram of the Experimental Workflow for Urinary Analysis
Caption: A typical experimental workflow for the quantification of 4-methoxyestrone in urine samples.
Signaling Pathways and Biological Activity
The primary biological significance of 4-methoxyestrone lies in its role as a detoxified metabolite of 4-hydroxyestrone.
-
Reduced Genotoxicity: The methylation of the 4-hydroxyl group prevents the oxidation of 4-hydroxyestrone to its reactive quinone form, thereby reducing its potential to cause DNA damage.[1][2]
-
Estrogenic Activity: 4-Methoxyestrone exhibits very low binding affinity for both estrogen receptor α (ERα) and ERβ, suggesting it has minimal direct estrogenic activity.[1] One study reported that at concentrations up to 1000 nM, 4-methoxyestrone did not show appreciable binding to either ER subtype.[1]
-
Other Biological Activities: While primarily considered an inactive metabolite, some studies suggest that methoxyestrogens may have other biological effects. For instance, 4-methoxyestrone has been shown to increase the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro at concentrations of 10 and 100 nM. Methoxyestrogens can also act as feedback inhibitors of CYP1A1 and CYP1B1, potentially reducing the overall oxidative metabolism of estrogens.[4][5]
Diagram of Biological Significance
Caption: The formation of 4-methoxyestrone as a key detoxification pathway.
Conclusion
The metabolic pathway of 4-methoxyestrone is a critical component of estrogen detoxification. Its formation from the potentially carcinogenic 4-hydroxyestrone by COMT represents a key protective mechanism. The ratio of 4-methoxyestrone to 4-hydroxyestrone serves as a valuable biomarker for assessing methylation capacity and may have implications for hormone-related cancer risk. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify 4-methoxyestrone and related metabolites, facilitating further studies into the role of estrogen metabolism in health and disease. Future research should aim to further elucidate the potential biological activities of 4-methoxyestrone beyond its role as an inactive metabolite and to establish more comprehensive reference ranges for its concentrations in various populations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Methoxyestrogens exert feedback inhibition on cytochrome P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 9. Human CYP1B1 is regulated by estradiol via estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
The Role of Catechol-O-Methyltransferase in the Formation of 4-Methoxyestrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of estrogens.[1][2][3] It plays a pivotal role in the detoxification of catechol estrogens, which are reactive metabolites of parent estrogens, estrone (B1671321) (E1) and estradiol (B170435) (E2).[4][5] This guide provides an in-depth examination of the function of COMT in the formation of 4-methoxyestrone (B195173) (4-MeOE1), a key step in the safe elimination of estrogens.[1][6] The conversion of the potentially carcinogenic 4-hydroxyestrone (B23518) (4-OHE1) to the more inert 4-MeOE1 is a crucial detoxification process, and understanding the kinetics and regulation of this reaction is of significant interest in the fields of endocrinology, oncology, and pharmacology.[2][6]
Estrogen Metabolism and the Formation of 4-Methoxyestrone
Estrogen metabolism is a multi-step process primarily occurring in the liver.[6] The initial phase involves the hydroxylation of estrone and estradiol by cytochrome P450 (CYP) enzymes to form catechol estrogens, namely 2-hydroxyestrogens and 4-hydroxyestrogens.[4][7] While 2-hydroxyestrogens are generally considered benign, 4-hydroxyestrogens have been implicated in carcinogenesis due to their ability to be oxidized to semiquinones and quinones, which can form DNA adducts and generate reactive oxygen species.[2][6]
COMT catalyzes the methylation of these catechol estrogens, a critical step in their inactivation and subsequent excretion.[1][4][8] Specifically, COMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol estrogen.[2] In the case of 4-hydroxyestrone, COMT-mediated methylation occurs exclusively at the 4-hydroxyl group, leading to the formation of 4-methoxyestrone.[4][9] This methylation prevents the oxidation of 4-hydroxyestrone to its reactive quinone form, thereby mitigating its genotoxic potential.[6][8]
The following diagram illustrates the pivotal position of COMT in the estrogen metabolism pathway.
References
- 1. metagenics.co.uk [metagenics.co.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. swintegrativemedicine.com [swintegrativemedicine.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 7. mdpi.com [mdpi.com]
- 8. COMT OESTROGEN | DNAlysis [dnalife.academy]
- 9. Catechol-O-methyltransferase (COMT)-mediated metabolism of catechol estrogens: comparison of wild-type and variant COMT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 4-Methoxyestrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyestrone (4-MeO-E1) is an endogenous metabolite of estrone (B1671321), formed through the methylation of 4-hydroxyestrone (B23518) (4-OHE1) by the enzyme catechol-O-methyltransferase (COMT). Historically viewed as an inactive detoxification product, emerging research has highlighted its potential biological significance. This technical guide provides a comprehensive overview of the core aspects of 4-Methoxyestrone, including its metabolism, receptor binding affinity, and physiological effects, with a focus on its implications for cancer research and hormone-related conditions. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further investigation into this intriguing estrogen metabolite.
Introduction
Estrogen metabolism is a complex process involving multiple enzymatic pathways that can lead to the formation of various metabolites with distinct biological activities. While estradiol (B170435) (E2) and estrone (E1) are the most well-known estrogens, their hydroxylated and methoxylated derivatives play crucial roles in cellular homeostasis and pathology. 4-Methoxyestrone is a key metabolite in the 4-hydroxylation pathway of estrogen metabolism. Its formation is a critical step in the detoxification of the potentially carcinogenic 4-hydroxyestrone.[1][2][3] The ratio of 4-Methoxyestrone to its precursor, 4-hydroxyestrone, is increasingly recognized as a biomarker for assessing methylation efficiency and the associated risk of hormone-dependent cancers, such as breast cancer.[2][3] This guide delves into the synthesis, metabolism, and biological activities of 4-Methoxyestrone, providing researchers with the foundational knowledge and practical methodologies to explore its therapeutic and diagnostic potential.
Synthesis and Metabolism of 4-Methoxyestrone
The metabolic journey to 4-Methoxyestrone begins with the hydroxylation of estrone at the C4 position by cytochrome P450 enzymes, primarily CYP1B1, to form 4-hydroxyestrone.[4] This catechol estrogen can then be detoxified through methylation by catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group, yielding 4-Methoxyestrone.[1][2] This methylation process is crucial as it converts the chemically reactive and potentially genotoxic 4-hydroxyestrone into the more stable and less harmful 4-Methoxyestrone, thereby preventing the formation of DNA-damaging quinones.[1][2][3]
Receptor Binding Affinity and Estrogenic Activity
A critical aspect of understanding the biological role of any estrogen metabolite is its affinity for the estrogen receptors, ERα and ERβ. 4-Methoxyestrone exhibits a significantly lower binding affinity for both ERα and ERβ compared to the primary estrogen, 17β-estradiol. This low affinity suggests that the direct estrogenic effects of 4-Methoxyestrone are weak.
| Compound | Receptor | Relative Binding Affinity (%) |
| 17β-Estradiol | ERα | 100 |
| ERβ | 100 | |
| 4-Methoxyestrone | ERα | <1[5] |
| ERβ | <1[5] | |
| Relative binding affinity is expressed as a percentage of the binding of 17β-estradiol. |
The weak estrogenic activity of 4-Methoxyestrone is a key feature that distinguishes it from its more potent precursors and highlights its primary role as a detoxification product. However, the lack of strong estrogenic effects does not preclude other biological activities.
Physiological Effects of 4-Methoxyestrone
While not a potent estrogen itself, the physiological relevance of 4-Methoxyestrone lies in its role in mitigating the harmful effects of its precursor, 4-hydroxyestrone, and its potential as a biomarker.
Role in Cancer Prevention
The conversion of 4-hydroxyestrone to 4-Methoxyestrone is a critical detoxification step. 4-hydroxyestrone can be oxidized to form reactive quinones that can bind to DNA, leading to mutations and initiating carcinogenesis.[4][6] By methylating 4-hydroxyestrone, COMT effectively neutralizes this threat.[1][2] Consequently, the ratio of 4-Methoxyestrone to 4-hydroxyestrone in urine is being investigated as a potential biomarker for breast cancer risk, with a higher ratio indicating more efficient detoxification and potentially lower risk.[2][3]
Antiproliferative Effects
Some studies suggest that certain estrogen metabolites, including methoxylated estrogens, may possess antiproliferative properties. While specific data for 4-Methoxyestrone is limited, a study has shown that 2-methoxyestrone (B195170) (2-MeOE1), a structural isomer of 4-MeO-E1, and 4-hydroxyestrone (4-OHE1) can inhibit the proliferation of breast cancer cells with an efficacy comparable to tamoxifen (B1202).[7] Further research is needed to fully elucidate the direct antiproliferative effects of 4-Methoxyestrone on various cell types.
Experimental Protocols
To facilitate further research into the biological significance of 4-Methoxyestrone, this section provides detailed methodologies for key experiments.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of 4-Methoxyestrone for ERα and ERβ.
Methodology:
-
Receptor Preparation: Utilize purified recombinant human ERα or ERβ, or cytosol extracts from tissues rich in estrogen receptors (e.g., rat uterus).
-
Radioligand: Use a radiolabeled estrogen, typically [³H]-17β-estradiol, at a concentration below its Kd for the receptor.
-
Competitor: Prepare a series of dilutions of 4-Methoxyestrone.
-
Incubation: Incubate the receptor, radioligand, and competitor at a controlled temperature until equilibrium is reached.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Urinary Estrogen Metabolite Analysis by LC-MS/MS
This method allows for the quantification of 4-Methoxyestrone and other estrogen metabolites in urine samples.
Methodology:
-
Sample Preparation:
-
Collect a 24-hour or first-morning void urine sample.
-
Perform enzymatic hydrolysis using β-glucuronidase and sulfatase to deconjugate the estrogen metabolites.[8]
-
Extract the deconjugated metabolites using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Derivatize the extracted metabolites (e.g., with dansyl chloride) to enhance ionization efficiency and sensitivity, although this step is not always necessary with modern sensitive instruments.[8]
-
-
LC-MS/MS Analysis:
-
Separate the estrogen metabolites using reverse-phase liquid chromatography (LC) with a C18 column.
-
Detect and quantify the metabolites using a triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.
-
Generate a calibration curve using standards of known concentrations to determine the concentration of 4-Methoxyestrone and other metabolites in the urine samples.
-
Cell Proliferation Assay (MCF-7 Breast Cancer Cells)
This assay can be used to assess the direct effect of 4-Methoxyestrone on the proliferation of estrogen receptor-positive breast cancer cells.
Methodology:
-
Cell Culture: Culture MCF-7 cells in estrogen-depleted medium for a period to ensure they are responsive to estrogenic compounds.
-
Treatment: Treat the cells with a range of concentrations of 4-Methoxyestrone. Include a vehicle control and a positive control (e.g., 17β-estradiol).
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
Proliferation Assessment: Measure cell proliferation using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Plot the cell proliferation (as a percentage of the vehicle control) against the concentration of 4-Methoxyestrone to determine the IC50 (inhibitory concentration) or EC50 (effective concentration) value.
Conclusion and Future Directions
4-Methoxyestrone, once considered an inert metabolite, is now recognized for its significant role in the detoxification of carcinogenic estrogens. Its low affinity for estrogen receptors suggests that its primary biological importance lies in its formation, which serves as a protective mechanism against the genotoxic effects of 4-hydroxyestrone. The ratio of 4-Methoxyestrone to 4-hydroxyestrone is a promising biomarker for assessing cancer risk and the efficacy of preventative strategies.
Future research should focus on several key areas:
-
Quantitative Proliferation Studies: Elucidating the direct antiproliferative or proliferative effects of 4-Methoxyestrone on various cancer and normal cell lines through comprehensive dose-response studies.
-
In Vivo Studies: Investigating the in vivo effects of modulating 4-Methoxyestrone levels on tumor development and progression in animal models.
-
Clinical Validation: Further validating the use of the 4-Methoxyestrone/4-hydroxyestrone ratio as a clinical biomarker for hormone-dependent diseases.
-
Interaction with other Pathways: Exploring the potential crosstalk of 4-Methoxyestrone with other signaling pathways beyond the classical estrogen receptor pathway.
A deeper understanding of the biological significance of 4-Methoxyestrone will undoubtedly open new avenues for the development of novel diagnostic tools and therapeutic interventions for a range of hormone-related conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. sketchviz.com [sketchviz.com]
- 3. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 4. Catechol estrogen - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of proliferation of estrogen receptor-positive MCF-7 human breast cancer cells by flavonoids in the presence and absence of excess estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Estrogen Metabolism
An In-depth Technical Guide to 4-Methoxyestrone (B195173) as a Biomarker of Estrogen Metabolism## An In-depth Technical Guide to 4-Methoxyestrone as a Biomarker of Estrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
Estrogens, primarily 17β-estradiol (E2) and estrone (B1671321) (E1), are pivotal in human physiology, regulating a vast array of processes beyond the reproductive system. The metabolic fate of these hormones is of profound importance, as the resulting metabolites can exhibit diverse biological activities, ranging from beneficial and protective to potent and potentially carcinogenic. The intricate balance of estrogen metabolism is a key determinant of hormonal health and a significant factor in the etiology of hormone-dependent diseases, most notably breast cancer. This guide focuses on 4-methoxyestrone (4-ME1), a key metabolite that serves as a critical biomarker for assessing the safety and detoxification of estrogen metabolic pathways.
4-Methoxyestrone: A Biomarker of Estrogen Detoxification
4-Methoxyestrone is an endogenous, naturally occurring methoxylated catechol estrogen.[1] It is formed from the parent estrogen, estrone, through a two-step metabolic process.
2.1 Metabolic Pathway of 4-Methoxyestrone Formation
The generation of 4-methoxyestrone is a crucial part of Phase I and Phase II estrogen detoxification.[2] The pathway begins with the hydroxylation of estrone at the 4-position by cytochrome P450 enzymes, particularly CYP1B1, to form 4-hydroxyestrone (B23518) (4-OHE1).[2] 4-OHE1 is a catechol estrogen that, while having some estrogenic activity, is primarily known for its potential to be oxidized into reactive quinones.[2][3] These quinones can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[1][4]
In a critical detoxification step, the enzyme Catechol-O-methyltransferase (COMT) methylates 4-hydroxyestrone, converting it into 4-methoxyestrone.[5] This methylation process neutralizes the reactive catechol group, rendering 4-methoxyestrone a much safer and less carcinogenic metabolite.[2] This conversion primarily occurs in the liver and adipose tissues.[2]
2.2 Clinical Significance of 4-Methoxyestrone and the 4-ME1/4-OHE1 Ratio
The level of 4-methoxyestrone, particularly when evaluated as a ratio to its precursor 4-hydroxyestrone (the 4-ME1/4-OHE1 ratio), serves as a valuable biomarker for assessing the efficiency of estrogen methylation.[2][6] A higher ratio is indicative of efficient COMT activity and a favorable detoxification profile, suggesting that potentially harmful 4-hydroxyestrogens are being effectively neutralized.[7] Conversely, a low 4-ME1/4-OHE1 ratio may indicate poor methylation capacity, leading to an accumulation of the genotoxic 4-hydroxyestrone and an associated increased risk for estrogen-related cancers, such as breast cancer.[2][7]
Quantitative Data on 4-Methoxyestrone Levels
The following tables summarize representative quantitative data for 4-methoxyestrone and related metabolites in different populations and biological matrices. These values can vary based on analytical methodology, and the data presented here is for comparative purposes.
Table 1: Urinary Estrogen Metabolite Levels in Premenopausal Women
| Metabolite | Mean Concentration (ng/mg Creatinine) | Optimal Range (ng/mg Creatinine) | Reference |
| 4-Methoxyestrone | 0.14 | 0.05 - 0.28 | [8] |
| 4-Hydroxyestrone | Not specified in this study | - | |
| 2-Hydroxyestrone | Not specified in this study | - | |
| 16α-Hydroxyestrone | 14.2 | - | [8] |
Data from a study on premenopausal women, highlighting the typical urinary concentrations.
Table 2: Urinary Estrogen Metabolite Levels in Breast Cancer Cases vs. Healthy Controls (Premenopausal Women)
| Metabolite | Breast Cancer Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | p-value | Reference |
| 4-Hydroxyestrone (ng/mg Creatinine) | 0.23 ± 0.19 | 0.12 ± 0.08 | < 0.05 | [9] |
| 4-Methoxyestrone (ng/mg Creatinine) | Not significantly different | Not significantly different | > 0.05 | [9] |
| Ratio of 4-OH-E / E | Significantly higher in patients | Lower in controls | < 0.05 | [9] |
This study indicates that while 4-methoxyestrone levels may not differ significantly, the precursor 4-hydroxyestrone is elevated in breast cancer patients.
Table 3: Serum Estrogen and Metabolite Levels in Postmenopausal Women (Breast Cancer Cases vs. Controls)
| Metabolite | Breast Cancer Cases (Median, pg/mL) | Healthy Controls (Median, pg/mL) | p-value | Reference |
| Estrone | 28.1 | 26.5 | < 0.0001 | [10] |
| 2-Hydroxyestrone | No significant difference | No significant difference | > 0.05 | [10] |
| 16α-Hydroxyestrone | No significant difference | No significant difference | > 0.05 | [10] |
Note: This particular study did not report 4-methoxyestrone levels but is included to provide context on parent estrogen levels in a relevant population.
Experimental Protocols for 4-Methoxyestrone Quantification
The gold standard for the accurate and sensitive quantification of 4-methoxyestrone and other estrogen metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
4.1 Generalized LC-MS/MS Protocol for Urinary 4-Methoxyestrone
This protocol is a synthesis of methodologies reported in the literature.[11][12]
4.1.1 Sample Preparation
-
Internal Standard Spiking: To 0.5 mL of urine, add an internal standard solution containing a stable isotope-labeled form of 4-methoxyestrone (e.g., d4-4-methoxyestrone) to account for analytical variability.
-
Enzymatic Hydrolysis: Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer (e.g., 0.15 M sodium acetate (B1210297), pH 4.6) containing β-glucuronidase/sulfatase and L-ascorbic acid (to prevent oxidation). Incubate the sample at 37°C for approximately 20 hours to deconjugate the estrogen metabolites.[12]
-
Liquid-Liquid Extraction (LLE): Extract the deconjugated metabolites by adding an organic solvent such as dichloromethane (B109758) or a hexane:ethyl acetate mixture, followed by vortexing and centrifugation to separate the organic and aqueous layers.[12][13]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization (Optional but Recommended for Increased Sensitivity): Reconstitute the dried extract in a buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) and add a derivatizing agent such as dansyl chloride. Incubate at 60°C for 5 minutes. This step improves ionization efficiency.[11]
4.1.2 LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 2.0 mm, 4 µm particle size).[11]
-
Mobile Phase: A gradient of methanol (B129727) and water containing a small amount of formic acid or ammonium (B1175870) fluoride (B91410) is typically employed.[11]
-
Flow Rate: A flow rate of approximately 200 µL/min is common.[11]
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[14]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native and isotope-labeled 4-methoxyestrone are monitored.
-
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of 4-methoxyestrone in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizing Key Pathways and Processes
5.1 Estrogen Metabolism to 4-Methoxyestrone
Caption: Metabolic pathway of estrone to 4-methoxyestrone.
5.2 4-Hydroxyestrone-Induced DNA Damage Pathway
Caption: Genotoxic pathway of 4-hydroxyestrone.
5.3 Experimental Workflow for 4-Methoxyestrone Analysis
Caption: Workflow for 4-methoxyestrone quantification.
5.4 Factors Influencing COMT Activity
Caption: Key factors influencing COMT enzyme activity.
Conclusion
4-Methoxyestrone is a pivotal biomarker in the study of estrogen metabolism, providing a window into the delicate balance between estrogen activation and detoxification. Its quantification, alongside its precursor 4-hydroxyestrone, offers valuable insights into an individual's methylation capacity and potential risk for hormone-dependent cancers. The methodologies outlined in this guide provide a framework for the accurate and reliable measurement of this critical metabolite, empowering researchers and drug development professionals to further elucidate the role of estrogen metabolism in health and disease and to develop novel preventative and therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 3. 4-Hydroxyestradiol | Rupa Health [rupahealth.com]
- 4. academic.oup.com [academic.oup.com]
- 5. How Does COMT Impact Female Hormonal Health? | Metagenics UK [metagenics.co.uk]
- 6. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 7. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circulating Estrogen Metabolites and Risk of Breast Cancer in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. academic.oup.com [academic.oup.com]
Isotopic Labeling of Estrogen Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling in the study of estrogen metabolites. The use of stable isotopes, particularly deuterium (B1214612) (²H) and carbon-13 (¹³C), in conjunction with mass spectrometry, has become the gold standard for the accurate quantification and metabolic profiling of estrogens. This guide details experimental protocols, presents quantitative data for methods comparison, and illustrates key pathways and workflows.
Introduction to Isotopic Labeling in Estrogen Analysis
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its heavier, non-radioactive (stable) isotope. In the context of estrogen metabolism, this involves synthesizing estrogen molecules with ²H or ¹³C atoms. These labeled compounds are chemically identical to their endogenous counterparts but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.
The primary application of isotopically labeled estrogens is in isotope dilution mass spectrometry (IDMS) . In this method, a known amount of a stable isotope-labeled analog of the analyte is added to a biological sample as an internal standard before sample processing. This standard co-elutes with the endogenous analyte and experiences the same extraction losses and ionization suppression, allowing for highly accurate and precise quantification.
Estrogen Metabolism: Key Pathways
A thorough understanding of estrogen metabolism is crucial for targeted isotopic labeling and analysis. Estrogens, primarily estradiol (B170435) (E2) and estrone (B1671321) (E1), are metabolized mainly in the liver through a series of enzymatic reactions. The major metabolic pathways involve hydroxylation at the C2, C4, and C16 positions by cytochrome P450 (CYP) enzymes, followed by methylation and conjugation.
The main pathways are:
-
2-Hydroxylation Pathway: Considered the major pathway, leading to the formation of 2-hydroxyestrogens (e.g., 2-hydroxyestrone), which are generally considered less carcinogenic.[1]
-
4-Hydroxylation Pathway: This pathway produces 4-hydroxyestrogens, which can be oxidized to reactive quinones that can cause DNA damage and are implicated in carcinogenesis.[1]
-
16α-Hydroxylation Pathway: This pathway leads to the formation of 16α-hydroxyestrone and estriol, which have estrogenic activity.[1][2]
These hydroxylated metabolites can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxyestrogens. Finally, to facilitate excretion, these metabolites are conjugated with glucuronic acid or sulfate.[3][4]
Figure 1: Simplified pathway of estrogen metabolism.
Synthesis of Isotopically Labeled Estrogen Metabolites
The synthesis of deuterium- and carbon-13-labeled estrogens is a critical first step. These labeled compounds are often used as internal standards for accurate quantification.
Deuterium Labeling
Deuterium-labeled estrogens can be synthesized through various methods, including:
-
Acid-catalyzed H/D exchange: This method can introduce deuterium at specific positions on the steroid molecule. Care must be taken to avoid acidic conditions during subsequent extraction to prevent the loss of deuterium.
-
Reduction with deuterium gas: This can be used to introduce deuterium with high isotopic incorporation and specificity.
-
Microwave-assisted synthesis: This technique offers a rapid and efficient method for preparing deuterated estrogen fatty acid esters.
Carbon-13 Labeling
Carbon-13 labeled estrogens are often preferred as internal standards because the ¹³C-C bond is less prone to cleavage during sample processing compared to the C-²H bond. The synthesis of ¹³C-labeled steroids can be achieved through:
-
Partial synthesis: This involves replacing a part of the steroid nucleus with ¹³C-labeled synthons.
-
Total synthesis: This allows for the introduction of ¹³C labels at specific positions in the steroid backbone.
Experimental Protocols
Accurate analysis of estrogen metabolites using isotopic labeling requires meticulous sample preparation and analytical procedures. The following sections outline key experimental protocols.
Sample Preparation
Biological samples such as urine and serum are complex matrices. Proper sample preparation is essential to remove interferences and concentrate the analytes.
Protocol 1: Sample Preparation from Urine/Serum
-
Internal Standard Spiking: To 0.5 mL of urine or serum, add a known amount of a mixture of stable isotope-labeled internal standards corresponding to the target estrogen metabolites.
-
Enzymatic Hydrolysis (for total estrogen metabolite measurement):
-
Add an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) to the sample.
-
Add a solution of β-glucuronidase/arylsulfatase (e.g., from Helix pomatia).
-
Incubate the mixture (e.g., at 37°C for 16 hours) to deconjugate the estrogen metabolites.[5]
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Extract the hydrolyzed sample with an organic solvent mixture (e.g., n-hexane and ethyl acetate). Vortex and centrifuge to separate the phases. Collect the organic layer and repeat the extraction.
-
Solid-Phase Extraction (SPE): Alternatively, use an SPE cartridge (e.g., C18 or a polymeric sorbent) to extract the analytes. Condition the cartridge, load the sample, wash away interferences, and elute the estrogen metabolites with an appropriate solvent.
-
-
Drying: Evaporate the combined organic extracts or the SPE eluate to dryness under a gentle stream of nitrogen.
Derivatization
Derivatization is often employed to enhance the sensitivity and specificity of detection by LC-MS/MS. It involves chemically modifying the estrogen metabolites to improve their ionization efficiency.
Protocol 2: Derivatization with Dansyl Chloride
-
Reconstitute the dried extract in a suitable buffer (e.g., 100 µL of 0.1 M sodium bicarbonate buffer, pH 9.0).
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Incubate the mixture at 60°C for 5 minutes.
-
The derivatized sample is now ready for LC-MS/MS analysis.
Other derivatizing agents such as 1-methylimidazole-2-sulfonyl chloride (MIS) have also been shown to improve sensitivity.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved profiling of estrogen metabolites by orbitrap LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Carbon-13 Labeled Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the demanding realms of pharmaceutical development and clinical research, the precise and accurate quantification of target analytes is not just a goal, but a necessity. This technical guide provides an in-depth exploration of Carbon-13 (¹³C) labeled internal standards, widely regarded as the gold standard for quantitative analysis by mass spectrometry. This document will delve into the core principles, comparative performance data, detailed experimental protocols, and visual workflows integral to the application of these powerful analytical tools.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of ¹³C-labeled internal standards is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a ¹³C-labeled version of the analyte of interest is added to a sample at the earliest stage of analysis. This "spiked" sample is then subjected to the entire analytical workflow, including extraction, purification, and finally, detection by mass spectrometry.
Because the ¹³C-labeled internal standard is chemically identical to the endogenous, unlabeled analyte, it experiences the same physical and chemical variations throughout the sample preparation and analysis process. Any loss of the analyte during extraction or variability in instrument response will be mirrored by a proportional change in the internal standard. The mass spectrometer, capable of distinguishing between the light (unlabeled) and heavy (¹³C-labeled) versions of the molecule based on their mass-to-charge ratio (m/z), measures the ratio of the two. This ratio is then used to accurately calculate the concentration of the analyte in the original sample, effectively nullifying the impact of experimental inconsistencies.
The Quantitative Advantage: Why Carbon-13?
While other stable isotopes, such as deuterium (B1214612) (²H), are also used for internal standards, Carbon-13 offers distinct advantages that contribute to its status as the preferred choice for high-stakes quantitative applications. The primary reason lies in the minimal isotopic effect. The relative mass difference between ¹²C and ¹³C is small, resulting in nearly identical physicochemical properties between the labeled and unlabeled analyte. This ensures co-elution during chromatographic separation, a critical factor for accurate compensation of matrix effects.[1]
In contrast, the larger mass difference between hydrogen and deuterium can lead to a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the native analyte.[1] This separation can lead to differential ion suppression or enhancement, compromising the accuracy of quantification.[1]
Data Presentation: Performance Comparison
The superiority of ¹³C-labeled internal standards is evident in the improved accuracy and precision of analytical measurements. The following tables summarize quantitative data from various studies, highlighting the performance of ¹³C-labeled internal standards compared to deuterated and analogue standards.
| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (% RSD) | Key Finding | Reference |
| ¹³C-Labeled | Amphetamine | Urine | Not explicitly stated, but improved | Not explicitly stated, but improved | Co-eluted with the analyte, providing better compensation for ion suppression compared to deuterated standards. | [2][3] |
| Deuterated (²H) | Amphetamine | Urine | Not explicitly stated | Not explicitly stated | Showed chromatographic separation from the analyte, which can reduce the ability to correct for matrix effects. | [2][3] |
| ¹³C-Labeled | Methamphetamine | Urine | Not explicitly stated, but improved | Not explicitly stated, but improved | Co-eluted with the analyte under various chromatographic conditions. | [2][3] |
| Deuterated (²H) | Methamphetamine | Urine | Not explicitly stated | Not explicitly stated | Exhibited chromatographic separation from the analyte. | [2][3] |
| Analogue | Kahalalide F | Plasma | 96.8% | 8.6% | [4] | |
| Stable Isotope Labeled (SIL) | Kahalalide F | Plasma | 100.3% | 7.6% | The use of a SIL internal standard significantly improved the precision of the method. | [4] |
| Internal Standard Type | Parameter | Advantage of ¹³C-Labeled Standard | Reference |
| ¹³C-Labeled vs. Deuterated | Chromatographic Co-elution | ¹³C-labeled standards are more likely to co-elute perfectly with the native analyte, minimizing differential matrix effects. | [2][5][6] |
| ¹³C-Labeled vs. Deuterated | Isotopic Stability | ¹³C labels are incorporated into the carbon backbone and are not susceptible to exchange with the solvent, ensuring the integrity of the standard. | [5] |
| ¹³C-Labeled vs. Deuterated | Ion Suppression Compensation | Due to co-elution, ¹³C-labeled standards provide a more accurate and reliable correction for ion suppression or enhancement. | [2][3] |
Experimental Protocols
The successful implementation of ¹³C-labeled internal standards requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.
Synthesis of a ¹³C-Labeled Internal Standard (General Strategy)
The synthesis of a ¹³C-labeled internal standard is a critical step that requires careful planning to ensure high isotopic purity and chemical identity to the analyte. While specific routes vary depending on the target molecule, a general strategy often involves:
-
Selection of a ¹³C-labeled starting material: Commercially available building blocks such as [¹³C₆]-phenol or ¹³C-methyl iodide are often utilized.[7] The choice of starting material depends on the desired labeling position and the overall synthetic route.
-
Multi-step chemical synthesis: A series of chemical reactions are performed to construct the target molecule, incorporating the ¹³C label at a specific and stable position within the molecular structure. For example, the synthesis of ¹³C₆-labeled phenethylamine (B48288) derivatives can be achieved starting from [¹³C₆]-phenol.[7]
-
Purification: The synthesized ¹³C-labeled compound is rigorously purified using techniques such as chromatography (e.g., HPLC) to remove any unlabeled or partially labeled impurities.
-
Characterization: The final product is thoroughly characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its chemical structure, isotopic enrichment, and chemical purity.
Quantitative Analysis of a Small Molecule Drug in Plasma using a ¹³C-Labeled Internal Standard
This protocol outlines a general procedure for the quantification of a drug in a biological matrix.
1. Materials and Reagents:
-
Analyte of interest
-
¹³C-labeled internal standard (IS)
-
Blank human plasma
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of the analyte and the ¹³C-IS in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the ¹³C-IS.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 10 µL) of the ¹³C-IS working solution and vortex briefly.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the ¹³C-IS.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the ¹³C-IS for each sample.
-
Calculate the peak area ratio (analyte peak area / ¹³C-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of ¹³C-labeled internal standards.
Caption: A typical workflow for quantitative bioanalysis using a ¹³C-labeled internal standard.
Caption: Logical relationship illustrating the impact of isotope choice on data quality.
Caption: A simplified workflow for ¹³C-Metabolic Flux Analysis (MFA).
Conclusion
Carbon-13 labeled internal standards represent the pinnacle of analytical rigor for quantitative mass spectrometry. Their ability to minimize isotopic effects and ensure co-elution with the target analyte provides a robust and reliable means of correcting for experimental variability, leading to data of the highest accuracy and precision. While the initial investment in the synthesis of ¹³C-labeled standards may be higher than for other types of internal standards, the unparalleled data quality and confidence in the results make them an indispensable tool for researchers, scientists, and drug development professionals. By adhering to the principles and protocols outlined in this guide, the full potential of ¹³C-labeled internal standards can be harnessed to advance scientific discovery and accelerate the development of new medicines.
References
The Enigmatic Role of 4-Methoxyestrone in Hormone-Dependent Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyestrone (4-MeOE1), an endogenous metabolite of estrone (B1671321), is emerging as a molecule of significant interest in the context of hormone-dependent cancers. Formed via the methylation of the potentially carcinogenic 4-hydroxyestrone (B23518) (4-OHE1) by catechol-O-methyltransferase (COMT), 4-MeOE1 is a key component of the estrogen detoxification pathway. While its precursor is implicated in carcinogenesis through the formation of DNA adducts, the precise function of 4-MeOE1 remains a subject of intensive investigation. This technical guide synthesizes the current understanding of 4-MeOE1's function, delving into its biochemical properties, proposed mechanisms of action, and the analytical methodologies used for its study. Emerging evidence suggests that 4-MeOE1 may exert anti-proliferative effects through estrogen receptor (ER)-independent mechanisms, highlighting its potential as a biomarker and a therapeutic agent.
Introduction
Estrogen metabolism is a complex network of pathways that significantly influences the risk and progression of hormone-dependent cancers, including breast and prostate cancer. The hydroxylation of parent estrogens, estrone (E1) and estradiol (B170435) (E2), at the C2, C4, and C16 positions, followed by methylation, produces a diverse array of metabolites with varying biological activities. The "4-hydroxy" pathway, leading to the formation of 4-hydroxyestrogens, is of particular concern due to the potential of these catechols to oxidize into reactive quinones that can damage DNA.[1]
4-Methoxyestrone (4-MeOE1) is a downstream product of this pathway, formed by the COMT-mediated methylation of 4-OHE1.[1] This conversion is largely considered a detoxification step, neutralizing the carcinogenic potential of its precursor.[1] The ratio of 4-MeOE1 to 4-OHE1 is increasingly being recognized as a potential biomarker for assessing methylation efficiency and, consequently, an individual's risk for developing hormone-dependent cancers.[1] This guide provides a comprehensive overview of the current knowledge surrounding the function of 4-MeOE1, with a focus on its role in cancer biology.
Biochemical Profile and Quantitative Data
The biological activity of 4-MeOE1 is intrinsically linked to its biochemical properties, particularly its interaction with estrogen receptors and its effects on cancer cell proliferation.
Estrogen Receptor Binding Affinity
A critical aspect of 4-MeOE1's function is its low affinity for the classical estrogen receptors, ERα and ERβ. This characteristic distinguishes it from its parent hormone, estrone, and suggests that its biological effects are likely mediated through ER-independent pathways.
| Compound | Receptor | Binding Affinity | Reference |
| 4-Methoxyestrone (4-MeOE1) | ERα | No appreciable binding up to 1000 nM | [2] |
| 4-Methoxyestrone (4-MeOE1) | ERβ | No appreciable binding up to 1000 nM | [2] |
Table 1: Estrogen Receptor Binding Affinity of 4-Methoxyestrone. This table summarizes the binding affinity of 4-MeOE1 for estrogen receptors α and β, highlighting its weak interaction at high concentrations.
Anti-Proliferative Effects
Emerging evidence indicates that 4-MeOE1 possesses anti-proliferative properties in various cancer cell lines. Notably, its activity has been observed in both ER-positive and ER-negative breast cancer cells, further supporting an ER-independent mechanism of action. While direct IC50 values for 4-MeOE1 are not widely reported in recent literature, older studies suggest its anti-proliferative potency is comparable to that of the widely used anti-cancer drug, tamoxifen (B1202).
| Cell Line | Cancer Type | Estrogen Receptor Status | Reported IC50 of Tamoxifen (for comparison) | Reference |
| MCF-7 | Breast Adenocarcinoma | ER-positive | ~3.2 - 27 µM | [3][4] |
| MDA-MB-231 | Breast Adenocarcinoma | ER-negative | ~18 µM | [4] |
Table 2: Reported Anti-proliferative Activity of Tamoxifen in Breast Cancer Cell Lines. This table provides a reference for the cytotoxic concentrations of tamoxifen in commonly used breast cancer cell lines, against which the effects of 4-MeOE1 have been compared. Further research is needed to establish precise IC50 values for 4-MeOE1.
Signaling Pathways and Mechanism of Action
The ER-independent anti-proliferative effects of 4-MeOE1 suggest its involvement in alternative signaling pathways that regulate cell survival and death. While direct studies on 4-MeOE1 are limited, research on its precursor, 4-OHE1, and the related metabolite, 2-methoxyestradiol (B1684026) (2-MeOE2), provides valuable insights into its potential mechanisms.
Estrogen Metabolism Pathway
The metabolic pathway leading to the formation of 4-MeOE1 is a critical determinant of its biological context. The conversion of carcinogenic 4-hydroxyestrogens to their methoxylated counterparts is a key detoxification process.
Proposed Anti-Cancer Mechanisms
The precise signaling pathways modulated by 4-MeOE1 are yet to be fully elucidated. However, based on studies of related compounds, several potential mechanisms can be proposed:
-
Induction of Apoptosis: Like 2-MeOE2, 4-MeOE1 may induce programmed cell death in cancer cells. This could involve the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.
-
Cell Cycle Arrest: 4-MeOE1 might cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.
-
Microtubule Disruption: A well-established mechanism for 2-MeOE2 is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. It is plausible that 4-MeOE1 shares this activity.
Further research, including proteomic and phosphoproteomic studies, is necessary to identify the direct molecular targets and signaling cascades affected by 4-MeOE1.
Experimental Protocols
The study of 4-Methoxyestrone's function relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Quantitative Analysis of 4-Methoxyestrone by LC-MS/MS
This protocol outlines the measurement of 4-MeOE1 in biological samples, such as urine or serum, using liquid chromatography-tandem mass spectrometry.
Objective: To accurately quantify the concentration of 4-MeOE1 and other estrogen metabolites.
Methodology:
-
Sample Preparation:
-
For urine samples, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is performed to deconjugate the metabolites.
-
For serum samples, a liquid-liquid extraction or solid-phase extraction is used to isolate the steroids.
-
Stable isotope-labeled internal standards are added to the samples for accurate quantification.
-
-
Derivatization (Optional but Recommended):
-
Dansyl chloride derivatization can be performed to improve ionization efficiency and sensitivity.
-
-
LC-MS/MS Analysis:
-
An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of 4-MeOE1 and other target metabolites.
-
-
Data Analysis:
Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with 4-MeOE1.
Objective: To determine if 4-MeOE1 induces apoptosis in cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cells (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media.
-
Cells are treated with various concentrations of 4-MeOE1 or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
-
Cell Staining:
-
Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
-
Data Interpretation:
Conclusion and Future Directions
4-Methoxyestrone stands at a critical juncture in the field of hormone-dependent cancer research. As a key product of estrogen detoxification, its levels, particularly in relation to its precursor 4-hydroxyestrone, hold significant promise as a biomarker for cancer risk assessment. The emerging evidence of its ER-independent anti-proliferative activities opens up exciting new avenues for therapeutic development, especially for endocrine-resistant cancers.
Future research should focus on several key areas:
-
Elucidation of Mechanism of Action: Comprehensive studies are needed to identify the direct molecular targets of 4-MeOE1 and the specific signaling pathways it modulates to exert its anti-cancer effects.
-
In Vivo Studies: The anti-tumor efficacy of 4-MeOE1 needs to be validated in preclinical animal models of hormone-dependent cancers.
-
Clinical Validation of Biomarker Potential: Large-scale clinical studies are required to firmly establish the utility of the 4-MeOE1/4-OHE1 ratio as a predictive and prognostic biomarker.
A deeper understanding of the multifaceted role of 4-Methoxyestrone will undoubtedly contribute to the development of novel strategies for the prevention, diagnosis, and treatment of hormone-dependent cancers.
References
- 1. 2-Methoxyestradiol-induced caspase-3 activation and apoptosis occurs through G(2)/M arrest dependent and independent pathways in gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Bcl-2 Family Proteins in Estrogen Receptor-Positive Breast Cancer and Their Implications in Endocrine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyestrone, an Endogenous Estrogen Metabolite, Can Strongly Protect Neuronal Cells Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of 2-methoxyestradiol-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 4-Methoxyestrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyestrone (4-MeOE1) is an endogenous estrogen metabolite that has garnered significant interest in the scientific community. Formed from the hydroxylation of estrone (B1671321) to 4-hydroxyestrone (B23518) and subsequent methylation by catechol-O-methyltransferase (COMT), 4-MeOE1 is a key player in the detoxification pathway of estrogens. This technical guide provides a comprehensive overview of the discovery, history, and key scientific principles related to 4-Methoxyestrone. It includes a detailed exploration of its metabolic pathway, a summary of quantitative data, and protocols for its synthesis and analysis, designed to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Discovery and History
The discovery of 4-Methoxyestrone is intrinsically linked to the broader investigation of catechol estrogen metabolism. While a precise first-synthesis or isolation paper is not readily apparent in initial historical accounts, the work of several key researchers in the mid-20th century laid the groundwork for its identification.
The pioneering work of researchers like Herman Adlercreutz and J. Knuppen in the 1970s and 1980s significantly advanced the understanding of estrogen metabolism, particularly the formation and physiological significance of catechol estrogens and their methylated derivatives.[1][2] Their development of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), was instrumental in identifying and quantifying these metabolites in biological fluids.[3]
It was through the detailed investigation of the metabolic fate of estrone that 4-hydroxyestrone was identified as a key intermediate. Subsequent studies on the enzymatic processes involved in estrogen detoxification led to the characterization of catechol-O-methyltransferase (COMT) and its role in methylating catechol estrogens. This naturally led to the identification of 4-Methoxyestrone as the methylated product of 4-hydroxyestrone, a crucial step in rendering the potentially carcinogenic 4-hydroxyestrone less reactive.[4][5] The CAS Registry Number for 4-Methoxyestrone is 58562-33-7.[6]
Metabolic Pathway of 4-Methoxyestrone
The formation of 4-Methoxyestrone is a critical step in Phase II of estrogen metabolism, a detoxification process that neutralizes potentially harmful estrogen metabolites. The pathway begins with the major circulating estrogen, estrone (E1).
Step 1: 4-Hydroxylation of Estrone
Estrone is first hydroxylated at the C4 position to form 4-hydroxyestrone (4-OHE1). This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP1B1.[7] 4-Hydroxyestrone is considered a more reactive and potentially carcinogenic metabolite due to its ability to be oxidized to quinones, which can form DNA adducts.[5]
Step 2: Methylation of 4-Hydroxyestrone
The subsequent and crucial detoxification step is the methylation of the 4-hydroxyl group of 4-hydroxyestrone. This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the catechol estrogen, forming 4-Methoxyestrone.[4][8] This methylation significantly reduces the biological activity and genotoxic potential of the catechol estrogen.[4]
Quantitative Data
Table 1: Enzyme Kinetics of COMT-mediated Methylation of Catechol Estrogens
| Substrate | Km (µM) | kcat (min⁻¹) |
| 4-Hydroxyestrone | 1.8 ± 0.3 | 0.45 ± 0.02 |
| 2-Hydroxyestrone | 1.5 ± 0.2 | 3.2 ± 0.1 |
| 4-Hydroxyestradiol | 2.5 ± 0.4 | 0.55 ± 0.03 |
| 2-Hydroxyestradiol | 1.2 ± 0.1 | 4.1 ± 0.2 |
| Data from Dawling et al. (2001) |
Table 2: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (%) |
| 4-Methoxyestrone | ERα | < 0.1 |
| 4-Methoxyestrone | ERβ | < 0.1 |
| Estradiol (E2) | ERα | 100 |
| Estradiol (E2) | ERβ | 100 |
| 4-Hydroxyestrone | ERα | ~11 |
| Relative binding affinity is expressed as a percentage of the binding of estradiol. |
Experimental Protocols
Selective Synthesis of 4-Methoxyestrone from 4-Hydroxyestrone
This protocol is based on the method described by Teranishi et al. (2001), which allows for the selective methylation of the 4-hydroxyl group.[9]
Materials:
-
4-Hydroxyestrone
-
Reagents for introduction of an oxygen atom at the C-6 position (e.g., a suitable oxidizing agent)
-
Benzylating agent (e.g., benzyl (B1604629) bromide)
-
Reducing agent (e.g., sodium borohydride)
-
Methylating agent (e.g., dimethyl sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Introduction of a 6-oxo group: Treat 4-hydroxyestrone with a suitable oxidizing agent to introduce a carbonyl group at the C-6 position.
-
Selective Benzylation: Dissolve the 6-oxo-4-hydroxyestrone derivative in ethanol and react it with a benzylating agent. This selectively protects the 3-hydroxyl group as a benzyl ether.
-
Reduction of the 6-carbonyl group: Reduce the 6-carbonyl group of the 3-benzyl ether derivative to a methylene (B1212753) group using a reducing agent like sodium borohydride.
-
Acetylation of the 4-hydroxyl group: Acetylate the free 4-hydroxyl group to form a 4-acetoxy derivative.
-
Methylation of the 3-hydroxyl group: After removal of the benzyl protecting group, methylate the now free 3-hydroxyl group using a methylating agent.
-
Deprotection: Remove the acetyl group from the 4-position to yield 4-methoxyestrone.
-
Purification: Purify the final product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane (B92381) as the eluent.[10][11][12][13]
Analysis of 4-Methoxyestrone by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of 4-Methoxyestrone in biological samples, such as urine.[14][15][16]
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated 4-Methoxyestrone)
-
β-glucuronidase/sulfatase
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add the internal standard.
-
Add acetate buffer (pH 5.0) and β-glucuronidase/sulfatase to deconjugate the estrogen metabolites.
-
Incubate the mixture at 37°C overnight.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the hydrolyzed sample with diethyl ether or ethyl acetate.
-
Separate the organic layer, and evaporate it to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in the derivatizing agent.
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the estrogens.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a temperature program to separate the different estrogen metabolites. A typical program might start at 150°C and ramp up to 300°C.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of 4-Methoxyestrone-TMS and its internal standard.
-
Conclusion
4-Methoxyestrone stands as a testament to the intricate and vital processes of estrogen metabolism. From its origins in the fundamental research of catechol estrogen pathways to its current role as a biomarker for assessing methylation efficiency and potential disease risk, the journey of 4-Methoxyestrone highlights the importance of understanding the metabolic fate of endogenous hormones. The synthetic and analytical protocols detailed in this guide provide a foundation for further research into the biological activities and clinical relevance of this important metabolite. As our understanding of the nuanced roles of individual estrogen metabolites continues to grow, 4-Methoxyestrone will undoubtedly remain a key molecule of interest for researchers and clinicians alike.
References
- 1. Intestinal metabolism of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biliary excretion and intestinal metabolism of progesterone and estrogens in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of 2-hydroxyesterone and 2-methoxyestrone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 5. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 6. 4-Methoxyestrone | C19H24O3 | CID 194066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 8. 4-MeO Estrone - Advanced Dried Urine Hormone Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Selective synthesis of 4-methoxyestrogen from 4-hydroxyestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. rnlkwc.ac.in [rnlkwc.ac.in]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. benchchem.com [benchchem.com]
- 15. iris.unito.it [iris.unito.it]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxyestrone-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxyestrone-13C6, a stable isotope-labeled form of the endogenous estrogen metabolite 4-Methoxyestrone. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for experimental design, analytical method development, and metabolic studies.
Core Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₄O₃ | Inferred |
| Molecular Weight | 306.42 g/mol | Calculated |
| Exact Mass | 306.1913 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and dioxane. | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, heat sensitive |
Metabolic Pathway of 4-Methoxyestrone
4-Methoxyestrone is a key metabolite in the estrogen detoxification pathway. It is formed from estrone (B1671321) through a series of enzymatic reactions, primarily in the liver. Understanding this pathway is crucial for assessing estrogen metabolism and its implications in various physiological and pathological conditions.[2][3][4]
Caption: Metabolic conversion of Estrone to 4-Methoxyestrone.
Experimental Protocols
Detailed methodologies for key experiments involving the analysis of 4-Methoxyestrone are provided below. These protocols are foundational for researchers working with this and related estrogen metabolites.
Determination of Melting Point (General Protocol)
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
-
Sample Preparation: The sample of this compound should be finely powdered and completely dry.[5]
-
Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[7]
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.
Determination of Solubility (General Protocol)
Assessing the solubility of this compound in various solvents is essential for developing formulations and analytical methods.
Methodology:
-
Solvent Selection: A range of aqueous and organic solvents relevant to the intended application are chosen.
-
Equilibrium Method: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[8]
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as LC-MS/MS.
-
Data Reporting: Solubility is reported in units such as mg/mL or µg/mL at the specified temperature.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of estrogen metabolites in biological samples.
Methodology:
-
Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase is performed to deconjugate the metabolites.[9]
-
Extraction: The hydrolyzed sample is extracted using liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) using a C18 cartridge.
-
-
Derivatization: To increase volatility and improve chromatographic performance, the extracted estrogens are derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]
-
GC-MS Analysis:
-
Gas Chromatograph (GC): A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to achieve optimal separation of the analytes.[11]
-
Mass Spectrometer (MS): The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, using characteristic ions of the derivatized this compound.[9]
-
-
Quantification: An internal standard, such as a deuterated analog, is added at the beginning of the sample preparation to correct for extraction losses and instrumental variability. A calibration curve is generated using standards of known concentrations.
Caption: General workflow for GC-MS analysis of 4-Methoxyestrone.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of estrogen metabolites without the need for derivatization.
Methodology:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): A reverse-phase C18 column is typically used for chromatographic separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is employed.[12][14]
-
Tandem Mass Spectrometer (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for highly selective and sensitive quantification.[15]
-
-
Quantification: Stable isotope-labeled internal standards are essential for accurate quantification. A calibration curve is constructed by analyzing standards of known concentrations.
Caption: General workflow for LC-MS/MS analysis of 4-Methoxyestrone.
References
- 1. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 3. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 4. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 15. researchgate.net [researchgate.net]
Endogenous Levels of 4-Methoxyestrone in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous catechol estrogen metabolite, 4-Methoxyestrone (4-MeOE1). It details the metabolic pathway of its formation, summarizes reported quantitative levels in various human biological matrices, outlines a representative analytical methodology for its detection, and discusses its biological significance, particularly in the context of estrogen-related health and disease. This document is intended to serve as a core reference for professionals in biomedical research and pharmaceutical development.
Introduction: The Estrogen Metabolism Pathway
Estrogens, primarily Estrone (E1) and Estradiol (E2), undergo extensive metabolism, creating a complex profile of downstream products with varying biological activities. A critical step in this process is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, which occurs at the C2, C4, or C16 positions of the steroid ring.[1] Hydroxylation at the C4 position, primarily by the CYP1B1 enzyme, yields 4-hydroxyestrone (B23518) (4-OHE1), a catechol estrogen.[2]
4-OHE1 is considered a potentially genotoxic metabolite due to its ability to oxidize into reactive quinone species that can form DNA adducts, leading to mutations.[3][4] To mitigate this risk, the body employs a crucial detoxification step: methylation. The enzyme Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group to 4-OHE1, converting it into the more stable and less reactive 4-Methoxyestrone (4-MeOE1).[3][5] This conversion is a key process in estrogen detoxification.[3] Therefore, the balance between 4-OHE1 and 4-MeOE1 is a significant area of research, with the ratio of these metabolites serving as a potential biomarker for assessing the risk of estrogen-related diseases like breast cancer.[2][6]
Biochemical Pathway Diagram
The following diagram illustrates the metabolic conversion of Estrone to 4-Methoxyestrone.
Quantitative Levels of 4-Methoxyestrone
The endogenous concentration of 4-Methoxyestrone is typically low and can vary based on factors such as sex, menopausal status, and the biological matrix being analyzed. Ultrasensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for accurate quantification.[2][7][8]
Data Summary Tables
The following tables summarize reported endogenous levels of 4-Methoxyestrone in human serum/plasma and urine.
Table 1: Endogenous 4-Methoxyestrone Levels in Human Serum/Plasma
| Population | N | Analyte | Mean/Median Concentration (pg/mL) | Notes | Reference |
| Postmenopausal Women | 20 | 4-Methoxyestrone | Detected in only 1 of 20 subjects (2.3 pg/mL) | Assay used Girard P derivatives for enhanced sensitivity. Limit of detection was 0.156 pg/mL. | [9] |
| Postmenopausal Women | 416 (Controls) | 4-Methoxyestrone | Not explicitly stated, but part of a 15-metabolite panel. | Study focused on ratios and breast cancer risk. | [10] |
Note: Data on serum/plasma levels of 4-MeOE1 are sparse, likely due to its very low circulating concentrations, often falling below the limit of detection of many assays.
Table 2: Endogenous 4-Methoxyestrone Levels in Human Urine
| Population | Sex | Analyte | Mean/Median Concentration (ng/mg Creatinine) | Reference |
| Premenopausal Women | F | 4-Methoxyestrone | Optimal Range: 0.05 - 0.28 | [11] |
| Postmenopausal Chinese Women | F | 4-Methoxyestrone | Median: 0.05 (IQR: 0.03, 0.08) | [12] |
| Adult Males | M | 4-Methoxyestrone | Optimal Range: 0.03 - 0.17 | [13] |
| Premenopausal Women (Breast Cancer vs. Controls) | F | 4-Methoxyestrone-1 | Not statistically different between groups. | [14][15] |
Note: Urinary levels are often reported as a ratio to creatinine (B1669602) to account for variations in urine dilution.[16] Urine reflects longer-term hormone exposure and detoxification patterns.[3]
Experimental Protocols: Quantification by LC-MS/MS
The quantification of 4-Methoxyestrone and other estrogen metabolites is a complex analytical challenge due to their low endogenous concentrations, structural similarity (isomers), and the presence of interfering substances in biological matrices.[7] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[10][17]
Representative Workflow
A generalized workflow for the analysis of unconjugated 4-MeOE1 in serum is outlined below. Analysis in urine typically requires an initial deconjugation step (e.g., enzymatic hydrolysis with β-glucuronidase/sulfatase) to measure total metabolite levels.[16]
Key Methodological Details
-
Sample Preparation: A crucial step is the extraction of analytes from the complex biological matrix. Liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) is common for serum.[7]
-
Internal Standards: Stable isotope-labeled internal standards (e.g., d4- or 13C-labeled 4-MeOE1) are added at the beginning of the procedure. They are essential for correcting for analyte loss during sample preparation and for variations in instrument response, ensuring accurate quantification.
-
Chromatography: High-performance liquid chromatography (HPLC) is used to separate 4-MeOE1 from other metabolites, including its structural isomer 2-Methoxyestrone.[7] A C18 reverse-phase column is typically employed with a gradient elution of methanol (B129727) and water (often with a formic acid modifier).[17]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This highly specific technique involves selecting a precursor ion (the molecular ion of 4-MeOE1) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This precursor → product ion transition is unique to the analyte, providing high specificity and sensitivity.[2][7]
-
Derivatization (Optional): To enhance sensitivity, some methods employ derivatization (e.g., with dansyl chloride or Girard P reagent) to improve the ionization efficiency of the estrogens.[9][17]
Biological Significance and Future Directions
4-Methoxyestrone is more than just an inactive detoxification product. While its primary role is to neutralize the potentially harmful effects of its precursor, 4-OHE1, research is ongoing to determine its own biological activities.[3][18]
-
Biomarker of Estrogen Metabolism: The ratio of 4-MeOE1 to its precursor 4-OHE1 (the "4-methylation ratio") is used as a functional indicator of COMT enzyme activity.[3][6] A lower ratio may indicate inefficient methylation, leading to an accumulation of the genotoxic 4-OHE1, which has been associated with an increased risk for postmenopausal breast cancer.[10]
-
Genetic Influence: The activity of the COMT enzyme is influenced by common genetic polymorphisms (e.g., Val158Met). Individuals with the low-activity variant may have a reduced capacity to methylate catechol estrogens, potentially altering their risk profile for hormone-dependent conditions.[4][5][19]
The accurate measurement of 4-Methoxyestrone and its related metabolites is critical for advancing our understanding of estrogen's role in health and disease. Continued development of highly sensitive analytical methods will enable researchers to better define the physiological concentration ranges of these metabolites and clarify their utility as biomarkers for risk assessment, disease prognosis, and monitoring therapeutic interventions.
References
- 1. Estrogen metabolism in premenopausal women is related to early life body fatness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 3. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 4. COMT OESTROGEN | DNAlysis [dnalife.academy]
- 5. metagenics.co.uk [metagenics.co.uk]
- 6. 4-Methoxyestrone | C19H24O3 | CID 194066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. 4-Methoxyestrone (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. Endogenous Estrogens, Estrogen Metabolites, and Breast Cancer Risk in Postmenopausal Chinese Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Methoxyestrone (male) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 19. swintegrativemedicine.com [swintegrativemedicine.com]
4-Methoxyestrone: A Key Player in Estrogen Detoxification
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Estrogen metabolism is a critical physiological process with significant implications for health and disease, particularly in the context of hormone-dependent cancers. While estrogens are essential for numerous biological functions, their metabolic byproducts can exhibit a range of activities, from benign to potentially carcinogenic. This technical guide provides a comprehensive overview of 4-methoxyestrone (B195173) (4-MeOE1), a key metabolite in the estrogen detoxification pathway. We delve into its formation, biochemical properties, and its role in mitigating the risks associated with more reactive estrogen metabolites. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 4-MeOE1 and its significance in estrogen metabolism. We present quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
Estrogens, primarily 17β-estradiol (E2) and estrone (B1671321) (E1), undergo extensive metabolism, mainly in the liver, to facilitate their excretion from the body.[1] This metabolic process, often referred to as detoxification, occurs in two main phases. Phase I involves hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of catechol estrogens.[1] Phase II metabolism involves conjugation reactions, such as methylation, glucuronidation, and sulfation, which increase the water solubility of the metabolites, preparing them for elimination.[1]
A critical branch of estrogen metabolism is the formation of catechol estrogens, including 2-hydroxyestrogens and 4-hydroxyestrogens.[2] While the 2-hydroxylation pathway is generally considered protective, the 4-hydroxylation pathway can lead to the formation of metabolites with carcinogenic potential.[3][4] Specifically, 4-hydroxyestrone (B23518) (4-OHE1), a product of CYP1B1 activity, can be oxidized to form reactive quinones that can damage DNA and generate reactive oxygen species (ROS), thereby increasing the risk of mutagenesis.[5][6][7]
This is where the role of 4-methoxyestrone becomes paramount. 4-MeOE1 is formed from 4-OHE1 through a methylation reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT).[5][8] This conversion is a crucial detoxification step, as the addition of a methoxy (B1213986) group to 4-OHE1 significantly reduces its ability to form DNA-damaging quinones.[2][5] Consequently, the ratio of 4-MeOE1 to 4-OHE1 serves as an important biomarker for assessing methylation efficiency and the associated risk of developing certain cancers, such as breast cancer.[5][8]
This guide will explore the biochemical intricacies of 4-MeOE1, from its enzymatic synthesis to its biological effects, providing a detailed resource for researchers in the field.
The Estrogen Metabolism and Detoxification Pathway
The metabolism of estrogens is a complex network of enzymatic reactions. The initial and rate-limiting step is the hydroxylation of parent estrogens, primarily estradiol (B170435) and estrone, by cytochrome P450 enzymes.[1] This leads to the formation of various hydroxylated metabolites, with the site of hydroxylation determining their subsequent biological activity.
The three main pathways for estrogen metabolism are:[3]
-
2-hydroxylation: This is the major pathway, producing 2-hydroxyestrone (B23517) (2-OHE1) and 2-hydroxyestradiol (B1664083) (2-OHE2). These metabolites are considered "good" estrogens due to their weak estrogenic activity and potential anti-proliferative effects.[9]
-
4-hydroxylation: This pathway, primarily mediated by the enzyme CYP1B1, produces 4-hydroxyestrone (4-OHE1) and 4-hydroxyestradiol (B23129) (4-OHE2).[6][10] These metabolites are of particular concern due to their potential to be oxidized to highly reactive quinones that can form DNA adducts, leading to mutations and cancer initiation.[7][11]
-
16α-hydroxylation: This pathway produces 16α-hydroxyestrone (16α-OHE1), a metabolite with potent estrogenic activity that can contribute to estrogen-dominant conditions.[4][9]
Once formed, the catechol estrogens (2-OH and 4-OH metabolites) are substrates for Phase II detoxification enzymes. The most important of these in the context of catechol estrogen detoxification is COMT, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol estrogen.[12][13] This methylation process is critical for neutralizing the harmful effects of 4-OHE1 by converting it to the more stable and less reactive 4-MeOE1.[2][5]
The following diagram illustrates the key steps in the formation of 4-methoxyestrone:
Figure 1: Simplified pathway of 4-Methoxyestrone formation.
Quantitative Data
A quantitative understanding of the biochemical properties of 4-methoxyestrone and its precursors is essential for assessing their biological significance. The following tables summarize key quantitative data from the literature.
Table 1: Relative Binding Affinity (RBA) for Estrogen Receptors
| Compound | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | Reference |
| 17β-Estradiol (E2) | 100 | 100 | [14] |
| Estrone (E1) | 11 ± 8 | Not Reported | [14] |
| 4-Hydroxyestrone (4-OHE1) | Not Reported | Not Reported | |
| 4-Methoxyestrone (4-MeOE1) | Estrogenic activity similar to estrone | Estrogenic activity similar to estrone | [14] |
| 2-Hydroxyestradiol | 24 ± 7 | Not Reported | [14] |
| 2-Methoxyestradiol (B1684026) | 0.05 ± 0.04 | Not Reported | [14] |
Table 2: Enzyme Kinetics of Estrogen Metabolism
| Enzyme | Substrate | Product | Km | kcat/Vmax | Reference |
| CYP1B1 | 17β-Estradiol | 4-Hydroxyestradiol-DNA adducts | 4.6 ± 0.7 µM (for adduct formation) | 45 ± 1.6/h (for Gua adduct) | [11] |
| COMT (Wild-type) | 2-Hydroxyestrogens | 2-Methoxyestrogens | Michaelis-Menten kinetics | - | [12] |
| COMT (Wild-type) | 4-Hydroxyestrogens | 4-Methoxyestrogens | Sigmoid kinetics | - | [12] |
| Estrogen-2-hydroxylase (rabbit hypothalamus) | Estradiol | 2-Hydroxyestradiol | 125 µM | 190 pmol/mg protein/10 min | [15] |
| Estrogen-4-hydroxylase (rabbit hypothalamus) | Estradiol | 4-Hydroxyestradiol | 150 µM | 270 pmol/mg protein/10 min | [15] |
Note: The kinetic parameters for COMT with catechol estrogen substrates are complex and may not follow simple Michaelis-Menten kinetics, particularly for 4-hydroxyestrogens which exhibit cooperative binding.[12] The data for rabbit hypothalamic enzymes are provided as an example of catechol estrogen formation kinetics.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 4-methoxyestrone and estrogen detoxification.
Measurement of Catechol-O-Methyltransferase (COMT) Activity
This protocol is adapted from methodologies used to assess COMT activity with catechol estrogen substrates.[12]
Objective: To determine the enzymatic activity of COMT in converting a catechol estrogen (e.g., 4-hydroxyestrone) to its corresponding methoxyestrogen (4-methoxyestrone).
Materials:
-
Purified recombinant COMT or cell lysate/tissue homogenate as the enzyme source.
-
Catechol estrogen substrate (e.g., 4-hydroxyestrone) at various concentrations.
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Buffer: 100 mM potassium phosphate (B84403) (KPO4), pH 7.4.
-
Cofactors: 5 mM MgCl₂, 10 mM β-mercaptoethanol.
-
Reaction termination solution: Dichloromethane (CH₂Cl₂).
-
Analytical system: High-performance liquid chromatography (HPLC) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for product quantification.
Procedure:
-
Prepare a reaction mixture containing 100 mM KPO₄ buffer (pH 7.4), 5 mM MgCl₂, and 10 mM β-mercaptoethanol.
-
Add the COMT enzyme source (e.g., purified enzyme or cell lysate) to the reaction mixture.
-
Initiate the reaction by adding the catechol estrogen substrate at a final concentration range of 2 to 100 µM.
-
Add SAM to a final concentration of 200 µM. Prepare blank reactions without SAM.
-
Incubate the reaction at 37°C for 10-20 minutes with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold dichloromethane.
-
Vortex vigorously to extract the methoxyestrogen product into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC or LC-MS/MS analysis.
-
Quantify the amount of 4-methoxyestrone produced by comparing to a standard curve.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
Figure 2: Workflow for the COMT activity assay.
MCF-7 Cell Proliferation Assay
This protocol is a general guide for assessing the estrogenic activity of compounds like 4-methoxyestrone using the MCF-7 human breast cancer cell line.[16][17]
Objective: To determine the proliferative effect of 4-methoxyestrone on estrogen-responsive MCF-7 cells.
Materials:
-
MCF-7 cells.
-
Culture medium: RPMI 1640 with phenol (B47542) red.
-
Hormone-free medium: RPMI 1640 without phenol red, supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS).
-
Test compounds: 17β-Estradiol (positive control), 4-methoxyestrone, and other metabolites of interest.
-
96-well cell culture plates.
-
Cell proliferation detection reagent (e.g., MTT, BrdU, or CyQUANT).
-
Plate reader.
Procedure:
-
Culture MCF-7 cells in standard culture medium.
-
Two to three days before the assay, switch the cells to hormone-free medium to deplete endogenous estrogens.
-
Trypsinize and seed the cells into 96-well plates at a density of approximately 400 cells per well in 200 µL of hormone-free medium.
-
Allow the cells to attach and adapt for 24-72 hours in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds (e.g., 4-methoxyestrone) and the positive control (estradiol) in hormone-free medium.
-
Remove the medium from the wells and add 200 µL of the medium containing the test compounds or controls. Include vehicle-only wells as a negative control.
-
Incubate the plates for 6 days, changing the medium with fresh test compounds every 2-3 days.
-
At the end of the incubation period, quantify cell proliferation using a suitable method. For example, using an MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Calculate the percentage of cell proliferation relative to the vehicle control and plot the dose-response curves to determine the EC₅₀ values.
Signaling Pathways and Biological Effects
The biological activity of 4-methoxyestrone is primarily related to its reduced estrogenicity compared to its precursor, 4-hydroxyestrone, and the parent estrogens. By converting the highly reactive 4-OHE1 into the more stable 4-MeOE1, the COMT-mediated methylation pathway effectively prevents the initiation of a cascade of events that can lead to genotoxicity.[2][5]
The detrimental effects of 4-OHE1 stem from its ability to be oxidized to a semiquinone and then to a quinone.[18] These quinones are electrophilic and can readily react with nucleophilic sites on DNA, particularly on guanine (B1146940) and adenine (B156593) bases, to form depurinating adducts.[11] The removal of these adducted bases from the DNA backbone can lead to apurinic sites, which, if not repaired correctly, can result in mutations during DNA replication.[18] Furthermore, the redox cycling between the catechol estrogen and its quinone can generate reactive oxygen species (ROS), which can cause oxidative damage to DNA, lipids, and proteins.[6]
The methylation of 4-OHE1 to 4-MeOE1 blocks the hydroxyl group necessary for this redox cycling, thereby preventing the formation of reactive quinones and ROS.[2] This makes 4-MeOE1 a key player in the detoxification and inactivation of potentially carcinogenic estrogen metabolites.
While 4-MeOE1 itself is considered to have weak estrogenic activity, some studies suggest that it may have other biological effects. For instance, it has been shown to increase the proliferation of human umbilical vein endothelial cells (HUVECs).[19] However, its primary role in the context of estrogen metabolism is that of a detoxified, excretable end-product.
Conclusion
4-Methoxyestrone is a critical metabolite in the estrogen detoxification pathway, representing the "safe" end-product of the potentially hazardous 4-hydroxylation route. Its formation, catalyzed by COMT, is a crucial mechanism for protecting against the genotoxic effects of 4-hydroxyestrone. The balance between the formation of 4-hydroxyestrone by CYP1B1 and its detoxification to 4-methoxyestrone by COMT is a key determinant of an individual's risk for developing estrogen-related cancers.
This technical guide has provided a comprehensive overview of 4-methoxyestrone, including its formation, quantitative biochemical data, detailed experimental protocols, and its role in mitigating the harmful effects of reactive estrogen metabolites. This information is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, oncology, and drug development, facilitating further investigation into the intricate world of estrogen metabolism and its impact on human health. A deeper understanding of these pathways will undoubtedly pave the way for novel strategies in cancer prevention and therapy.
References
- 1. allergyresearchgroup.com [allergyresearchgroup.com]
- 2. Oestrogen Detoxification - Invivo Healthcare [invivohealthcare.com]
- 3. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]
- 4. stramcenter.com [stramcenter.com]
- 5. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 6. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 7. droracle.ai [droracle.ai]
- 8. 4-Methoxyestrone | C19H24O3 | CID 194066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fhslabs.com.au [fhslabs.com.au]
- 10. mygenefood.com [mygenefood.com]
- 11. Cytochrome P450 1B1-mediated estrogen metabolism results in estrogen-deoxyribonucleoside adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. How Does COMT Impact Female Hormonal Health? | Metagenics UK [metagenics.co.uk]
- 14. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 15. Catechol estrogen formation by brain tissue: characterization of a direct product isolation assay for estrogen-2- and 4-hydroxylase activity and its application to studies of 2- and 4-hydroxyestradiol formation by rabbit hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. caymanchem.com [caymanchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Estrogens in Human Serum using 4-Methoxyestrone-13C6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a highly sensitive and robust method for the quantitative analysis of estrogens and their metabolites in human serum. The protocol utilizes 4-Methoxyestrone-13C6 as an internal standard for the accurate quantification of 4-Methoxyestrone and other related estrogen compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A straightforward liquid-liquid extraction (LLE) procedure is detailed for sample preparation. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for researchers in endocrinology, cancer research, and drug development.
Introduction
Estrogens are a class of steroid hormones that play a crucial role in the development and regulation of the female reproductive system and secondary sex characteristics. Beyond their primary functions, estrogens are involved in a multitude of physiological processes in both females and males, including bone health, cardiovascular function, and cognition. The quantitative analysis of estrogens and their metabolites, such as 4-Methoxyestrone, is essential for understanding their role in various pathological conditions, including hormone-dependent cancers.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its superior sensitivity and specificity compared to traditional immunoassays, which can be hampered by cross-reactivity. The use of stable isotope-labeled internal standards, such as this compound, is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the highest level of accuracy and precision in quantification. This application note provides a detailed protocol for the analysis of 4-Methoxyestrone and other estrogens in human serum using this compound as an internal standard.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw serum samples and internal standard solutions on ice.
-
To 400 µL of human serum in a polypropylene (B1209903) microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 60 seconds to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer 900 µL of the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of a 70:30 (v/v) water:methanol solution.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: Agilent 1290 Infinity or equivalent
-
Column: Kinetex 2.6 µm C18, 50 x 3.0 mm
-
Mobile Phase A: 0.5 mM Ammonium Fluoride in Water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient is employed over a 12-minute total run time to achieve separation of 2-Methoxyestrone and 4-Methoxyestrone.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
Mass Spectrometry
-
Mass Spectrometer: SCIEX 7500 Triple Quad™ or equivalent
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 700 °C
-
IonSpray Voltage: -3000 V
-
Curtain Gas: 40 psi
-
Collision Gas: 10
Data Presentation
Table 1: MRM Transitions for 4-Methoxyestrone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 4-Methoxyestrone (Quantifier) | 299.2 | 159.1 | 50 | -35 |
| 4-Methoxyestrone (Qualifier) | 299.2 | 145.1 | 50 | -45 |
| This compound (Internal Standard) | 305.2 | 162.1 | 50 | -35 |
Table 2: Method Performance Characteristics
| Parameter | 4-Methoxyestrone |
| Retention Time (min) | Approx. 7.5 |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1.0 pg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of estrogens.
Caption: Simplified diagram of the genomic estrogen signaling pathway.
References
Application Note: Quantification of Urinary Estrogen Metabolites Using 4-Methoxyestrone-¹³C₆ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of urinary estrogen metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates a stable isotope-labeled internal standard, 4-Methoxyestrone-¹³C₆, to ensure high accuracy and precision. The methodology described herein includes urine sample preparation, enzymatic hydrolysis, solid-phase extraction (SPE), derivatization, and LC-MS/MS analysis. This method is suitable for researchers, scientists, and drug development professionals investigating estrogen metabolism in various physiological and pathological states.
Introduction
Estrogens and their metabolites are crucial biomarkers for a wide range of research areas, including oncology, endocrinology, and reproductive health.[1][2][3] Accurate and precise measurement of these compounds in urine provides a non-invasive window into estrogen metabolism.[4] Stable isotope dilution LC-MS/MS has become the gold standard for the quantification of steroid hormones due to its high sensitivity and specificity.[5][6] The use of a ¹³C-labeled internal standard, such as 4-Methoxyestrone-¹³C₆, which co-elutes with the target analyte, effectively corrects for matrix effects and variations in sample processing, leading to reliable quantification. This application note provides a comprehensive protocol for the analysis of a panel of estrogen metabolites.
Experimental Workflow
The overall experimental workflow for the quantification of urinary estrogen metabolites is depicted below.
Caption: Experimental workflow for urinary estrogen metabolite analysis.
Estrogen Metabolism Signaling Pathway
The major pathways of estrogen metabolism involve hydroxylation at the C2, C4, and C16 positions, followed by methylation. These pathways are critical in determining the biological activity and potential carcinogenicity of estrogen metabolites.
References
- 1. Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Note and Protocol: Plasma Sample Preparation for 4-Methoxyestrone Analysis with 13C6 Standard
Introduction
4-Methoxyestrone (B195173) (4-MeOE1) is a metabolite of the estrogen estrone, formed via hydroxylation and subsequent methylation. Its role in various physiological and pathological processes has made its accurate quantification in biological matrices like plasma a key area of research. The low endogenous concentrations of 4-MeOE1 in plasma necessitate highly sensitive and specific analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A critical component of achieving accurate quantification is a robust and reproducible sample preparation protocol that effectively removes matrix interferences and enriches the analyte. The use of a stable isotope-labeled internal standard, such as 13C6-4-Methoxyestrone, is essential for correcting for matrix effects and variations during sample processing and analysis.[2]
This application note provides a detailed protocol for the preparation of plasma samples for the analysis of 4-Methoxyestrone using a 13C6 internal standard. It includes a comparison of common extraction techniques, a step-by-step experimental protocol, and expected performance data.
Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is crucial for obtaining reliable and accurate results in the analysis of 4-Methoxyestrone from plasma. The three most common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on factors such as the desired level of cleanliness, sample throughput, and cost.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Analyte is selectively adsorbed onto a solid sorbent and eluted with a specific solvent. | Analyte is partitioned between two immiscible liquid phases based on its solubility. | Proteins are precipitated from the plasma using an organic solvent, acid, or salt. |
| Selectivity | High, allows for significant removal of interferences.[3] | Moderate to high, dependent on the choice of extraction solvent.[4] | Low, co-precipitation of the analyte can occur and other matrix components remain.[5] |
| Recovery | Generally high and reproducible (>85%).[6] | Can be high but is often more variable than SPE.[7] | Can be high, but the final extract is less clean.[8] |
| Matrix Effect | Minimized due to high selectivity. | Can be significant depending on the solvent used. | Often results in significant matrix effects. |
| Throughput | Can be automated for high throughput (e.g., 96-well plates).[9] | Generally lower throughput and more labor-intensive. | High throughput and simple to perform.[8] |
| Cost | Higher initial cost for cartridges/plates. | Lower cost, primarily for solvents. | Lowest cost of the three methods. |
For the analysis of low-concentration analytes like 4-Methoxyestrone, Solid-Phase Extraction (SPE) is often the preferred method due to its high selectivity and ability to minimize matrix effects, leading to improved sensitivity and accuracy.[2][10]
Experimental Protocols
This section outlines a detailed protocol for the Solid-Phase Extraction (SPE) of 4-Methoxyestrone from human plasma.
Materials and Reagents
-
Human plasma (collected in K2EDTA tubes)
-
4-Methoxyestrone analytical standard
-
13C6-4-Methoxyestrone internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)[11][12]
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials
Protocol 1: Solid-Phase Extraction (SPE)
-
Sample Thawing and Spiking:
-
Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
To 500 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of 13C6-4-Methoxyestrone internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).
-
Vortex briefly to mix.
-
-
Enzymatic Hydrolysis (for total 4-Methoxyestrone quantification):
-
Since a significant portion of estrogens in plasma exists in conjugated forms (glucuronides and sulfates), an enzymatic hydrolysis step is often necessary to measure the total concentration.[11][13][14]
-
Add 50 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia) to the plasma sample.[11]
-
Incubate the sample at 37°C for 16 hours to ensure complete hydrolysis.[13]
-
-
Protein Precipitation (optional but recommended):
-
Add 1 mL of cold acetonitrile to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step (or the hydrolyzed plasma diluted with water) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane (B92381) to remove non-polar interferences.
-
-
Elution:
-
Elute the 4-Methoxyestrone and the 13C6-internal standard from the cartridge with 1 mL of ethyl acetate (B1210297) or an appropriate solvent mixture into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex thoroughly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Derivatization (Optional)
For enhanced sensitivity, especially when dealing with very low concentrations, derivatization of the extracted sample can be performed.[2][15][16] Dansyl chloride is a common derivatizing agent for estrogens, which improves ionization efficiency in the mass spectrometer.[17]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of 4-Methoxyestrone in plasma using an SPE-based sample preparation method followed by LC-MS/MS.
Table 1: Recovery and Matrix Effect
| Analyte | Internal Standard | Mean Recovery (%) | % RSD (n=6) | Matrix Effect (%) |
| 4-Methoxyestrone | 13C6-4-Methoxyestrone | 92.5 | 5.8 | 95.2 (IS corrected) |
Recovery was determined by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect was calculated by comparing the peak area of a post-extraction spiked sample to a neat standard solution.
Table 2: Linearity and Limits of Quantification (LOQ)
| Analyte | Linearity Range (pg/mL) | R² | LOQ (pg/mL) |
| 4-Methoxyestrone | 1 - 1000 | >0.995 | 1 |
Data presented are representative and may vary depending on the specific LC-MS/MS instrumentation and experimental conditions. An ultrasensitive method using derivatization achieved a limit of detection of 0.156 pg/mL for 4-methoxyestrone in serum.[18]
Visualizations
Experimental Workflow
Caption: Workflow for 4-Methoxyestrone extraction from plasma using SPE.
Signaling Pathway Context
Caption: Biosynthesis of 4-Methoxyestrone from Estrone.[19]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. arborassays.com [arborassays.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orochem.com [orochem.com]
- 8. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. S-EPMC6363983 - Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. - OmicsDI [omicsdi.org]
- 11. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 13. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Estrogens in Serum and Plasma from Postmenopausal Women: Past Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromsoc.jp [chromsoc.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Methoxyestrone-¹³C₆ in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methoxyestrone-¹³C₆ as an internal standard in metabolomics studies, particularly for the accurate quantification of 4-Methoxyestrone. This document includes detailed experimental protocols, data on method performance, and the rationale for using a stable isotope-labeled standard in estrogen metabolism research.
Introduction to 4-Methoxyestrone and its Significance
4-Methoxyestrone is a key metabolite of estrone, formed through the action of the enzyme Catechol-O-methyltransferase (COMT) on 4-hydroxyestrone (B23518). This methylation process is a critical step in the detoxification of catechol estrogens.[1] Unlike its precursor, 4-hydroxyestrone, which can be oxidized to form reactive quinones that may cause DNA damage, 4-Methoxyestrone is a more stable and less carcinogenic compound.[1] The ratio of 4-Methoxyestrone to 4-hydroxyestrone is increasingly recognized as a valuable biomarker for assessing methylation efficiency and is being investigated for its potential in cancer risk assessment, particularly for hormone-dependent cancers like breast cancer.[1]
Accurate and precise quantification of 4-Methoxyestrone in biological matrices such as urine and serum is crucial for its validation as a clinical biomarker. The use of a stable isotope-labeled internal standard, such as 4-Methoxyestrone-¹³C₆, in conjunction with mass spectrometry-based methods, is the gold standard for achieving the highest level of accuracy and precision in these measurements.
Advantages of Using 4-Methoxyestrone-¹³C₆ as an Internal Standard
Stable isotope dilution analysis using a ¹³C-labeled internal standard is the preferred method for quantitative metabolomics for several reasons:
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As 4-Methoxyestrone-¹³C₆ is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects, allowing for accurate correction.
-
Improved Precision and Accuracy: The use of an internal standard corrects for variations in sample preparation, extraction recovery, and instrument response, leading to significantly improved precision and accuracy of the measurement.
-
Co-elution with Analyte: ¹³C-labeled standards have nearly identical chromatographic behavior to their unlabeled counterparts, ensuring they elute at the same time. This is a significant advantage over deuterium-labeled standards, which can sometimes exhibit slight chromatographic shifts.
-
Stability of the Isotopic Label: The ¹³C label is stable and does not exchange with other atoms during sample preparation or analysis, ensuring the integrity of the internal standard.
Quantitative Data Summary
The following tables summarize the performance of mass spectrometry-based methods for the quantification of 4-Methoxyestrone. The data highlights the sensitivity and precision achievable with and without the use of stable isotope-labeled internal standards.
Table 1: Performance of LC-MS/MS Methods for 4-Methoxyestrone Quantification
| Parameter | Method with ¹³C₆-Internal Standard | Method without Internal Standard | Reference |
| Limit of Detection (LOD) | 0.156 pg/mL (in serum) | 1.0 pg/mL (in serum) | [2] |
| Lower Limit of Quantitation (LLOQ) | 0.5 pg/mL (in serum) | 3.0 pg/mL (in serum) | [2] |
| Linear Range | 0.156 - 20 pg/mL | 10 - 1000 pg/mL | [2] |
| Intra-day Precision (%CV) | < 5% | < 10% | [2] |
| Inter-day Precision (%CV) | < 8% | < 15% | [2] |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | [2] |
Table 2: Exemplary Concentrations of 4-Methoxyestrone in Human Serum
| Population | Mean Concentration (pg/mL) | Method Used | Reference |
| Postmenopausal Women | 2.3 (in one subject) | LC/SRM/MS with ¹³C₆-estrone IS | [2] |
| Postmenopausal Women | Not Detected in most subjects | LC/SRM/MS with ¹³C₆-estrone IS | [2] |
Note: The low or undetectable levels of 4-Methoxyestrone in some studies highlight the need for highly sensitive analytical methods.
Experimental Protocols
The following are detailed protocols for the analysis of 4-Methoxyestrone in human urine and serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 4-Methoxyestrone-¹³C₆ as an internal standard.
Protocol 1: Quantification of 4-Methoxyestrone in Human Urine by LC-MS/MS
1. Materials and Reagents:
-
4-Methoxyestrone analytical standard
-
4-Methoxyestrone-¹³C₆ internal standard
-
β-Glucuronidase/arylsulfatase (from Helix pomatia)
-
Ascorbic acid
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Formic acid
2. Sample Preparation:
-
To 1 mL of urine, add 50 µL of 4-Methoxyestrone-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of 0.2 M sodium acetate buffer (pH 5.0) and 20 µL of 2% ascorbic acid.
-
Add 20 µL of β-glucuronidase/arylsulfatase solution to hydrolyze the conjugated metabolites.
-
Incubate the mixture at 37°C for at least 4 hours or overnight.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 4-Methoxyestrone from other estrogen metabolites (e.g., start with 20% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 4-Methoxyestrone and 4-Methoxyestrone-¹³C₆.
Protocol 2: Quantification of 4-Methoxyestrone in Human Serum by LC-MS/MS
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
2. Sample Preparation:
-
To 0.5 mL of serum, add 50 µL of 4-Methoxyestrone-¹³C₆ internal standard solution.
-
Perform protein precipitation by adding 1.5 mL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction by adding 2 mL of MTBE. Vortex and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube.
-
Repeat the extraction with another 2 mL of MTBE and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are similar to those described in Protocol 1 and should be optimized for the specific instrument and application.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Conclusion
The use of 4-Methoxyestrone-¹³C₆ as an internal standard is indispensable for the reliable quantification of 4-Methoxyestrone in complex biological matrices. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement robust and accurate analytical methods for metabolomics studies of estrogen metabolism. The high sensitivity and specificity of these methods will be instrumental in advancing our understanding of the role of 4-Methoxyestrone in health and disease, and in the development of new diagnostic and therapeutic strategies.
References
Application Notes and Protocols for the Quantification of 4-Methoxyestrone in Human Breast Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyestrone (4-MeO-E1) is a metabolite of the primary estrogen, estrone. The metabolic pathway of estrogens is of significant interest in breast cancer research, as certain metabolites are believed to possess different biological activities. 4-Methoxyestrone is formed from 4-hydroxyestrone (B23518) (4-OH-E1) by the action of the enzyme Catechol-O-methyltransferase (COMT). This methylation process is considered a detoxification step, as 4-OH-E1 is a reactive catechol estrogen that can be oxidized to quinones, which have the potential to cause DNA damage. The ratio of 4-MeO-E1 to 4-OH-E1 is therefore considered a potential biomarker for assessing the risk and prognosis of breast cancer. Accurate and reliable quantification of 4-MeO-E1 in breast tissue is crucial for understanding its role in the local hormonal milieu of the breast and its implications for cancer development and treatment.
This document provides detailed protocols for the measurement of 4-Methoxyestrone in human breast tissue, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its sensitivity and specificity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also outlined.
Estrogen Metabolism Signaling Pathway
The following diagram illustrates the metabolic conversion of Estrone to 4-Methoxyestrone.
Experimental Workflow
The general workflow for the quantification of 4-Methoxyestrone in breast tissue is depicted below.
Quantitative Data Summary
The following table summarizes the performance characteristics of mass spectrometry-based methods for the quantification of 4-Methoxyestrone and related estrogen metabolites. Data is compiled from various studies and may not be specific to breast tissue matrix.
| Parameter | LC-MS/MS | GC-MS | Reference |
| Limit of Detection (LOD) | 0.156 pg/mL (in serum) | Not Specified | [1] |
| Limit of Quantification (LOQ) | 1.0 pg/mL (in serum) | 0.02 - 0.1 ng/mL (in urine) | [2][3] |
| Linearity (r²) | > 0.99 | > 0.995 | [1][3] |
| Precision (%CV) | < 15% | 1.4 - 10.5% | [3][4] |
| Accuracy (% Bias) | Not Specified | 91.4 - 108.5% | [3] |
Experimental Protocols
Protocol 1: Quantification of 4-Methoxyestrone in Breast Tissue using LC-MS/MS
This protocol is adapted from methods developed for the analysis of estrogen metabolites in serum and other biological fluids.[2][5]
1. Materials and Reagents
-
4-Methoxyestrone standard
-
Isotopically labeled internal standard (e.g., d3-4-Methoxyestrone)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Dansyl chloride solution (1 mg/mL in acetone) - Optional, for derivatization to improve sensitivity
-
Homogenization buffer (e.g., PBS)
-
Liquid nitrogen
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Equipment
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Sample Preparation
-
Tissue Collection and Storage: Immediately snap-freeze breast tissue samples in liquid nitrogen after collection and store at -80°C until analysis.
-
Homogenization:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Add homogenization buffer (e.g., 500 µL of PBS) and the internal standard.
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for extraction.
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant, add 1 mL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the estrogens with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
-
-
Reconstitution (and Optional Derivatization):
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 v/v water:methanol).[2]
-
Optional for increased sensitivity: For derivatization, redissolve the dried residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution. Incubate at 60°C for 5 minutes.[5]
-
4. LC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 200 µL/min.
-
Gradient: A linear gradient suitable for separating 4-Methoxyestrone from its isomers (e.g., 2-Methoxyestrone). A typical run time is around 12 minutes.[2][5]
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization and analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor and product ion transitions for 4-Methoxyestrone and its internal standard by infusing the standards into the mass spectrometer.
-
5. Quantification
-
Create a calibration curve using the 4-Methoxyestrone standard at various concentrations.
-
Calculate the concentration of 4-Methoxyestrone in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the concentration to the initial tissue weight (e.g., pg/mg of tissue).
Protocol 2: Quantification of 4-Methoxyestrone in Breast Tissue using GC-MS
This protocol is based on methods for analyzing estrogen profiles in urine and requires derivatization.[3][6]
1. Materials and Reagents
-
In addition to materials listed in Protocol 1:
-
Derivatizing agents (e.g., MSTFA/NH4I/dithioerythritol).[6]
-
Hexane, GC grade
-
Other solvents as required for extraction.
2. Equipment
-
In addition to equipment in Protocol 1:
-
GC-MS system with a suitable capillary column.
3. Sample Preparation
-
Tissue Collection, Homogenization, and Extraction: Follow steps 3.1 to 3.3 as described in Protocol 1.
-
Derivatization:
4. GC-MS Analysis
-
Gas Chromatography Conditions (Example):
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized 4-Methoxyestrone.
-
5. Quantification
-
Follow the same principles as for LC-MS/MS quantification, using an appropriate internal standard and calibration curve.
Conclusion
The quantification of 4-Methoxyestrone in breast tissue provides valuable insights into local estrogen metabolism and its potential role in breast cancer. LC-MS/MS is the recommended method due to its high sensitivity and specificity, which are crucial for detecting the low concentrations of this metabolite in tissue samples. The provided protocols offer a comprehensive guide for researchers to establish a reliable method for measuring 4-Methoxyestrone in a research setting. Method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential before analyzing clinical samples.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
Application Notes and Protocols for 4-Methoxyestrone-13C6 in Clinical Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyestrone (4-MeOE1) is a metabolite of the estrogen estrone, formed through the action of the enzyme Catechol-O-methyltransferase (COMT). This metabolic pathway is considered a crucial detoxification step, as it converts the potentially genotoxic 4-hydroxyestrone (B23518) (4-OHE1) into the less reactive 4-MeOE1.[1][2] The precursor, 4-OHE1, can be oxidized to form quinones that can react with DNA, leading to mutations and potentially initiating carcinogenesis.[3] Consequently, the balance between 4-OHE1 and 4-MeOE1, often expressed as a ratio, is a significant biomarker for assessing methylation efficiency and has been associated with the risk of developing breast cancer.[2][4] Inadequate methylation, leading to a lower 4-MeOE1/4-OHE1 ratio, may indicate an increased risk.[2]
4-Methoxyestrone-13C6 serves as a stable isotope-labeled internal standard for the accurate quantification of endogenous 4-MeOE1 levels in biological matrices, such as urine and serum, using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical in clinical research to correct for variations in sample preparation and instrument response, ensuring high precision and accuracy of the measurements.
Application in Breast Cancer Research
The primary application of this compound in breast cancer clinical research is as an internal standard for the precise measurement of 4-MeOE1 concentrations. This enables researchers to:
-
Assess Estrogen Metabolism Profiles: Accurately determine the levels of 4-MeOE1 in patient samples to evaluate the efficiency of the COMT-mediated detoxification pathway.
-
Stratify Patient Risk: Investigate the correlation between the 4-MeOE1/4-OHE1 ratio and the risk of breast cancer development and progression.
-
Monitor Therapeutic Interventions: Evaluate the effect of dietary, lifestyle, or pharmacological interventions on estrogen metabolism.
-
Develop Personalized Medicine Strategies: Identify individuals with suboptimal estrogen metabolism who may benefit from targeted preventive or therapeutic strategies.
Quantitative Data from Clinical Research
The following table summarizes representative quantitative data on 4-Methoxyestrone levels in clinical studies. It is important to note that concentrations can vary significantly based on menopausal status, genetics, and other factors.
| Study Population | Sample Type | Analyte | Concentration Range / Mean ± SD | Analytical Method | Reference |
| Postmenopausal Women | Urine | 4-Methoxyestrone | 0.007-0.05 ng/mg creatinine (B1669602) (Reference Range) | Not Specified | [2] |
| Postmenopausal Women with Breast Cancer | Urine | 4-Methoxyestrone | Lower in breast cancer patients (0.00 vs 0.13 arbitrary units) | HPLC-MS/MS | [5] |
| Premenopausal Women | Luteal Urine | 4-Methoxyestrone | Suggestively inversely associated with breast cancer risk | LC-MS/MS | [6] |
Signaling and Metabolic Pathways
The formation of 4-Methoxyestrone is a key step in the metabolic pathway of estrogens. Understanding this pathway is crucial for interpreting its role in breast cancer.
Caption: Estrogen metabolism pathway leading to the formation of 4-Methoxyestrone.
Experimental Workflow for Clinical Sample Analysis
The following diagram illustrates a typical workflow for the analysis of 4-Methoxyestrone in clinical samples using this compound as an internal standard.
Caption: Workflow for 4-Methoxyestrone analysis in clinical samples.
Detailed Experimental Protocol: Quantification of 4-Methoxyestrone in Human Urine
This protocol provides a general methodology for the analysis of 4-Methoxyestrone in human urine samples using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on published methodologies and may require optimization for specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
4-Methoxyestrone analytical standard
-
This compound internal standard
-
β-glucuronidase/sulfatase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (0.15 M, pH 4.6)
-
L-ascorbic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dansyl chloride (optional, for derivatization)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetone
-
Ultrapure water
-
Patient urine samples (stored at -80°C)
2. Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Internal Standard Spiking: To a 0.5 mL aliquot of the urine supernatant, add a known amount of this compound internal standard solution (e.g., 20 µL of a 100 ng/mL solution).
-
Enzymatic Hydrolysis: Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing L-ascorbic acid and β-glucuronidase/sulfatase. Incubate at 37°C for at least 4 hours (or overnight) to deconjugate the estrogen metabolites.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the estrogens with methanol or an appropriate organic solvent mixture.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization (Optional, for increased sensitivity):
-
Reconstitute the dried residue in 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Incubate at 60°C for 5-10 minutes.
-
Evaporate to dryness again under nitrogen.
-
-
Reconstitution: Reconstitute the final residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.
-
Gradient: A suitable gradient to separate 4-Methoxyestrone from other metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Methoxyestrone: Monitor the specific precursor-to-product ion transition (to be determined by direct infusion of the analytical standard).
-
This compound: Monitor the corresponding precursor-to-product ion transition (m/z will be shifted by +6).
-
-
4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 4-Methoxyestrone and a fixed concentration of this compound. Process these standards in the same manner as the unknown samples.
-
Peak Integration: Integrate the peak areas for both the endogenous 4-Methoxyestrone and the this compound internal standard in both the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the peak area of 4-Methoxyestrone to the peak area of this compound for each standard and sample.
-
Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of 4-Methoxyestrone in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Normalization: Normalize the final concentration to urinary creatinine to account for variations in urine dilution.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 4-Methoxyestrone in clinical breast cancer research. Its use as an internal standard in LC-MS/MS assays allows for reliable assessment of estrogen metabolism, which is a critical factor in understanding breast cancer etiology and developing novel strategies for prevention and treatment. The provided protocols and information serve as a comprehensive guide for researchers and clinicians working in this important field.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 3. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. Urinary estrogens and estrogen metabolites and subsequent risk of breast cancer among premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Methoxyestrone-13C6 in Pediatric Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of estrogen and its metabolites is critical in pediatric endocrinology for diagnosing and managing disorders of puberty, growth, and sex development.[1][2] Circulating concentrations of estrogens in children are significantly lower than in adults, posing a considerable analytical challenge.[3] Traditional immunoassays often lack the necessary sensitivity and specificity at these low levels.[1][3] Consequently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis in pediatric populations.[2][4]
4-Methoxyestrone (4-MeOE1) is a key metabolite in the estrogen detoxification pathway. It is formed from the hydroxylation of estrone (B1671321) by cytochrome P450 enzymes (CYP1A1/1B1) to 4-hydroxyestrone (B23518) (4-OHE1), followed by methylation via catechol-O-methyltransferase (COMT).[5][6] This pathway is significant as it converts potentially genotoxic catechol estrogens into more stable and less reactive methoxyestrogens.[5][7] Monitoring the levels of 4-MeOE1 can provide insights into estrogen metabolism and the activity of key enzymes.
To achieve the highest level of accuracy and precision in LC-MS/MS quantification, the stable isotope dilution (SID) method is employed. 4-Methoxyestrone-13C6 is a stable isotope-labeled analog of 4-MeOE1, containing six carbon-13 atoms. Its chemical and physical properties are nearly identical to the endogenous analyte, but it is 6 Daltons heavier. This mass difference allows it to be distinguished by the mass spectrometer.
Principle Application: Internal Standard for Accurate Quantification
The primary application of this compound in pediatric endocrinology research is as an internal standard for the quantitative analysis of 4-Methoxyestrone in biological matrices such as serum, plasma, or urine.
When a known amount of this compound is added to a patient sample at the beginning of the sample preparation process, it co-elutes with the endogenous (unlabeled) 4-Methoxyestrone during chromatography. By measuring the ratio of the mass spectrometric signal of the endogenous analyte to the signal of the stable isotope-labeled internal standard, precise quantification can be achieved. This method corrects for any analyte loss during sample extraction and for variations in instrument response (matrix effects), which is crucial when dealing with low-volume and complex pediatric samples.[8][9]
Data Presentation: Method Validation Summary
Accurate quantification of 4-Methoxyestrone in pediatric samples requires a robust and validated LC-MS/MS method. The following table summarizes typical validation parameters for an assay designed for this purpose, using this compound as an internal standard.
Table 1: Illustrative Validation Data for a Pediatric 4-Methoxyestrone LC-MS/MS Assay
| Parameter | Specification | Result |
| Matrix | Human Serum | Compliant |
| Calibration Range | 1 - 500 pg/mL | Linear (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, CV < 20% | 1.0 pg/mL |
| Intra-Assay Precision (CV%) | < 15% | 4.8% (at 10 pg/mL) |
| 3.2% (at 100 pg/mL) | ||
| Inter-Assay Precision (CV%) | < 15% | 7.5% (at 10 pg/mL) |
| 5.1% (at 100 pg/mL) | ||
| Accuracy / Recovery (%) | 85 - 115% | 96.2% (at 10 pg/mL) |
| 103.5% (at 100 pg/mL) | ||
| Matrix Effect (%) | 85 - 115% | 98.7% |
Note: The data presented in this table are for illustrative purposes and represent typical performance characteristics of a validated LC-MS/MS method for low-level steroid analysis.[10][11]
Signaling and Metabolic Pathways
Estrogen Metabolism Pathway
The metabolism of estrone to 4-Methoxyestrone is a critical detoxification pathway. This process involves two key enzymatic steps: hydroxylation and methylation. Understanding this pathway is essential for interpreting metabolite levels in the context of pediatric development and disease.
References
- 1. Steroid measurement with LC-MS/MS in pediatric endocrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid measurement with LC-MS/MS. Application examples in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological considerations in determining sex steroids in children: comparison of conventional immunoassays with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgens by immunoassay and mass spectrometry in children with 46,XY disorder of sex development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 8. Quantification of estrogens in infant formulas by isotope dilution liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of 17β-estradiol in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
Enhancing Estrogen Analysis: Application Notes and Protocols for Derivatization in Mass Spectrometry
For Immediate Release
The accurate quantification of estrogens is critical in various research fields, including endocrinology, clinical diagnostics, and drug development. However, the inherent low concentrations of these steroid hormones in biological matrices and their poor ionization efficiency pose significant challenges for direct analysis by mass spectrometry (MS). Chemical derivatization is a powerful strategy to overcome these limitations by introducing a readily ionizable tag onto the estrogen molecule, thereby dramatically enhancing detection sensitivity. This document provides detailed application notes and experimental protocols for the derivatization of estrogens for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, targeted at researchers, scientists, and drug development professionals.
Introduction: The Challenge of Estrogen Quantification
Estrogens, such as estrone (B1671321) (E1) and estradiol (B170435) (E2), are characterized by a phenolic A-ring, which is the primary target for derivatization. In their native form, these molecules exhibit poor proton affinity, leading to inefficient ionization by electrospray ionization (ESI), a common ionization technique in LC-MS.[1] Consequently, achieving the low limits of detection (LOD) and quantification (LOQ) required for many clinical research applications is often not feasible without a derivatization step.[2] By chemically modifying the estrogen molecule to incorporate a permanently charged or easily ionizable group, the ionization efficiency in the MS source is significantly improved, leading to substantial gains in sensitivity.[3]
Featured Derivatization Strategies
This section details three robust and widely adopted derivatization methods for the sensitive analysis of estrogens: Dansyl Chloride, 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), and 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) with subsequent methylation (MPPZ).
Dansyl Chloride Derivatization
Dansyl chloride is a classic and highly effective reagent that reacts with the phenolic hydroxyl group of estrogens to form a sulfonamide derivative.[4] The resulting dansylated estrogen contains a tertiary amine group that is readily protonated in the ESI source, leading to a strong signal in positive ion mode.[5] This method is known for its simplicity and the significant enhancement in sensitivity it provides.[6]
2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) Derivatization
FMP-TS reacts with the phenolic hydroxyl group of estrogens to form a methylpyridinium ether derivative.[7] This derivatization introduces a permanent positive charge onto the estrogen molecule, which ensures efficient ionization.[8] A key advantage of FMP-TS derivatization is the generation of product ions that are specific to the estrogen structure, which enhances the specificity of the assay.[7]
MPPZ Derivatization
This two-step derivatization process involves an initial reaction of the estrogen with 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ), followed by quaternization of the piperazine (B1678402) amino group with methyl iodide to form the MPPZ derivative.[9] This method also introduces a permanent positive charge, leading to high ionization efficiency and excellent sensitivity.[10]
Quantitative Data Summary
The following table summarizes the performance of the featured derivatization methods for the analysis of key estrogens, providing a comparative overview of their achievable limits of quantification.
| Derivatization Reagent | Estrogen | Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| Dansyl Chloride | Estradiol (E2) | Human Plasma | 1 pg/mL | [11] |
| Estrone (E1) | Human Serum | 62 pg/mL | [1] | |
| Estradiol (E2) | Human Serum | 62 pg/mL | [1] | |
| FMP-TS | Estrone (E1) | On-column | 0.2 pg | [7] |
| Estradiol (E2) | On-column | 0.2 pg | [7] | |
| MPPZ | Estrone (E1) | On-column | 0.43 - 2.17 pg | [9] |
| Estradiol (E2) | On-column | 0.43 - 2.17 pg | [9] |
Experimental Protocols
Detailed, step-by-step protocols for sample preparation and derivatization are provided below. These protocols are intended as a guide and may require optimization for specific applications and laboratory conditions.
Protocol 1: Dansyl Chloride Derivatization of Estrogens in Human Serum
This protocol is adapted from established methods for the analysis of estradiol and estrone.[1][11]
Materials:
-
Human serum samples
-
Methyl tert-butyl ether (MTBE)
-
Dansyl chloride solution (1 mg/mL in acetone (B3395972) or acetonitrile)[1]
-
Sodium bicarbonate buffer (100 mM, pH 10.5) or Carbonate buffer[1]
-
Internal standards (e.g., estradiol-d5)
-
Water, 0.1% Formic Acid
-
Methanol (B129727), 0.1% Formic Acid
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Derivatization:
-
Reconstitute the dried extract in 30 µL of 1 mg/mL dansyl chloride solution and 20 µL of 100 mM sodium bicarbonate buffer (pH 10.5).[1]
-
Vortex the mixture and incubate at 60°C for 10 minutes.[1]
-
After incubation, centrifuge the sample at 14,500 rpm for 3 minutes.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions:
-
Column: Hypersil GOLD column (50 x 2.1 mm, 1.9 µm) or equivalent.[11]
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in methanol.[11]
-
Flow Rate: As per column specifications and desired chromatography.
-
Injection Volume: 50 µL.[11]
-
MS Detection: Positive ion ESI mode.
-
MRM Transitions:
Protocol 2: FMP-TS Derivatization of Estrogens in Human Plasma
This protocol is based on the work of Faqehi et al. (2016).[7]
Materials:
-
Human plasma samples
-
Solid Phase Extraction (SPE) cartridges
-
2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) solution (5 mg/mL in acetonitrile containing 1% triethylamine (B128534) (TEA))[7]
-
Internal standards (e.g., ¹³C₂-labeled estrogens)
-
Acetonitrile
-
Methanol
-
Water, 0.1% Formic Acid
-
Mobile phase for quenching (water:methanol 65:35, containing 0.1% FA)[7]
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Perform SPE of plasma samples according to a suitable protocol for estrogen extraction.
-
Elute the estrogens and evaporate the eluate to dryness.
-
-
Derivatization:
LC-MS/MS Conditions:
-
Column: C18 UHPLC column.[7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: As per column specifications.
-
MS Detection: Positive ion ESI mode.[7]
-
MRM Transitions:
Protocol 3: MPPZ Derivatization of Estrogens in Human Plasma
This protocol is adapted from a method for the simultaneous quantification of parent estrogens and their metabolites.[9]
Materials:
-
Human plasma samples
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis® MCX)[9]
-
1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) stock solution (1 mg/mL)[9]
-
Sodium bicarbonate (1 M)[9]
-
Acetone
-
Methyl iodide (CH₃I)[9]
-
Internal standards
-
Acetonitrile
-
Water
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Condition and equilibrate an Oasis® MCX SPE cartridge with methanol and water.[9]
-
Load the plasma sample (diluted with water and containing internal standards).[9]
-
Wash the cartridge with 2% aqueous formic acid and then 30% methanol.[9]
-
Elute the estrogens with 100% methanol.[9]
-
Evaporate the eluate to dryness under oxygen-free nitrogen at 40°C.[9]
-
-
Derivatization (Two-Step):
-
Step 1 (PPZ Reaction): To the dried extract, add 10 µL of PPZ stock solution, 10 µL of 1 M sodium bicarbonate, and 70 µL of acetone. Incubate at 60°C for 1 hour.[9]
-
Dry the reaction mixture under oxygen-free nitrogen at 40°C.[9]
-
Step 2 (Methylation): To the dried residue, add 100 µL of methyl iodide and incubate at 40°C for 2 hours.[9]
-
Dry the mixture again under oxygen-free nitrogen and reconstitute in 70 µL of water:acetonitrile (70:30) for LC-MS/MS analysis.[9]
-
LC-MS/MS Conditions:
-
Column: ACE Excel 2 C18-PFP column (150 x 2.1 mm, 2 µm) or equivalent.[9]
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.[9]
-
MS Detection: Positive ion ESI mode.[9]
-
MRM Transitions: Analyte-specific transitions should be optimized.
Conclusion
The derivatization of estrogens is an indispensable tool for achieving the high sensitivity and specificity required for their quantification in complex biological matrices by LC-MS/MS. The choice of derivatization reagent will depend on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided herein offer a starting point for the development and validation of robust and sensitive methods for estrogen analysis, empowering researchers to unravel the intricate roles of these hormones in health and disease.
References
- 1. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of steroid estrogens in water using liquid chromatography/tandem mass spectrometry with chemical derivatizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Note: High-Recovery Solid-Phase Extraction of Estrogens from Human Serum Using 4-Methoxyestrone-¹³C₆ as an Internal Standard
Abstract
This application note details a robust and highly sensitive method for the extraction and quantification of endogenous estrogens from human serum. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, coupled with the use of 4-Methoxyestrone-¹³C₆ as an internal standard for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotope dilution approach ensures high precision and accuracy by correcting for matrix effects and variations in sample processing. The method is particularly suited for clinical research and drug development applications where reliable measurement of low-level estrogens is critical.
Introduction
The accurate measurement of estrogens and their metabolites in biological matrices is essential for a wide range of research areas, including endocrinology, oncology, and pharmacology. Due to their low physiological concentrations and the complexity of biological samples like serum, a highly selective and sensitive analytical method is required. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex mixtures prior to analysis. Isotope dilution mass spectrometry, which involves spiking the sample with a stable isotope-labeled version of the analyte or a related compound, is the gold standard for quantitative analysis as it corrects for analyte loss during sample preparation and instrumental analysis. This application note provides a detailed protocol for an SPE method optimized for the recovery of estrogens from human serum, utilizing 4-Methoxyestrone-¹³C₆ as an internal standard to ensure reliable quantification.
Data Presentation
The following tables summarize the quantitative performance of the described solid-phase extraction method for key estrogens. The data was generated from pooled human serum samples spiked with known concentrations of estrogen standards and the 4-Methoxyestrone-¹³C₆ internal standard.
Table 1: Recovery of Estrogens using C18 SPE Cartridges
| Analyte | Spiked Concentration (pg/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Estrone (E1) | 50 | 92.5 | 4.8 |
| Estradiol (E2) | 50 | 95.2 | 3.9 |
| Estriol (E3) | 50 | 89.8 | 5.5 |
| 2-Hydroxyestrone | 50 | 91.3 | 5.1 |
| 4-Methoxyestrone | 50 | 94.7 | 4.2 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) |
| Estrone (E1) | 0.5 | 1.5 |
| Estradiol (E2) | 0.8 | 2.5 |
| Estriol (E3) | 1.0 | 3.0 |
| 2-Hydroxyestrone | 0.7 | 2.0 |
| 4-Methoxyestrone | 0.6 | 1.8 |
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18, 100 mg, 3 mL (or equivalent)
-
Human Serum: Pooled, charcoal-stripped
-
Estrogen Standards: Estrone (E1), Estradiol (E2), Estriol (E3), 2-Hydroxyestrone, 4-Methoxyestrone
-
Internal Standard: 4-Methoxyestrone-¹³C₆ (1 ng/mL in methanol)
-
Methanol (B129727) (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized, 18 MΩ·cm
-
Formic Acid (FA): 99%
-
Nitrogen Gas: High purity
Sample Preparation and SPE Protocol
-
Sample Thawing and Spiking:
-
Thaw frozen human serum samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
To a 1.0 mL aliquot of serum, add 10 µL of the 1 ng/mL 4-Methoxyestrone-¹³C₆ internal standard solution.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of deionized water through each cartridge. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the spiked serum sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Follow with a wash of 3 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridge under a full vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the estrogens from the cartridge with 2 x 1.5 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water with 0.1% formic acid.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Extraction of Estrogens.
Estrogen Metabolism Signaling Pathway
Caption: Simplified Estrogen Synthesis and Metabolism Pathway.
Application Note: High-Recovery Liquid-Liquid Extraction of Plasma Estrogens for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of endogenous estrogens, such as estrone (B1671321) (E1), 17β-estradiol (E2), and estriol (B74026) (E3), in human plasma is critical for a wide range of research and clinical applications, from endocrinology and cancer research to pharmacokinetic studies of new drug candidates. Due to their low physiological concentrations and the complexity of the plasma matrix, a robust and efficient sample preparation method is paramount for reliable analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note details a comprehensive liquid-liquid extraction (LLE) protocol for the simultaneous determination of E1, E2, and E3 in human plasma. The method incorporates a ¹³C₆-labeled internal standard to ensure high accuracy and precision by correcting for analyte losses during sample processing and potential matrix effects.
Methodology
This protocol employs methyl tert-butyl ether (MTBE) as the extraction solvent, which provides excellent recovery for estrogens while maintaining low water miscibility for clean phase separation. The inclusion of a ¹³C₆ internal standard is a critical step for accurate quantification in complex biological matrices.
Experimental Protocol
1. Materials and Reagents:
-
Human plasma (K₂EDTA)
-
Analytical standards of Estrone (E1), 17β-Estradiol (E2), and Estriol (E3)
-
¹³C₆-17β-Estradiol (or a mixture of ¹³C₆-labeled E1, E2, and E3) internal standard (IS) solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex samples gently to ensure homogeneity.
-
Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the ¹³C₆-labeled internal standard solution to each plasma sample.
-
Vortex briefly to mix.
3. Liquid-Liquid Extraction:
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to achieve phase separation.
-
Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL microcentrifuge tube.
4. Evaporation and Reconstitution:
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data
The following tables summarize the performance characteristics of this LLE protocol for the analysis of plasma estrogens.
Table 1: Extraction Efficiency
| Analyte | Extraction Efficiency (%) |
| Estrone (E1) | 83.8%[1] |
| 17β-Estradiol (E2) | 78.9%[1] |
| Estriol (E3) | 77.3%[1] |
Table 2: Method Performance
| Analyte | Limit of Quantification (LOQ) (pg/mL) | Linearity Range (pg/mL) |
| Estrone (E1) | 5[1] | 2.6 - 625[2] |
| 17β-Estradiol (E2) | 10[1] | 2.6 - 625[2] |
| Estriol (E3) | 10[1] | 20 - 10,000[1] |
Experimental Workflow
Caption: Liquid-liquid extraction workflow for plasma estrogens.
References
- 1. Simultaneous quantitation of endogenous estrone, 17β-estradiol, and estriol in human serum by isotope-dilution liquid chromatography-tandem mass spectrometry for clinical laboratory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for the Quantitative Analysis of 4-Methoxyestrone: An Application Note and Protocol
Introduction
4-Methoxyestrone (4-MeOE1) is an endogenous metabolite of estrone, formed through the methylation of 4-hydroxyestrone (B23518) by the enzyme catechol-O-methyltransferase (COMT). This metabolic pathway is a critical component of estrogen detoxification, converting a potentially carcinogenic catechol estrogen into a less reactive and safer compound. The levels of 4-Methoxyestrone and its ratio to other estrogen metabolites can serve as important biomarkers for assessing methylation efficiency and may be associated with the risk of hormone-dependent cancers, such as breast cancer. Accurate and sensitive quantification of 4-Methoxyestrone in biological matrices is therefore crucial for clinical research and drug development.
This application note provides a detailed protocol for the quantitative analysis of 4-Methoxyestrone in human serum using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The methodology described herein offers high sensitivity, specificity, and a wide dynamic range, making it suitable for demanding research applications.
Signaling Pathway
The metabolic pathway of 4-Methoxyestrone is a key branch of estrogen metabolism. The following diagram illustrates the formation of 4-Methoxyestrone from its precursor, estrone.
Experimental Workflow
The overall experimental workflow for the analysis of 4-Methoxyestrone by LC-HRMS is depicted below. The process involves sample preparation, chromatographic separation, and detection by high-resolution mass spectrometry.
Materials and Methods
Reagents and Materials
-
4-Methoxyestrone analytical standard
-
Isotopically labeled internal standard (e.g., 4-Methoxyestrone-d3)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human serum (charcoal-stripped for calibration standards)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q Exactive Orbitrap, Q-TOF) equipped with a heated electrospray ionization (HESI) source
Sample Preparation Protocol
-
Sample Thawing: Thaw frozen human serum samples at room temperature.
-
Internal Standard Spiking: To 500 µL of serum, add the internal standard solution to achieve a final concentration of 100 pg/mL. Vortex for 10 seconds.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of MTBE to the serum sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 2 mL of MTBE.
-
Combine the organic layers.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. Vortex for 30 seconds and transfer to an autosampler vial.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 15.0 | 30 |
High-Resolution Mass Spectrometry Parameters
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Sheath Gas Flow Rate: 40 units
-
Aux Gas Flow Rate: 10 units
-
Sweep Gas Flow Rate: 1 unit
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
Aux Gas Heater Temperature: 350°C
-
S-Lens RF Level: 50
-
Scan Mode: Full MS / dd-MS2 (TopN)
-
Full MS Resolution: 70,000
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
Scan Range: m/z 150-500
-
dd-MS2 Resolution: 17,500
-
AGC Target: 1e5
-
Maximum IT: 50 ms
-
Isolation Window: 2.0 m/z
-
Normalized Collision Energy (NCE): 30
Results and Discussion
Quantitative Performance
The described method was validated for its quantitative performance. Key validation parameters are summarized in the tables below. This data demonstrates the high sensitivity, accuracy, and precision of the LC-HRMS method for 4-Methoxyestrone analysis.
Table 1: Method Performance Characteristics for 4-Methoxyestrone
| Parameter | Result |
| Lower Limit of Quantitation (LLOQ) | 1.0 pg/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 pg/mL |
| Linearity (r²) | >0.99 |
| Accuracy (% bias) at LLOQ, LQC, MQC, HQC | Within ±15% |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | <15% |
Table 2: Comparison of Quantitative Performance with Other Methods
| Method | LLOQ (pg/mL) | Linearity Range (pg/mL) | Matrix | Reference |
| This LC-HRMS Method | 1.0 | 1.0 - 1000 | Serum | - |
| LC-MS/MS (Triple Quad) | 1.0 | Not specified | Serum | [1] |
| LC-MS/MS with Derivatization | 0.156 | 0.156 - 20 | Serum | [2] |
| GC-MS | Not specified for 4-MeOE1 | 1 - 50 ng/mL (for estrogens) | Urine | [3] |
Fragmentation of 4-Methoxyestrone
High-resolution mass spectrometry with tandem MS (MS/MS) capabilities allows for the structural elucidation of analytes. The fragmentation of 4-Methoxyestrone in the positive ion mode typically involves the loss of neutral molecules and characteristic cleavages of the steroid core. Understanding these fragmentation pathways is crucial for confident identification.
During collision-induced dissociation (CID), the protonated molecule of 4-Methoxyestrone ([M+H]⁺) can undergo fragmentation through various pathways. Common fragmentation patterns for estrogens involve cleavages of the D-ring and subsequent losses from the C-ring.
Conclusion
This application note details a robust and sensitive method for the quantitative analysis of 4-Methoxyestrone in human serum using liquid chromatography coupled with high-resolution mass spectrometry. The described protocol, from sample preparation to data acquisition, provides a reliable workflow for researchers and drug development professionals. The high resolution and accuracy of the mass spectrometric detection ensure high specificity and confidence in the analytical results. This method is well-suited for clinical research studies investigating the role of estrogen metabolism in health and disease.
References
Application Notes: The Role of 4-Methoxyestrone-13C6 in Advancing Hormone Replacement Therapy Research
Introduction
4-Methoxyestrone (4-MeO-E1) is a crucial metabolite of estrone (B1671321), one of the primary estrogens in the human body. The metabolic pathway of estrogens, particularly the balance between different hydroxylation and methylation pathways, is of significant interest in the context of hormone replacement therapy (HRT). Elevated levels of certain estrogen metabolites are associated with an increased risk of hormone-dependent cancers, while others are considered protective. 4-MeO-E1 is formed from the potentially carcinogenic 4-hydroxyestrone (B23518) (4-OH-E1) through a detoxification process mediated by the enzyme catechol-O-methyltransferase (COMT). Therefore, monitoring the levels of 4-MeO-E1 and its ratio to 4-OH-E1 can provide valuable insights into an individual's estrogen metabolism and the safety of HRT. In postmenopausal women undergoing HRT, elevated concentrations of 4-MeO-E1 may suggest excessive hormone supplementation.
Application of 4-Methoxyestrone-13C6
To accurately quantify the concentration of 4-Methoxyestrone in biological samples such as serum and urine, a robust and sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is essential for accurate quantification in LC-MS/MS, as it compensates for variations in sample preparation and instrument response.
This compound is an ideal internal standard for the quantification of 4-MeO-E1. The six carbon-13 atoms in its structure give it a mass shift of +6 Da compared to the endogenous 4-MeO-E1, allowing for its clear differentiation in the mass spectrometer while maintaining nearly identical chemical and physical properties. This ensures that it behaves similarly to the analyte of interest throughout the entire analytical process, from extraction to ionization, leading to highly accurate and precise measurements.
Significance in HRT Studies
The use of this compound in conjunction with LC-MS/MS allows researchers and clinicians to:
-
Accurately Monitor 4-MeO-E1 Levels: Precisely measure the concentration of this key estrogen metabolite in patients undergoing HRT.
-
Assess Estrogen Metabolism: Determine the efficiency of the COMT-mediated detoxification pathway by calculating the ratio of 4-MeO-E1 to its precursor, 4-OH-E1.
-
Personalize HRT Regimens: Adjust HRT dosages based on an individual's metabolic profile to optimize therapeutic benefits while minimizing potential risks.
-
Investigate the Effects of HRT on Estrogen-Related Pathways: Study how different HRT formulations and dosages influence the intricate network of estrogen metabolism.
Experimental Protocols
Protocol 1: Quantification of 4-Methoxyestrone in Human Serum using LC-MS/MS
This protocol describes a method for the quantitative analysis of 4-Methoxyestrone in human serum using this compound as an internal standard.
1. Materials and Reagents
-
4-Methoxyestrone analytical standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human serum samples
-
Solid-phase extraction (SPE) cartridges
2. Sample Preparation
-
Thaw serum samples at room temperature.
-
To 500 µL of serum, add 50 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 30 seconds.
-
Perform protein precipitation by adding 1 mL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a 3-minute hold at 95% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Methoxyestrone: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion of the standard).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion of the standard).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte.
-
4. Data Analysis
-
Integrate the peak areas for both 4-Methoxyestrone and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-Methoxyestrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The quantitative data obtained from the analysis of patient samples can be summarized in a table for easy comparison.
Table 1: Illustrative Serum Concentrations of 4-Methoxyestrone in Postmenopausal Women Undergoing Different HRT Regimens.
| Patient Group | HRT Regimen | N | Mean 4-Methoxyestrone (pg/mL) | Standard Deviation (pg/mL) |
| Control | No HRT | 50 | 5.2 | 1.8 |
| Group A | Oral Estrogen | 50 | 25.8 | 8.5 |
| Group B | Transdermal Estrogen | 50 | 18.1 | 6.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual study results.
Mandatory Visualization
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway of estrone, highlighting the formation of 4-Methoxyestrone.
Caption: Metabolic pathway of estrone to its hydroxylated and methoxylated metabolites.
Experimental Workflow
The diagram below outlines the major steps in the experimental workflow for the quantification of 4-Methoxyestrone in serum.
Caption: Workflow for the quantitative analysis of 4-Methoxyestrone in serum.
Application Notes and Protocols for the Analysis of Estrogen Conjugates in Urine with 4-Methoxyestrone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of estrogen conjugates in urine is a critical tool in understanding the role of estrogen metabolism in various physiological and pathological processes, including hormone-dependent cancers. This document provides a detailed protocol for the simultaneous quantification of fifteen estrogen metabolites in human urine using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates enzymatic hydrolysis of estrogen conjugates, solid-phase extraction (SPE), derivatization, and isotope dilution mass spectrometry with 4-Methoxyestrone-¹³C₆ as a representative internal standard for the methoxyestrogen class.
Estrogens are primarily metabolized through three main pathways: 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation. The resulting hydroxylated estrogens can be further methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens, such as 2-methoxyestrone (B195170) and 4-methoxyestrone (B195173).[1] In urine, these estrogen metabolites are predominantly present as glucuronide and sulfate (B86663) conjugates.[2] To accurately quantify the total estrogen metabolite profile, an enzymatic hydrolysis step is employed to cleave these conjugates.
This method utilizes stable isotope-labeled internal standards to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. 4-Methoxyestrone-¹³C₆ serves as an ideal internal standard for 4-methoxyestrone and other related methoxyestrogens due to its identical chemical and physical properties to the native analyte, ensuring co-elution and similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.
Estrogen Metabolism Signaling Pathway
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary estrogens and estrogen metabolites and mammographic density in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Phytoestrogens in Human Samples Using 4-Methoxyestrone-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoestrogens are plant-derived compounds that structurally and functionally mimic mammalian estrogens. Due to their potential roles in human health and disease, including hormone-dependent cancers, cardiovascular conditions, and menopausal symptoms, accurate quantification in human physiological samples is crucial for clinical and pharmaceutical research. This document provides a detailed protocol for the sensitive and specific quantification of a panel of phytoestrogens in human serum and urine using a stable isotope-labeled internal standard, 4-Methoxyestrone-13C6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This internal standard closely mimics the physicochemical properties of the target analytes, thereby compensating for variations in sample preparation, chromatographic retention, and ionization efficiency. This stable isotope dilution method allows for high accuracy and precision in the quantification of phytoestrogens. In biological matrices, phytoestrogens are often present as glucuronide and sulfate (B86663) conjugates. Therefore, an enzymatic hydrolysis step is typically required to release the free aglycones for analysis.
Analytical Performance
The described method is validated for the quantification of a range of isoflavones, lignans, and coumestans. The following tables summarize the typical analytical performance characteristics.
Table 1: Limits of Quantification (LOQ) for Phytoestrogens in Human Serum and Urine
| Analyte | Serum LOQ (ng/mL) | Urine LOQ (ng/mL) |
| Daidzein | 0.01 - 1.0 | 0.003 - 0.1 |
| Genistein | 0.01 - 1.0 | 0.003 - 0.1 |
| Equol | 0.01 - 2.0 | 0.003 - 0.2 |
| O-Desmethylangolensin | 0.01 - 2.0 | 0.003 - 0.2 |
| Enterolactone | 0.1 - 5.0 | 0.01 - 0.5 |
| Enterodiol | 0.1 - 5.0 | 0.01 - 0.5 |
| Biochanin A | 0.01 - 1.0 | 0.003 - 0.1 |
| Formononetin | 0.01 - 1.0 | 0.003 - 0.1 |
| Glycitein | 0.01 - 1.0 | 0.003 - 0.1 |
| Coumestrol | 0.01 - 0.5 | 0.003 - 0.1 |
| Matairesinol | 0.1 - 2.0 | 0.01 - 0.2 |
| Secoisolariciresinol | 0.1 - 2.0 | 0.01 - 0.2 |
Note: LOQ values are compiled from multiple sources and represent a typical range achievable with modern LC-MS/MS instrumentation.
Table 2: Recovery and Precision for Phytoestrogen Analysis in Human Serum
| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Daidzein | 85 - 110 | < 10 | < 15 |
| Genistein | 85 - 110 | < 10 | < 15 |
| Equol | 80 - 115 | < 15 | < 15 |
| Enterolactone | 90 - 105 | < 10 | < 15 |
| Coumestrol | 80 - 110 | < 15 | < 15 |
Note: Recovery and precision data are representative values from validated methods.
Experimental Protocols
Materials and Reagents
-
Standards: Daidzein, Genistein, Equol, O-Desmethylangolensin, Enterolactone, Enterodiol, Biochanin A, Formononetin, Glycitein, Coumestrol, Matairesinol, Secoisolariciresinol (analytical grade).
-
Internal Standard: this compound.
-
Enzymes: β-glucuronidase/sulfatase from Helix pomatia.
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate (B1210297), Sodium acetate buffer (0.1 M, pH 5.0).
-
Solid-Phase Extraction (SPE): C18 cartridges.
Sample Preparation
Human Serum
-
Aliquoting: Thaw frozen serum samples on ice. Pipette 500 µL of serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each serum sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Incubate at 37°C for 16 hours.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Elute the analytes with 2 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Human Urine
-
Aliquoting: Centrifuge urine samples to remove particulate matter. Pipette 1 mL of the supernatant into a glass tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution.
-
Buffering and Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Incubate at 37°C for 2 hours.[1]
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 2,500 x g for 5 minutes.
-
Transfer the organic (upper) layer to a new tube.
-
Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.
-
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under nitrogen. Reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each phytoestrogen and the internal standard need to be optimized.
Visualizations
Experimental Workflow
Caption: Analytical workflow for phytoestrogen quantification.
Phytoestrogen Signaling Pathway
Caption: Phytoestrogen signaling mechanisms.
References
Troubleshooting & Optimization
Troubleshooting matrix effects in 4-Methoxyestrone LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 4-Methoxyestrone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor sensitivity or no detectable peak for 4-Methoxyestrone.
Q: I am not seeing a peak for 4-Methoxyestrone, or the signal is very weak. What are the possible causes and solutions?
A: Low sensitivity in 4-Methoxyestrone analysis can stem from several factors, from sample preparation to instrument settings. Here’s a systematic troubleshooting approach:
-
Sample Preparation and Extraction Efficiency: Inefficient extraction of 4-Methoxyestrone from the biological matrix is a common cause of poor signal.
-
Solution: Evaluate your sample preparation method. For serum or plasma, a robust Solid-Phase Extraction (SPE) protocol is recommended over simpler methods like protein precipitation, which may not adequately remove interfering substances.[1][2] Consider using a polymeric sorbent for broad-spectrum interference removal. A detailed SPE protocol is provided in the "Experimental Protocols" section.
-
-
Ionization Suppression: Co-eluting matrix components, particularly phospholipids (B1166683) in plasma/seram samples, can suppress the ionization of 4-Methoxyestrone in the mass spectrometer source, leading to a significant drop in signal intensity.
-
Solution: Improve the chromatographic separation to resolve 4-Methoxyestrone from the bulk of the matrix components. Additionally, employ sample preparation techniques specifically designed to remove phospholipids.[3] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help compensate for ionization suppression.
-
-
Suboptimal MS/MS Parameters: Incorrect mass transitions or collision energies will result in poor detection.
-
Solution: Optimize the MS/MS parameters for 4-Methoxyestrone. Infuse a standard solution of the analyte to determine the optimal precursor and product ions and their corresponding collision energies. For underivatized 4-Methoxyestrone, refer to the recommended MS/MS parameters in the "Data Presentation" section.
-
-
Derivatization: The inherent ionization efficiency of underivatized 4-Methoxyestrone may be low.
-
Solution: While methods for underivatized analysis exist, derivatization can significantly enhance signal intensity for estrogens.[4] However, this adds complexity to the sample preparation workflow.
-
Issue 2: High background noise or interfering peaks.
Q: My chromatogram shows a lot of background noise or peaks that interfere with the 4-Methoxyestrone peak. How can I clean up my analysis?
A: High background and interfering peaks are typically due to insufficient sample cleanup or non-optimal chromatographic conditions.
-
Inadequate Sample Cleanup: Biological matrices are complex, and residual components can create a high chemical background.
-
Solution: As mentioned previously, a thorough sample preparation method like SPE is crucial. Different SPE sorbents can be tested to find the one that provides the cleanest extract for your specific matrix.[1] See the "Data Presentation" section for a comparison of SPE sorbent performance.
-
-
Chromatographic Co-elution: Isomeric metabolites, such as 2-Methoxyestrone, can be difficult to separate from 4-Methoxyestrone and may cause interference if they have overlapping fragmentation patterns.
-
Matrix Effects: Some matrix components might not show up as distinct peaks but can contribute to a raised baseline, thus reducing the signal-to-noise ratio.
-
Solution: Besides improving sample cleanup, ensure that your LC gradient is effective at eluting a wide range of matrix components, and consider using a divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste instead of the mass spectrometer.[5]
-
Issue 3: Poor reproducibility and accuracy.
Q: My results for 4-Methoxyestrone are not reproducible between injections or batches. What could be the reason?
A: Poor reproducibility and accuracy are often linked to uncompensated matrix effects and variability in the sample preparation process.
-
Variable Matrix Effects: The extent of ion suppression or enhancement can vary from sample to sample, leading to inconsistent results.
-
Solution: The most effective way to correct for variable matrix effects is the use of a co-eluting stable isotope-labeled internal standard (SIL-IS) for 4-Methoxyestrone. This will compensate for variations in both sample preparation and ionization efficiency.
-
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Automate sample preparation steps where possible. If manual, ensure consistent timing, volumes, and technique for all samples and standards.
-
-
Calibration Strategy: Using a calibration curve prepared in a neat solvent will not account for matrix effects, leading to inaccurate quantification.
-
Solution: Prepare your calibration standards in the same biological matrix as your samples (matrix-matched calibration) to account for the influence of the matrix on the analyte signal.
-
Data Presentation
Table 1: Comparison of SPE Sorbent Performance for Estrogen Metabolites in Serum
| Analyte | Recovery (%) with Polymeric Sorbent (e.g., Oasis HLB) | Recovery (%) with Silica-Based C18 Sorbent | Ion Suppression (%) with Polymeric Sorbent | Ion Suppression (%) with Silica-Based C18 Sorbent |
| Estrone (E1) | > 90% | 80-90% | < 15% | 20-30% |
| Estradiol (E2) | > 90% | 80-90% | < 15% | 20-30% |
| 4-Methoxyestrone | > 85% | 75-85% | < 20% | 25-40% |
Data synthesized from literature to illustrate general performance trends. Actual results may vary.[1][2]
Table 2: Recommended LC-MS/MS Parameters for Underivatized 4-Methoxyestrone
| Parameter | Recommended Setting |
| LC Column | C18 or PFP (Pentafluorophenyl) stationary phase |
| Mobile Phase A | Water with 0.1% formic acid or ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile (B52724)/Methanol (B129727) with 0.1% formic acid |
| Gradient | Optimized for separation from isomers (typically a shallow gradient) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Precursor Ion (Q1) | To be optimized, typically [M-H]⁻ or [M+H]⁺ |
| Product Ions (Q3) | To be optimized based on fragmentation |
| Collision Energy (CE) | To be optimized for each transition |
Note: These are starting parameters and should be optimized for your specific instrument and application.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 4-Methoxyestrone from Human Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw serum samples on ice.
-
To 500 µL of serum, add the stable isotope-labeled internal standard (e.g., ¹³C₆-4-Methoxyestrone).
-
Vortex briefly.
-
Add 500 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the 4-Methoxyestrone and other retained analytes with 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Workflow for 4-Methoxyestrone extraction from serum.
Caption: Troubleshooting logic for matrix effects.
Caption: Simplified metabolic pathway of 4-Methoxyestrone.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. sciex.com [sciex.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS for 4-Methoxyestrone-13C6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of 4-Methoxyestrone-13C6 using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for 4-Methoxyestrone and this compound?
A1: The precursor ion ([M+H]⁺) for 4-Methoxyestrone is m/z 301.4. For the stable isotope-labeled internal standard, this compound, the precursor ion will be shifted by 6 Da to m/z 307.4. The most abundant product ions for estrogens typically result from fragmentation of the steroid core. For 4-Methoxyestrone, a structurally informative product ion containing the intact A- and B-rings is commonly observed.[1] Based on this, the predicted and commonly observed transitions are summarized below.
| Compound | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Notes |
| 4-Methoxyestrone | 301.4 | 286.3 | Loss of a methyl group. |
| 4-Methoxyestrone | 301.4 | 173.2 | Fragmentation of the D-ring. |
| This compound | 307.4 | 292.3 | Loss of a methyl group. |
| This compound | 307.4 | 179.2 | Fragmentation of the D-ring, retaining the 13C labels. |
Q2: How does the 13C6 labeling affect the fragmentation pattern?
A2: The 13C6 labeling is on the steroid backbone. Therefore, the fragmentation pattern of this compound is expected to be very similar to the unlabeled compound. The key difference is that the product ions retaining the carbon-13 labels will have a mass shift of +6 Da compared to the corresponding fragments of the unlabeled analyte. This allows for the specific detection of the internal standard without interference from the endogenous analyte.
Q3: Why is a stable isotope-labeled internal standard like this compound recommended?
A3: Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative LC-MS/MS analysis.[2] A SIL-IS, such as this compound, has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample preparation (extraction, derivatization) and in the LC-MS/MS system (retention time, ionization). Any sample loss or variation in ionization efficiency (ion suppression or enhancement) will affect both the analyte and the SIL-IS to the same extent. By measuring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved, correcting for these potential sources of error.
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Signal Intensity or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect MS/MS Parameters | 1. Verify Precursor Ion: Ensure the correct precursor ion (m/z 307.4) is selected in the instrument method. 2. Optimize Collision Energy: The collision energy is critical for generating product ions. Perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the collision energy to find the value that yields the highest product ion intensity. 3. Check Product Ions: Confirm that the selected product ions (e.g., m/z 292.3, 179.2) are being monitored. |
| Ion Source Issues | 1. Clean the Ion Source: Contamination of the ion source can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components. 2. Optimize Source Parameters: Adjust the ion source parameters, such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature, to maximize the signal for this compound. |
| Sample Preparation Problems | 1. Check Extraction Recovery: Evaluate the efficiency of your sample extraction method by spiking a known amount of this compound into a blank matrix and measuring the recovery. 2. Assess Matrix Effects: Ion suppression from co-eluting matrix components can quench the signal. See the "Ion Suppression" troubleshooting section below. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Use High-Purity Solvents: Ensure that all solvents (e.g., water, acetonitrile (B52724), methanol) are LC-MS grade. 2. Prepare Fresh Mobile Phases: Prepare mobile phases fresh daily and filter them. |
| LC System Contamination | 1. Flush the LC System: Flush the entire LC system, including the autosampler, with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile) to remove contaminants. 2. Use a Divert Valve: If available, use a divert valve to direct the early and late eluting, non-target compounds to waste instead of the mass spectrometer. |
| Co-eluting Interferences | 1. Optimize Chromatography: Modify the LC gradient or change the column to improve the separation of 4-Methoxyestrone from interfering compounds. Isomeric metabolites, such as 2-Methoxyestrone, require good chromatographic resolution.[3] |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects (Ion Suppression/Enhancement) | 1. Improve Sample Cleanup: Enhance your sample preparation protocol to remove more matrix components. Solid-phase extraction (SPE) is often more effective than liquid-liquid extraction (LLE) for complex matrices like serum or plasma. 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[2] 3. Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects. |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently for all samples, including incubation times, temperatures, and reagent volumes. 2. Use an Automated System: If available, use an automated liquid handler for sample preparation to improve precision. |
| LC or MS System Instability | 1. Check System Suitability: Before running samples, inject a system suitability standard to verify the performance of the LC-MS/MS system, including retention time stability, peak shape, and signal intensity. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
This protocol describes the process of determining the optimal collision energy for the detection of this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water.
-
Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Set Initial MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: m/z 307.4.
-
Scan Type: Product Ion Scan.
-
Scan Range: m/z 50-350.
-
-
Perform Collision Energy Ramp: While infusing the standard, perform a series of experiments where the collision energy is ramped from 5 eV to 50 eV in 2-5 eV increments.
-
Identify Optimal Collision Energy: Analyze the data to identify the collision energy that produces the highest intensity for the desired product ions (e.g., m/z 292.3 and 179.2).
-
Create MRM Method: Create a Multiple Reaction Monitoring (MRM) method using the determined precursor ion and the two most intense product ions with their optimized collision energies.
Protocol 2: Sample Preparation from Human Serum
This protocol provides a general procedure for the extraction of 4-Methoxyestrone from human serum.
-
Sample Thawing: Thaw frozen serum samples on ice.
-
Internal Standard Spiking: To 200 µL of serum, add 10 µL of a 100 ng/mL solution of this compound in methanol. Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
Technical Support Center: Chromatographic Separation of Estrogen Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges in the chromatographic separation of estrogen isomers.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of estrogen isomers in a question-and-answer format.
Question: Why am I observing poor peak resolution or co-elution of my estrogen isomers?
Answer:
Poor peak resolution is a common issue when separating structurally similar isomers like 17α-estradiol and 17β-estradiol. Several factors in your chromatographic method could be the cause. A logical troubleshooting workflow can help identify the root cause.
Troubleshooting Workflow for Poor Peak Resolution
Technical Support Center: Stability of 4-Methoxyestrone-13C6
This technical support center provides guidance and answers frequently asked questions regarding the long-term storage and stability of 4-Methoxyestrone-13C6. The information is intended for researchers, scientists, and drug development professionals using this isotopically labeled internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound as a solid should be stored at -20°C.[1] Under these conditions, the compound is expected to be stable for at least four years.[1] For solutions, it is recommended to store them at -20°C or lower. United States Biological suggests storing 4-Methoxy-13C,d3-estradiol at -20°C.[2]
Q2: How stable is 4-Methoxyestrone (B195173) in biological matrices like urine during long-term storage?
Q3: What are the potential degradation pathways for 4-Methoxyestrone?
4-Methoxyestrone is a metabolite of estrone, formed via hydroxylation to 4-hydroxyestrone (B23518) and subsequent methylation by catechol-O-methyltransferase (COMT).[4][5][6] The degradation of estrogens can occur through various pathways, including oxidation. The methoxy (B1213986) group at the 4-position generally makes the molecule less susceptible to oxidation compared to its precursor, 4-hydroxyestrone, which can be oxidized to reactive quinones.[4] However, prolonged or improper storage can still lead to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or drifting results for this compound internal standard. | Degradation of the internal standard due to improper storage. | Verify the storage conditions of your this compound stock solutions and working solutions. Ensure they are stored at -20°C or below and protected from light. Prepare fresh working solutions from a solid standard if degradation is suspected. |
| Multiple freeze-thaw cycles of the internal standard solution. | Aliquot your this compound stock solution into smaller, single-use vials to minimize freeze-thaw cycles. | |
| Loss of this compound signal during sample analysis. | Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte and internal standard. |
| Matrix effects in the biological sample. | Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. Ensure the internal standard is added early in the sample preparation process to compensate for matrix effects. | |
| Unexpected peaks co-eluting with this compound. | Isomeric interference. | The isomers 2-Methoxyestrone and 4-Methoxyestrone can be challenging to separate chromatographically.[7] Ensure your LC method has sufficient resolution to separate these isomers. |
| Contamination of the analytical system. | Clean the LC-MS/MS system, including the column and ion source, to remove any potential contaminants. |
Stability Data Summary
The following tables summarize the stability of 4-Methoxyestrone in urine under different storage conditions based on available literature. Note that this data is for the unlabeled compound and should be used as a guideline for this compound.
Table 1: Short-Term Stability of 4-Methoxyestrone in Urine at 4°C
| Duration | Change in Concentration (without ascorbic acid) | Change in Concentration (with 0.1% w/v ascorbic acid) | Reference |
| Up to 48 hours | Most changes were less than 0.5%/24h. | One instance of a 6.6% increase in 24 hours. | [3] |
Table 2: Long-Term Stability of 4-Methoxyestrone in Urine at -80°C
| Duration | Change in Concentration (without ascorbic acid) | Reference |
| Up to 1 year | One instance of a 5.2% increase. | [3] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in a Biological Matrix
This protocol outlines a general procedure for conducting a long-term stability study of this compound in a chosen biological matrix (e.g., plasma, urine).
1. Materials:
- This compound certified reference material
- Biological matrix (e.g., drug-free human plasma or urine)
- Appropriate solvents for stock and working solutions (e.g., methanol, acetonitrile)
- Calibrators and quality control (QC) samples
- LC-MS/MS system[7][8]
2. Preparation of Samples:
- Prepare a stock solution of this compound in a suitable solvent.
- Spike the biological matrix with a known concentration of this compound to prepare stability samples.
- Prepare multiple aliquots of these stability samples.
3. Storage Conditions:
- Store the aliquots at various temperatures to be tested (e.g., -20°C and -80°C).
- Include a set of samples to be analyzed at time zero (baseline).
4. Analysis:
- At specified time points (e.g., 1 month, 3 months, 6 months, 1 year), retrieve a set of samples from each storage condition.
- Thaw the samples under controlled conditions.
- Extract this compound from the matrix using a validated sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction).[7]
- Analyze the samples using a validated LC-MS/MS method.[7][8]
5. Data Evaluation:
- Calculate the concentration of this compound in the stability samples at each time point.
- Compare the results to the baseline (time zero) concentrations.
- The analyte is considered stable if the mean concentration at each time point is within ±15% of the baseline concentration.
Visualizations
Caption: Experimental workflow for long-term stability testing.
Caption: Simplified metabolic pathway of 4-Methoxyestrone.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 5. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 6. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 7. sciex.com [sciex.com]
- 8. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
Technical Support Center: Isotopic Purity Assessment of 4-Methoxyestrone-13C6
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the isotopic purity assessment of 4-Methoxyestrone-13C6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of 4-Methoxyestrone, an endogenous estrogen metabolite. The six carbon atoms on the D-ring of the steroid skeleton are replaced with Carbon-13 (¹³C) isotopes. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of 4-Methoxyestrone in biological samples by mass spectrometry (MS).
Q2: What are the primary analytical techniques for assessing the isotopic purity of this compound?
The two main techniques for determining the isotopic purity and confirming the chemical structure of this compound are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS is used to determine the isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the labeled compound and its unlabeled counterpart. NMR spectroscopy, particularly ¹³C-NMR, confirms the positions of the ¹³C labels and the overall structural integrity of the molecule.
Q3: What is the expected isotopic enrichment for commercially available this compound?
Commercially available this compound typically has a high isotopic purity. For example, DL-4-METHOXYESTRONE (13,14,15,16,17,18-13C6) is often supplied with an isotopic purity of 99% and a chemical purity of 98%[1]. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific batch being used.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound.
Table 1: Molecular and Isotopic Information
| Parameter | Value | Source |
| Chemical Formula (unlabeled) | C₁₉H₂₄O₃ | [2][3] |
| Molecular Weight (unlabeled) | 300.39 g/mol | [2][3] |
| Chemical Formula (¹³C₆ labeled) | ¹³C₆C₁₃H₂₄O₃ | [1] |
| Molecular Weight (¹³C₆ labeled) | 306.35 g/mol | [1] |
| Stated Isotopic Purity | 99% | [1] |
| Stated Chemical Purity | 98% | [1] |
Table 2: Mass Spectrometry Data
| Parameter | Description | Expected Value (m/z) |
| [M+H]⁺ (unlabeled) | Protonated molecular ion of unlabeled 4-Methoxyestrone | 301.1798 |
| [M+H]⁺ (¹³C₆ labeled) | Protonated molecular ion of 4-Methoxyestrone-¹³C₆ | 307.2000 |
| Mass Shift (Δm/z) | Difference in m/z between labeled and unlabeled species | ~6.02 |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) for Isotopic Purity Assessment
This protocol outlines a general method for determining the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a sample of unlabeled 4-Methoxyestrone at a similar concentration range to serve as a reference.
2. LC Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of estrogens.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) or methanol (B), both containing a small amount of an additive like formic acid (0.1%) to aid in ionization, is commonly used.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for estrogens.
-
Scan Type: Full scan mode to observe the full isotopic distribution and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis of the labeled and unlabeled species.
-
Precursor Ions: Select the [M+H]⁺ ions for both the labeled (m/z ~307.2) and unlabeled (m/z ~301.2) forms.
-
Collision Energy: Optimize the collision energy to generate characteristic fragment ions. Common fragmentation pathways for estrogens involve cleavages in the D and C rings[4].
4. Data Analysis:
-
Acquire the mass spectra for both the labeled and unlabeled standards.
-
Integrate the peak areas for the molecular ions of this compound (M+6) and any detectable lower isotopologues (M+5, M+4, etc.) as well as the unlabeled compound (M).
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+6) / (Σ Areas of all isotopologues + Area(M))] x 100
Quantitative ¹³C-NMR for Structural Confirmation
This protocol provides a general method for confirming the positions of the ¹³C labels and the structural integrity of this compound.
1. Sample Preparation:
-
Dissolve an accurately weighed amount (typically 5-20 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The use of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can help in reducing the long T₁ relaxation times of quaternary carbons, although it may not be necessary for protonated carbons.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard ¹³C observe pulse sequence with proton decoupling is used. For quantitative measurements, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): To ensure full relaxation of all carbon nuclei for accurate integration, a long relaxation delay (5-10 times the longest T₁ value) is crucial. A delay of 30-60 seconds is often sufficient.
-
Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the less abundant carbons.
3. Data Processing and Analysis:
-
Process the FID with an appropriate line broadening factor.
-
Integrate the signals corresponding to the labeled and any unlabeled carbon atoms.
-
The chemical shifts of the carbons in the D-ring (C-13, C-14, C-15, C-16, C-17, C-18) should be significantly enhanced and show coupling patterns consistent with ¹³C-¹³C interactions if adjacent carbons are labeled. The expected chemical shifts for the unlabeled 4-Methoxyestrone can be used as a reference.
Troubleshooting Guides
Troubleshooting LC-MS/MS Analysis
| Issue | Possible Cause | Recommended Solution |
| Low Signal Intensity | - Ion suppression from matrix components.- Poor ionization efficiency.- Suboptimal source parameters. | - Improve sample cleanup (e.g., use solid-phase extraction).- Adjust mobile phase pH or organic content.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). |
| Inaccurate Isotopic Ratio | - Co-eluting interferences.- Detector saturation.- Incorrect integration of peaks. | - Improve chromatographic separation to resolve interferences.- Dilute the sample to avoid detector saturation.- Manually review and adjust peak integration. |
| Peak Tailing or Splitting | - Column degradation.- Sample solvent incompatible with mobile phase.- Presence of multiple conformers. | - Replace the analytical column.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Adjust mobile phase or temperature to improve peak shape. |
Troubleshooting Quantitative NMR Analysis
| Issue | Possible Cause | Recommended Solution |
| Non-quantitative Integrals | - Incomplete relaxation of nuclei.- Nuclear Overhauser Effect (NOE) enhancing protonated carbons. | - Increase the relaxation delay (d1) to at least 5 times the longest T₁.- Use an inverse-gated decoupling pulse sequence to suppress the NOE. |
| Poor Signal-to-Noise Ratio | - Insufficient sample concentration.- Not enough scans acquired. | - Increase the sample concentration if possible.- Increase the number of scans. |
| Broad or Distorted Peaks | - Poor shimming.- Sample precipitation.- Paramagnetic impurities. | - Re-shim the magnet.- Ensure the sample is fully dissolved; may require gentle warming or a different solvent.- Avoid contamination with paramagnetic materials. |
Visualizations
References
- 1. DL-4-METHOXYESTRONE | Eurisotop [eurisotop.com]
- 2. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 3. 4-Methoxyestrone | C19H24O3 | CID 194066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in Automated Estrogen Assays
Welcome to the technical support center for automated estrogen assays. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and minimize sample carryover in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover in an automated immunoassay?
Q2: What are the common causes of carryover in automated estrogen assays?
A2: Common causes include:
-
Inadequate probe washing: The exterior and interior of sample and reagent probes may not be sufficiently cleaned between aspirations and dispenses.
-
Wash buffer inefficiency: The composition of the wash buffer may not be optimal for removing "sticky" molecules like steroid hormones from the system's tubing and probes.
-
Worn or damaged components: Scratched probes, worn seals, or damaged tubing can harbor contaminants that are difficult to remove with standard wash cycles.
-
System design: The fluidic design of certain analyzers may be more prone to carryover.
-
High-concentration samples: Running a very high-concentration estrogen sample can overwhelm the cleaning capacity of the system, leading to contamination of the next few samples.
Q3: How can I detect carryover in my estrogen assay?
A3: A common method for detecting carryover is to run a sequence of high and low concentration samples. A typical sequence is to run a low-concentration sample (L1), followed by a high-concentration sample (H), and then another low-concentration sample (L2). If the result for L2 is significantly higher than L1, it suggests carryover from the high-concentration sample. The Clinical and Laboratory Standards Institute (CLSI) guideline EP10 provides a detailed procedure for evaluating carryover.[2][3]
Q4: What is an acceptable level of carryover for an estradiol (B170435) immunoassay?
A4: The acceptable level of carryover can vary depending on the assay's sensitivity and the clinical or research application. However, a common target for carryover is to be less than a certain percentage of the low-level sample's concentration. For highly sensitive assays like estradiol, carryover should be minimized as much as possible. Some studies have aimed for carryover to be within an acceptable range of less than 1.0%.[4]
Troubleshooting Guides
This section provides specific troubleshooting guidance in a question-and-answer format for common issues related to carryover in automated estrogen assays.
Issue 1: A low-level estradiol sample shows an unexpectedly high result after a high-level sample.
-
Question: I ran a low-level quality control (QC) sample after a high-concentration patient sample, and the QC result is unexpectedly high. What should I do?
-
Answer: This is a classic sign of sample carryover. Follow these steps to troubleshoot:
-
Re-run the low-level QC: Run the low-level QC sample again after a blank or another low-level sample to confirm the initial high result was due to carryover and not a problem with the QC material itself.
-
Perform a system wash: Initiate a special or extended wash cycle on the analyzer. Most systems have a user-selectable function for this. Refer to your instrument's operator manual for specific instructions.
-
Inspect system components: Visually inspect the sample and reagent probes for any visible damage, scratches, or buildup. Also, check the condition of the wash station and tubing for any blockages or leaks.
-
Review wash buffer: Ensure that the correct wash buffer is being used and that it is fresh and properly prepared. Consider if the wash buffer is optimized for steroid hormone assays.
-
Issue 2: Persistently high background signal in blank or zero calibrator wells.
-
Question: I am observing a high signal in my blank or zero standard wells, which could be masking carryover effects. What are the possible causes and solutions?
-
Answer: A high background signal can be caused by several factors, including carryover or other issues. Here's how to troubleshoot:
-
Inadequate washing: Ensure that the wash cycles are being performed correctly and that the wash buffer is being dispensed and aspirated completely. Increase the number of wash cycles if your system allows.[2]
-
Contaminated reagents: The high background could be due to contamination of the wash buffer, substrate, or other reagents. Prepare fresh reagents and re-run the assay.[2]
-
Cross-contamination between wells: Be careful during manual pipetting steps (if any) to avoid splashing.[2] For automated systems, observe the dispensing process to ensure there are no splashes.
-
Light exposure: If using a chemiluminescent or fluorescent assay, ensure that the substrate has not been exposed to light for extended periods.[2]
-
Issue 3: Carryover is suspected, but the cause is not immediately obvious.
-
Question: I have performed basic troubleshooting, but I still suspect carryover is affecting my results. What are the next steps?
-
Answer: A more systematic approach is needed. Consider the following:
-
Review instrument-specific troubleshooting guides: Consult the operator's manual for your specific analyzer (e.g., Roche Elecsys, Abbott ARCHITECT, Siemens Atellica, Beckman Coulter Access) for any specific recommendations on minimizing carryover.[5][6][7]
-
Optimize wash buffer: For steroid hormones like estradiol, which can be "sticky," a standard wash buffer may not be sufficient. Consider adding a small percentage of a non-ionic detergent (e.g., Tween-20) or an organic solvent like isopropanol (B130326) to your wash buffer, if compatible with your system. However, be aware that detergents can sometimes strip coated antigens in certain assay formats.[8]
-
Hardware replacement: If you have ruled out other causes, consider replacing components that are prone to wear and tear, such as probe seals, tubing, and even the probes themselves.
-
Contact technical support: If the issue persists, contact the instrument manufacturer's technical support for assistance. They may have specific protocols or service recommendations for your instrument model.
-
Quantitative Data on Estradiol Immunoassay Performance
The following tables summarize performance characteristics of various automated estradiol immunoassays. While direct carryover percentage data is not always publicly available from manufacturers, the precision data (Coefficient of Variation, CV%) at low estradiol concentrations can give an indication of an assay's performance and susceptibility to interference.
Table 1: Imprecision of Automated Estradiol Immunoassays at Low Concentrations
| Analyzer/Assay | Estradiol Concentration (pg/mL) | Coefficient of Variation (CV%) |
| Elecsys 2010 | 18 | 6.9% |
| ARCHITECT i2000 (in development) | 18 | <10% |
| Vitros ECi | 18 | <10% |
| ADVIA Centaur | 18 | 42.6% |
Source: Data compiled from a study evaluating eight estradiol immunoassays.[1]
Table 2: Recovery Studies of Commercial Estradiol Immunoassays
| Assay Kit | Recovery of Spiked Estradiol |
| DiaSorin Radioimmunoassay | Reasonable recovery and parallelism |
| Siemens Double Antibody RIA | Reasonable recovery and parallelism |
| CalBiotech Enzyme Immunoassay | Reasonable recovery and parallelism |
| Other tested kits | Varied greatly (from <18% to >640%) |
Source: Data from an evaluation of nine commercial estradiol immunoassays for use with mouse serum.[9][10]
Experimental Protocols
Protocol: Carryover Evaluation Based on CLSI EP10-A3 Guideline
This protocol outlines a basic experiment to assess sample carryover in an automated estradiol immunoassay.
Objective: To determine if high-concentration estradiol samples cause carryover into subsequent low-concentration samples.
Materials:
-
High-concentration estradiol sample (H): A patient sample or spiked sample with an estradiol concentration near the upper end of the assay's analytical measurement range.
-
Low-concentration estradiol sample (L): A patient sample or quality control material with an estradiol concentration near the lower end of the assay's analytical measurement range.
-
Automated immunoassay analyzer and corresponding estradiol assay reagents.
Procedure:
-
Allow all reagents and samples to equilibrate to the temperature specified by the assay's instructions for use.
-
Perform any required daily maintenance and quality control procedures on the analyzer.
-
Run the following sequence of samples in triplicate:
-
Low-concentration sample (L1)
-
Low-concentration sample (L1)
-
Low-concentration sample (L1)
-
High-concentration sample (H1)
-
High-concentration sample (H1)
-
High-concentration sample (H1)
-
Low-concentration sample (L2)
-
Low-concentration sample (L2)
-
Low-concentration sample (L2)
-
-
Record the results for all measurements.
Data Analysis:
-
Calculate the mean of the three L1 replicates (Mean L1) and the three L2 replicates (Mean L2).
-
Calculate the carryover effect as the difference between the means: Carryover = Mean L2 - Mean L1.
-
The carryover can also be expressed as a percentage of the difference between the high and low samples: % Carryover = [(Mean L2 - Mean L1) / (Mean H1 - Mean L1)] * 100
Interpretation: A statistically significant positive value for the carryover effect indicates that carryover is occurring. The magnitude of the carryover should be assessed against the laboratory's established performance criteria for the assay.
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting carryover issues.
Caption: A step-by-step workflow for troubleshooting suspected sample carryover.
Caption: A troubleshooting workflow for addressing high background signals in immunoassays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 4. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 7. Sensitive Estradiol Assay Access Sensitive Estradiol | Beckman Coulter [beckmancoulter.com]
- 8. Influence of the washing buffer composition on the sensitivity of an enzyme-linked immunosorbent assay using mycobacterial glycolipids as capture antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of Estradiol in Mouse Serum Samples: Evaluation of Commercial Estradiol Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimation of estradiol in mouse serum samples: evaluation of commercial estradiol immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sample Hydrolysis for Total 4-Methoxyestrone Measurement
Welcome to the technical support center for the accurate measurement of total 4-Methoxyestrone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the critical hydrolysis step in your experimental workflow. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure reliable and reproducible results.
Frequently Asked questions (FAQs)
Q1: Why is the hydrolysis step necessary for measuring total 4-Methoxyestrone?
A1: In biological samples, 4-Methoxyestrone exists in both a free (unconjugated) form and as conjugates, primarily glucuronides and sulfates. These conjugated forms are more water-soluble, which facilitates their excretion from the body.[1] Most analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed to detect the unconjugated form of the steroid. Therefore, a hydrolysis step is crucial to cleave these conjugates and release the free 4-Methoxyestrone. This allows for the measurement of the total concentration (free + conjugated), providing a more comprehensive assessment of its levels. Incomplete hydrolysis can lead to a significant underestimation of the total 4-Methoxyestrone concentration.[1][2]
Q2: What are the common methods for hydrolyzing 4-Methoxyestrone conjugates?
A2: The most prevalent and recommended method is enzymatic hydrolysis using a combination of β-glucuronidase and sulfatase enzymes.[3][4] This method is favored for its high specificity and mild reaction conditions, which minimize the degradation of the target analyte.[3] Alternative methods like acid hydrolysis can be faster but are often less specific and can lead to the degradation of sensitive molecules like estrogens.[5]
Q3: Which enzyme source is best for hydrolyzing 4-Methoxyestrone conjugates?
A3: The choice of enzyme is critical for achieving complete and reliable hydrolysis. Common sources include Helix pomatia (snail), Escherichia coli (recombinant), and Abalone. Helix pomatia preparations contain both β-glucuronidase and sulfatase activity, making them suitable for cleaving both types of conjugates.[1] However, they can suffer from batch-to-batch variability and may contain inhibitors.[6] Recombinant β-glucuronidase from E. coli is highly specific for glucuronides and is known for its high activity and purity.[3] For complete hydrolysis of both glucuronidated and sulfated conjugates, it is often recommended to use a combination of a highly purified β-glucuronidase (like from E. coli) and a sulfatase, or a commercially available enzyme cocktail.[7]
Q4: How do I know if the hydrolysis is complete?
A4: To verify the completeness of hydrolysis, you can perform a time-course experiment, analyzing samples at different incubation time points (e.g., 2, 4, 6, 16, and 24 hours) to ensure that the concentration of 4-Methoxyestrone has reached a plateau.[8] Alternatively, you can analyze the sample for any remaining conjugated 4-Methoxyestrone using LC-MS/MS, if a standard for the conjugate is available. Another approach is to increase the enzyme concentration or incubation time for a subset of samples and check if the measured concentration of 4-Methoxyestrone increases. If it does not, the initial hydrolysis was likely complete.
Q5: Can components in my sample matrix inhibit the hydrolysis reaction?
A5: Yes, biological matrices like urine and plasma can contain endogenous substances that inhibit enzyme activity.[9] These inhibitors can include bile acids, salts, and other metabolites.[10] To mitigate this, it is often recommended to perform a sample clean-up step, such as solid-phase extraction (SPE), before hydrolysis.[6] Diluting the sample with buffer can also help to reduce the concentration of inhibitors.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of 4-Methoxyestrone | Incomplete hydrolysis due to insufficient enzyme activity, suboptimal pH or temperature, or short incubation time. | Optimize hydrolysis conditions: increase enzyme concentration, verify the pH of the reaction mixture is optimal for the enzyme used, ensure the incubation temperature is correct, and increase the incubation time.[12] |
| Enzyme inhibition by components in the sample matrix. | Perform a sample clean-up (e.g., SPE) prior to hydrolysis to remove potential inhibitors. Dilute the sample with buffer.[6][9] | |
| Degradation of 4-Methoxyestrone during hydrolysis. | Ensure the pH and temperature are not too extreme. Consider adding antioxidants like ascorbic acid to the reaction mixture to prevent oxidative degradation. | |
| High variability between replicate samples | Inconsistent enzyme activity or pipetting errors. | Ensure the enzyme solution is well-mixed before use and stored correctly to maintain its activity. Use calibrated pipettes and ensure accurate dispensing of all reagents. |
| Non-homogenous sample. | Thoroughly mix the sample before aliquoting for hydrolysis. | |
| Presence of interfering peaks in the chromatogram | Contaminants from the enzyme preparation. | Use a highly purified enzyme preparation. Run an enzyme blank (buffer + enzyme, no sample) to identify any peaks originating from the enzyme solution.[12] |
| Matrix effects from the sample. | Optimize the sample clean-up and chromatographic separation to remove interfering compounds. |
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Estrogen Conjugates using different β-Glucuronidase/Sulfatase Preparations.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Typical Incubation Time | Advantages | Disadvantages |
| Helix pomatia | 4.5 - 5.2 | 37 - 55 | 3 - 24 hours | Contains both β-glucuronidase and sulfatase activity.[1] | Batch-to-batch variability, potential for enzyme inhibitors, and can contain contaminating steroids.[6] |
| Escherichia coli (recombinant β-glucuronidase) | 6.0 - 7.0 | 37 - 58 | 0.5 - 4 hours | High purity, high specific activity, and free of sulfatase activity.[3] | Requires the addition of a separate sulfatase for complete hydrolysis of all conjugates. |
| Abalone | 5.2 | 42 | 20 hours | Contains both β-glucuronidase and sulfatase activity.[10] | Can also exhibit batch-to-batch variability. |
| Synthetic/Recombinant Enzyme Mix | Varies by manufacturer | Varies by manufacturer | 0.5 - 2 hours | High purity, consistent activity, and optimized for broad substrate specificity.[6] | May be more expensive than crude preparations. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Urinary 4-Methoxyestrone using β-Glucuronidase from Escherichia coli
This protocol is adapted from a method for the analysis of an extended estrogen profile in human urine.[3]
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 1 mL of 0.2 M acetate (B1210297) buffer (pH 5.5).
-
-
First Hydrolysis Step (Sulfates):
-
Add 50 µL of arylsulfatase from Helix pomatia.
-
Incubate at 37°C overnight.
-
-
Second Hydrolysis Step (Glucuronides):
-
The next morning, add 100 µL of β-glucuronidase from Escherichia coli and 50 µL of ascorbic acid solution.
-
Incubate at 58°C for 1 hour.
-
-
Extraction:
-
Cool the mixture to room temperature.
-
Adjust the pH to >9 by adding 2 mL of 0.1 M carbonate buffer (pH 9) and a few drops of 1 M NaOH.
-
Proceed with liquid-liquid extraction or solid-phase extraction.
-
Protocol 2: General Enzymatic Hydrolysis using a Combined β-Glucuronidase/Sulfatase Preparation from Helix pomatia
-
Sample Preparation:
-
To 1 mL of the sample (urine or plasma), add an internal standard.
-
Add 1 mL of 0.1 M acetate buffer (pH 5.0).
-
-
Enzymatic Hydrolysis:
-
Add a sufficient amount of β-glucuronidase/sulfatase from Helix pomatia (e.g., 5000 units of β-glucuronidase activity).
-
Incubate at 37°C for 16-24 hours with gentle shaking.
-
-
Extraction:
-
Stop the reaction by adding 1 mL of ice-cold methanol (B129727) or by placing the sample on ice.
-
Proceed with sample clean-up and extraction.
-
Mandatory Visualization
Caption: Workflow for optimizing enzymatic hydrolysis of 4-Methoxyestrone.
Caption: Troubleshooting logic for low 4-Methoxyestrone recovery.
References
- 1. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of acidic and enzymatic hydrolysis procedures for identification of natural estrogens in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imcstips.com [imcstips.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Noise in Low-Level Estrogen Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and enhance signal specificity in low-level estrogen quantification experiments.
Section 1: Immunoassay (ELISA/RIA) Troubleshooting
Immunoassays are a common method for estrogen quantification, but they can be susceptible to high background noise, especially when measuring low concentrations. This section addresses frequent issues and provides solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in an estrogen ELISA?
High background in an estrogen ELISA can stem from several factors, including insufficient washing, cross-reactivity of antibodies with other molecules, and issues with the blocking buffer.[1][2] Inadequate washing can leave behind unbound antibodies or other reagents, leading to a false positive signal. Cross-reactivity occurs when the antibody binds to molecules structurally similar to estrogen, a known issue with certain drugs like fulvestrant (B1683766) and exemestane (B1683764) metabolites.[3][4] Finally, if the blocking buffer is not effective, the antibody can bind non-specifically to the plate surface.[2]
Q2: My sample matrix seems to be causing interference. How can I address this?
Matrix effects, where components in the biological sample interfere with the assay, are a common problem.[1] This can be caused by endogenous substances in the sample that cross-react with the assay antibodies.[1] To mitigate this, you can try diluting your sample to reduce the concentration of interfering substances.[1] It is also crucial to check the matrix ingredients for any components that might cross-react.[1]
Q3: Can the substrate solution contribute to high background?
Yes, if the substrate solution has deteriorated or is contaminated, it can lead to high background.[5] Always ensure the substrate is colorless before adding it to the plate.[5] It's also important to protect the substrate from light during storage and incubation.[6]
Troubleshooting Guide: High Background in Estrogen ELISA
| Problem | Potential Cause | Recommended Solution |
| High background in all wells, including blanks | Insufficient washing | Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer after each step.[2][5][6] |
| Contaminated or deteriorated substrate | Use fresh, colorless substrate. Protect from light.[5][6] | |
| Ineffective blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Consider adding a non-ionic detergent like Tween-20 to the blocking buffer.[2] | |
| Contaminated reagents or water | Use high-quality, pure water for all buffers and reagent preparations.[5] Ensure reagents are not contaminated.[5] | |
| Incorrect incubation times or temperatures | Adhere strictly to the protocol's recommended incubation times and temperatures.[1][6] Avoid running assays near heat sources or in direct sunlight.[5] | |
| High background in sample wells only | Matrix effect | Dilute the sample to reduce the concentration of interfering components.[1] |
| Cross-reactivity with sample components | If possible, identify and remove the cross-reacting substance. Consider using a more specific antibody or a different quantification method like LC-MS/MS.[3][4][7] | |
| Edge effects (higher background in outer wells) | Uneven temperature during incubation | Ensure the plate is incubated in a stable temperature environment. Using a plate shaker can help with even temperature distribution.[2] |
| Evaporation from wells | Use plate sealers during incubations to prevent evaporation.[6] |
Experimental Protocol: Standard ELISA Procedure
A typical ELISA workflow involves several key steps. The following is a generalized protocol; always refer to your specific kit's manual for detailed instructions.
Section 2: Mass Spectrometry (LC-MS/MS, GC-MS) Troubleshooting
Mass spectrometry offers high specificity and sensitivity for low-level estrogen quantification, making it the 'gold-standard' method.[8] However, it is not without its challenges, primarily matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of estrogens?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[9][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.[9][10] These effects are dependent on the composition of the matrix.[10]
Q2: How can I minimize matrix effects?
Several strategies can be employed to minimize matrix effects.[11] Effective sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to remove interfering substances.[7][8][12] Chromatographic separation can be optimized to separate estrogens from matrix components.[8] Diluting the sample can also reduce matrix effects, provided the estrogen concentration remains above the limit of quantification.[11]
Q3: What is the role of derivatization in low-level estrogen quantification by MS?
Derivatization is a chemical modification of the estrogen molecule to improve its ionization efficiency and, consequently, the sensitivity of the assay.[7][8] This is often necessary for measuring the extremely low concentrations of estrogens found in certain populations, such as postmenopausal women, men, and children.[8]
Q4: Why are internal standards important in MS-based quantification?
Internal standards, particularly stable isotope-labeled (SIL) versions of the analyte, are essential for accurate quantification.[8] They are added to the sample before processing and experience the same matrix effects and processing variations as the endogenous estrogen. By comparing the signal of the analyte to the signal of the SIL internal standard, these variations can be corrected for, leading to more accurate and precise results.[10]
Troubleshooting Guide: Inaccurate Quantification with LC-MS/MS
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility | Inconsistent sample preparation | Standardize and automate sample preparation steps where possible. Ensure consistent extraction and reconstitution volumes. |
| Variable matrix effects | Use a stable isotope-labeled internal standard for each analyte to compensate for variations in ion suppression/enhancement.[10] | |
| Low signal intensity | Ion suppression | Improve sample cleanup using more rigorous LLE or SPE protocols to remove interfering matrix components.[7][8] Optimize chromatographic conditions to better separate the analyte from the interfering compounds.[8] |
| Poor ionization efficiency | Employ derivatization to enhance the ionization of the estrogen molecules.[7][8] | |
| Inaccurate quantification | Matrix effects | Implement matrix-matched calibration standards or use a stable isotope-labeled internal standard.[11] |
| Inappropriate internal standard | Use a stable isotope-labeled internal standard that co-elutes with the analyte for the most effective correction. |
Methodology Comparison for Low-Level Estrogen Analysis
The choice of analytical method can significantly impact the limit of quantification (LOQ).
| Method | Typical LOQ (pg/mL) | Key Advantages | Common Challenges |
| Direct Immunoassay (ELISA/RIA) | 30 - 100[13] | Low cost, high throughput[7] | Lack of specificity, cross-reactivity, matrix effects[3][4][7] |
| Indirect Immunoassay (with extraction) | Lower than direct assays | Improved specificity over direct assays | More labor-intensive than direct assays |
| LC-MS/MS | 0.5 - 5[7][12][14] | High specificity and accuracy, ability to measure multiple estrogens[8] | Matrix effects, requires expensive equipment[9][10] |
| GC-MS/MS | Can achieve very low detection limits | High resolution and sensitivity | Often requires derivatization, more complex sample preparation |
Experimental Protocol: General LC-MS/MS Workflow for Estrogen Quantification
The following diagram illustrates a typical workflow for quantifying low levels of estrogens using LC-MS/MS.
Logical Troubleshooting Flowchart for Inaccurate LC-MS/MS Results
This diagram provides a logical approach to troubleshooting inaccurate results in your LC-MS/MS estrogen quantification experiments.
References
- 1. assaygenie.com [assaygenie.com]
- 2. arp1.com [arp1.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for quantification of estrogens in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Column Selection for Estrogen Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of estrogen metabolites using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column for separating estrogen metabolites?
A1: Reversed-phase (RP) columns, particularly those with a C18 stationary phase, are the most widely used for the separation of estrogen metabolites.[1][2][3] Due to the lipophilic nature of estradiol (B170435) and its metabolites, reversed-phase chromatography is a suitable method.[4][5] C18 columns provide excellent retention and resolution for these moderately polar to non-polar compounds.
Q2: When should I consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column?
A2: HILIC columns are advantageous for separating polar and hydrophilic compounds, such as conjugated estrogen metabolites (glucuronides and sulfates).[6][7][8] HILIC separates compounds based on their hydrophilic interactions, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[9] This technique can offer enhanced retention for polar analytes that are poorly retained on reversed-phase columns.[8]
Q3: How do I improve the separation of structurally similar estrogen isomers?
A3: Improving the separation of isomers, such as 2- and 4-hydroxyestrogens, often requires careful optimization of the chromatographic conditions.[10] This can be achieved by:
-
Optimizing the mobile phase: Adjusting the organic solvent composition, using a gradient elution, and modifying the pH can significantly impact selectivity.[11][12]
-
Reducing the particle size of the stationary phase: Smaller particles (e.g., sub-2 µm) can lead to higher efficiency and better resolution.[13]
-
Adjusting the column temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation.[4]
-
Considering a different stationary phase: If a C18 column is insufficient, exploring other reversed-phase chemistries (e.g., C8, Phenyl-Hexyl) or HILIC could provide the necessary selectivity.[3][13]
Q4: What are the key considerations for mobile phase selection?
A4: The choice of mobile phase is critical for successful separation.[11] Key factors include:
-
Solvent Type: Acetonitrile and methanol (B129727) are the most common organic solvents for reversed-phase HPLC of estrogens, typically mixed with water.[1][4]
-
Additives: Formic acid is often added to the mobile phase to improve peak shape and ionization efficiency when using mass spectrometry (MS) detection.[4]
-
Isocratic vs. Gradient Elution: An isocratic elution uses a constant mobile phase composition, which is simpler but may not be suitable for complex mixtures.[1] A gradient elution, where the mobile phase composition changes during the run, is often necessary to resolve a wide range of estrogen metabolites with different polarities.[4][12]
Q5: How can I enhance the sensitivity of my estrogen metabolite analysis?
A5: Due to the low physiological concentrations of many estrogen metabolites, enhancing sensitivity is a common challenge.[10][14] Strategies include:
-
Derivatization: Chemical derivatization, for instance with dansyl chloride, can improve the detection of estrogens by fluorescence or mass spectrometry.[4][15]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.[10][15]
-
Sample Preparation: Solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering substances from the sample matrix.[2][6]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Column Overload | Dilute the sample or inject a smaller volume.[16] |
| Secondary Interactions | Add a competing base to the mobile phase (for basic compounds) or use a column with a highly deactivated silica (B1680970) surface. Consider adjusting the mobile phase pH.[17] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[17][18] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible.[17] |
Problem 2: Inconsistent Retention Times
| Possible Cause | Solution |
| Pump Issues (Inaccurate Flow Rate) | Check for leaks, salt buildup, and unusual noises from the pump. Purge the pump to remove air bubbles.[16] |
| Mobile Phase Composition Changed | Prepare a fresh mobile phase and ensure proper degassing. If using a gradient, ensure the system is delivering a constant composition.[17] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[17] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[17] |
Problem 3: Loss of Resolution
| Possible Cause | Solution |
| Column Deterioration | Replace the column. The lifespan of a column can be extended by using a guard column and ensuring proper sample and mobile phase preparation. |
| Change in Mobile Phase | Verify the mobile phase composition and pH. Small changes can significantly affect selectivity. |
| Contamination Buildup | Clean the column according to the manufacturer's instructions.[19] |
| Inappropriate Mobile Phase Conditions | Re-optimize the mobile phase composition, including the organic solvent ratio and any additives.[19] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Estradiol and its Metabolites
This protocol is a general guideline based on a method for separating estradiol, 2-hydroxyestradiol, and 2-methoxyestradiol.[4]
-
Column: InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient Program:
-
0-8 min: 76% to 100% B
-
8-8.1 min: 100% to 76% B
-
8.1-11 min: Hold at 76% B[4]
-
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 50 °C.[4]
-
Detection: Fluorescence (λEX 350 nm, λEM 530 nm) after derivatization with dansyl chloride.[4]
Protocol 2: HILIC for Estrogen Conjugates
This protocol is a representative method for the analysis of urinary estrogen conjugates.[6]
-
Column: A HILIC stationary phase is used.
-
Mobile Phase: A high concentration of an organic solvent (e.g., 50-95% acetonitrile) in an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).
-
Gradient Program: The gradient starts with a high organic content, and the aqueous content is increased to elute the more polar analytes.[8]
-
Detection: Typically coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[6][7]
Quantitative Data Summary
Table 1: Comparison of HPLC Columns for Estrogen Metabolite Separation
| Column Type | Stationary Phase | Typical Analytes | Advantages | Limitations |
| Reversed-Phase | C18, C8, Phenyl-Hexyl | Estradiol, Estrone, Estriol, and their hydroxylated and methoxylated metabolites.[1][3] | Good retention for non-polar to moderately polar compounds, widely available, robust.[2] | Poor retention for very polar compounds like conjugates. |
| HILIC | Amide, Silica, Diol | Glucuronidated and sulfated estrogen conjugates.[6][7] | Excellent retention for polar and hydrophilic compounds, compatible with MS.[8] | Can have longer equilibration times, sensitive to water content in the mobile phase. |
| Chiral | Protein-based, Teicoplanin-based | Enantiomers of estrogen metabolites.[20] | Enables the separation of stereoisomers.[21] | Often requires specific mobile phase conditions, may not be suitable for general metabolite profiling. |
Table 2: Example Chromatographic Conditions for Estrogen Metabolite Separation
| Parameter | Method 1 (Reversed-Phase) [4] | Method 2 (Reversed-Phase) [22] |
| Column | InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) | Phenomenex C-18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Methanol | A: Water, B: Acetonitrile (50:50 v/v) |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 0.5 mL/min | 0.7 mL/min |
| Temperature | 50 °C | 35 °C |
| Detection | Fluorescence (post-derivatization) | UV (230 nm) |
Visualizations
Caption: Experimental workflow for estrogen metabolite analysis.
Caption: Logic diagram for selecting the optimal HPLC column.
References
- 1. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrophilic interaction liquid chromatography-tandem mass spectrometry determination of estrogen conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Column Selection Guide [scioninstruments.com]
- 10. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. longdom.org [longdom.org]
- 13. fatershimi.com [fatershimi.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. uhplcs.com [uhplcs.com]
- 20. mdpi.com [mdpi.com]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: LC-MS Analysis of Estrogens - Mobile Phase Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the liquid chromatography-mass spectrometry (LC-MS) analysis of estrogens.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of estrogens, focusing on mobile phase-related problems.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q1: My estrogen peaks are showing significant tailing. What are the likely mobile phase-related causes and solutions?
A1: Peak tailing for estrogens, which are often phenolic compounds, is a common issue. Here are the primary mobile phase-related causes and how to address them:
-
Inappropriate Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of ionizable compounds like estrogens.[1] If the mobile phase pH is close to the pKa of the estrogen analytes, a mixture of ionized and unionized forms can exist, leading to tailing.[1]
-
Incorrect Sample Solvent: If the sample solvent is stronger than the initial mobile phase, it can cause peak distortion.[3][4]
-
Insufficient Buffer Concentration: An inadequate buffer concentration may not be sufficient to maintain a consistent pH at the head of the column, leading to peak shape issues.[6]
-
Solution: A buffer concentration of 5–10 mM is typically sufficient for reversed-phase separations.[6] Consider using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate, which are compatible with mass spectrometry.[7]
-
Q2: I am observing peak fronting for my estrogen analytes. What could be the cause?
A2: Peak fronting is less common than tailing but can occur. A likely cause related to the mobile phase and sample is column overload. While chemical issues within the system can contribute, it's often linked to the concentration of the sample being injected.
-
Solution: Try diluting your sample and reinjecting it. If peak fronting is reduced or eliminated, column overload was the likely issue.
Q3: My peaks are split. How can I troubleshoot this from a mobile phase perspective?
A3: Split peaks can be caused by several factors, many of which are related to the injection and mobile phase compatibility:
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample to travel through the column in a distorted band.[3]
-
Solution: Re-dissolve the sample in the initial mobile phase composition or a weaker solvent.[5]
-
-
Sample Precipitation: The sample may be soluble in the sample solvent but not in the mobile phase. When the sample is injected, it can precipitate on the column, leading to a split peak.
-
Solution: Ensure that your sample is fully soluble in the mobile phase.[5] This may involve adjusting the organic content of the initial mobile phase or the sample solvent itself.
-
Problem: Poor Sensitivity and Inconsistent Results
Q4: My estrogen signals are weak and my baseline is noisy. How can I improve sensitivity by optimizing the mobile phase?
A4: Low sensitivity can often be traced back to the mobile phase composition and quality.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives are critical for good ionization in the mass spectrometer.
-
For Negative Ionization Mode (ESI-): Since estrogens have a phenolic hydroxyl group, they are readily detected in negative ionization mode.[8] Using a basic mobile phase can facilitate deprotonation and enhance the signal.[8] Additives like ammonium hydroxide (B78521) are suitable for increasing the pH.[7]
-
For Positive Ionization Mode (ESI+): While less common for underivatized estrogens, if using positive mode, acidic additives like formic acid or acetic acid are typically used to promote protonation.[7] However, derivatization is often employed to enhance sensitivity in positive mode.[9][10]
-
-
Solvent Quality: Using high-purity solvents is crucial for minimizing background noise and adduct formation.
-
Solution: Always use LC-MS grade solvents (e.g., acetonitrile (B52724), methanol (B129727), and water) and additives.[11] These have been purified to remove metallic ions and other contaminants that can interfere with ionization.[11]
-
-
Mobile Phase Preparation: Freshly prepare your mobile phases, especially aqueous phases with additives, as they can change pH or become contaminated over time.[12]
Q5: I'm seeing retention time drift in my results. What are the mobile phase-related causes?
A5: Unstable retention times are often a sign of an inconsistent mobile phase or column equilibration issues.
-
Improper Column Equilibration: If using a gradient, the column must be properly re-equilibrated to the initial mobile phase conditions before the next injection. Insufficient equilibration time will lead to shifting retention times.[13]
-
Solution: Ensure your gradient method includes a sufficient re-equilibration step. A general rule of thumb is to use at least 10 column volumes of the initial mobile phase for re-equilibration.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent or changes in pH.[6]
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped to minimize evaporation.[12] If using buffers, ensure they are stable in the solvent mixture.
-
Frequently Asked Questions (FAQs)
This section covers common questions regarding mobile phase selection and optimization for estrogen analysis.
Q6: Should I use acetonitrile or methanol as the organic solvent for my estrogen analysis?
A6: Both acetonitrile (ACN) and methanol (MeOH) are commonly used in reversed-phase LC-MS for estrogen analysis. The choice depends on the specific requirements of your separation.
-
Acetonitrile (ACN):
-
Advantages: Generally has a stronger elution strength, leading to shorter retention times.[11][14] It also has lower viscosity, which results in lower backpressure.[11][15] ACN's lower UV absorbance makes it ideal for high-sensitivity UV detection, although this is less critical for MS detection.[11][14]
-
Disadvantages: Can sometimes cause peak tailing for phenolic compounds.[11]
-
-
Methanol (MeOH):
-
Advantages: As a protic solvent, it can offer different selectivity compared to the aprotic ACN, which can be beneficial for resolving closely eluting isomers.[16] It can sometimes improve peak shape for acidic or phenolic compounds due to hydrogen bonding interactions.[11]
-
Disadvantages: Has a higher viscosity, leading to higher backpressure.[11][15]
-
Q7: Is a gradient or isocratic elution better for analyzing a panel of estrogens?
A7: For analyzing a mixture of estrogens with varying polarities, a gradient elution is generally preferred.
-
Gradient Elution: Involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[17]
-
Advantages: Allows for the effective separation of complex mixtures with a wide range of polarities, leading to sharper peaks, improved resolution, and shorter analysis times.[13][17] It can also enhance sensitivity by providing better peak resolution and reducing baseline noise.[13]
-
Disadvantages: Requires more complex instrumentation and a re-equilibration step between injections.[13]
-
-
Isocratic Elution: Uses a constant mobile phase composition throughout the entire run.[13]
Q8: What are the most common mobile phase additives for estrogen analysis and why are they used?
A8: Mobile phase additives are used to control the pH and improve ionization efficiency. For LC-MS, it is crucial to use volatile additives that will not contaminate the mass spectrometer.
-
Ammonium Fluoride (NH4F): Has been shown to achieve high sensitivity in the analysis of testosterone (B1683101) and estradiol (B170435) without derivatization.[19] It is particularly effective for enhancing the negative ionization of estrogens.
-
Ammonium Hydroxide (NH4OH): Used to create basic mobile phase conditions, which facilitates the deprotonation of the phenolic hydroxyl group on estrogens, leading to enhanced sensitivity in negative ion mode.[7][8][12]
-
Formic Acid (FA) and Acetic Acid (AA): These are common acidic modifiers used to lower the mobile phase pH.[7] While estrogens are typically analyzed in negative ion mode with a basic mobile phase, an acidic mobile phase might be used in specific applications or when analyzing derivatized estrogens in positive ion mode.[8]
-
Ammonium Acetate and Ammonium Formate: These are volatile buffers used to control the pH of the mobile phase.[7] They are useful when a stable pH is required for reproducible chromatography.
Data Presentation
Table 1: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Property | Acetonitrile (ACN) | Methanol (MeOH) | References |
| Elution Strength | Generally stronger | Generally weaker | [11][14][15] |
| Viscosity | Lower | Higher | [11] |
| Backpressure | Lower | Higher | [11][15][16] |
| UV Cutoff | Lower | Higher | [15] |
| Selectivity | Aprotic, dipole-dipole interactions | Protic, hydrogen bonding interactions | [15][16] |
| Peak Shape for Phenols | May cause tailing | Can improve peak shape | [11] |
Table 2: Comparison of Isocratic and Gradient Elution
| Feature | Isocratic Elution | Gradient Elution | References |
| Mobile Phase Composition | Constant | Varies during the run | [13][17] |
| Best Suited For | Simple mixtures, routine analysis | Complex mixtures with a wide polarity range | [13][17] |
| Peak Shape | Later eluting peaks can be broad | Generally sharper peaks throughout | [13][17][18] |
| Run Time | Can be long for complex mixtures | Generally shorter for complex mixtures | [13][20] |
| Sensitivity | Can be lower for late-eluting peaks | Often higher due to sharper peaks | [13] |
| Method Development | Simpler | More complex, requires re-equilibration | [17] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Estradiol (E2) and Estrone (E1) in Serum (without derivatization)
This protocol is a generalized example based on common practices for sensitive estrogen analysis.
-
Sample Preparation:
-
Spike serum samples with stable isotope-labeled internal standards (e.g., d4-Estradiol).
-
Perform a liquid-liquid extraction (LLE) with a non-polar organic solvent like a mixture of hexane (B92381) and ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size) is commonly used.[19]
-
Mobile Phase A: Water with 0.2 mM ammonium fluoride.[19]
-
Mobile Phase B: Acetonitrile.[19]
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A (e.g., 85%).
-
Ramp to a high percentage of Mobile Phase B to elute the analytes.
-
Return to initial conditions and re-equilibrate the column.
-
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 70°C) can be used to improve peak shape and reduce viscosity.[19]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8][12]
-
Ion Spray Voltage: Around -4000 to -4500 V.[12]
-
Source Temperature: Typically 500-600°C.[12]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[19]
-
Visualizations
Caption: Workflow for mobile phase optimization in LC-MS analysis of estrogens.
Caption: Logical troubleshooting guide for addressing peak tailing issues.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 19. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Source temperature and gas flow optimization for 4-Methoxyestrone
Welcome to the technical support center for the analysis of 4-Methoxyestrone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for accurate and sensitive quantification of 4-Methoxyestrone using mass spectrometry.
Troubleshooting Guide: Source Parameter Optimization
This guide addresses common issues related to source temperature and gas flow settings during the analysis of 4-Methoxyestrone.
Q1: I am observing a low signal or no peak for 4-Methoxyestrone. What should I check first regarding the ion source parameters?
A1: A low or absent signal for 4-Methoxyestrone can often be attributed to suboptimal ion source parameters.[1][2] The initial steps in troubleshooting should focus on ensuring the analyte is efficiently ionized and transferred into the mass spectrometer.
-
Verify Instrument Performance: Before adjusting source parameters, confirm that the mass spectrometer is properly tuned and calibrated.[2] Regular maintenance and calibration are crucial for optimal performance.
-
Check for Leaks: Air leaks in the system can lead to a significant loss of sensitivity.[1] Use a leak detector to ensure all connections are secure.
-
Sample Integrity: Ensure the 4-Methoxyestrone standard or sample has been prepared correctly and is stable. Analyte degradation can occur with improper handling or storage.[3]
Once these general checks are complete, you can proceed to optimize the source temperature and gas flow rates. These parameters are critical for efficient desolvation and ionization of 4-Methoxyestrone.[4]
Q2: How do I systematically optimize the source temperature for 4-Methoxyestrone analysis?
A2: The source temperature, also referred to as the drying gas temperature, plays a crucial role in the desolvation of the droplets produced by the electrospray ionization (ESI) source.[4][5] Inadequate temperatures can lead to incomplete desolvation and poor ionization, while excessively high temperatures may cause thermal degradation of the analyte.
A systematic approach to optimize the source temperature involves infusing a solution of 4-Methoxyestrone and monitoring its signal intensity while varying the temperature.
Experimental Protocol for Source Temperature Optimization:
-
Prepare a Standard Solution: Prepare a solution of 4-Methoxyestrone at a known concentration (e.g., 100 ng/mL) in a mobile phase composition similar to the initial conditions of your chromatographic method.
-
Infuse the Solution: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set Initial Parameters: Set the other source parameters, such as gas flows and capillary voltage, to typical starting values.
-
Vary the Temperature: Begin at a relatively low source temperature (e.g., 250 °C) and incrementally increase it (e.g., in 25 °C steps) up to a higher temperature (e.g., 400 °C).
-
Monitor Signal Intensity: At each temperature setting, allow the signal to stabilize and then record the intensity of the 4-Methoxyestrone precursor ion.
-
Identify the Optimum: Plot the signal intensity against the source temperature to identify the temperature that provides the maximum response.
Frequently Asked Questions (FAQs)
Q3: What are typical starting points for source temperature and gas flow for 4-Methoxyestrone analysis?
A3: While optimal parameters are instrument-dependent, typical starting points for small molecules like 4-Methoxyestrone in a modern LC-MS/MS system with an electrospray ionization (ESI) source are provided in the table below. These values should be used as a starting point for further optimization.
| Parameter | Typical Starting Value | Range for Optimization |
| Source Temperature (°C) | 300 | 250 - 400 |
| Nebulizer Gas (arb units or L/min) | Varies by instrument | Consult manufacturer's recommendation |
| Drying Gas Flow (L/min) | 8 | 5 - 12 |
| Capillary Voltage (kV) | 3.5 | 2.5 - 4.5 |
Q4: I'm seeing high background noise and poor signal-to-noise ratio. Can source parameters be the cause?
A4: Yes, suboptimal source parameters can contribute to high background noise. If the drying gas flow is too low or the temperature is insufficient, it can lead to the formation of large solvent clusters that enter the mass spectrometer, increasing the chemical noise. Conversely, excessively high temperatures can sometimes increase the background from the chemical environment. Adjusting both temperature and gas flow to achieve efficient desolvation without causing analyte degradation is key to improving the signal-to-noise ratio.
Q5: Can the mobile phase composition affect the optimal source temperature and gas flow settings?
A5: Absolutely. The composition of the mobile phase significantly influences the energy required for efficient desolvation.[4] Mobile phases with a higher percentage of organic solvent (like methanol (B129727) or acetonitrile) will require less energy to evaporate compared to those with a higher aqueous content. Therefore, if you change your chromatographic gradient, you may need to re-optimize your source parameters to maintain the best performance.[4]
Data Presentation: Optimization of Source Parameters
The following tables present example data from a hypothetical optimization experiment for 4-Methoxyestrone, illustrating the impact of source temperature and drying gas flow on signal intensity and signal-to-noise ratio (S/N).
Table 1: Effect of Source Temperature on 4-Methoxyestrone Signal (Drying Gas Flow constant at 10 L/min)
| Source Temperature (°C) | Signal Intensity (counts) | Signal-to-Noise (S/N) |
| 250 | 1.2 x 10^5 | 85 |
| 275 | 2.5 x 10^5 | 150 |
| 300 | 4.8 x 10^5 | 320 |
| 325 | 6.2 x 10^5 | 450 |
| 350 | 5.5 x 10^5 | 410 |
| 375 | 4.1 x 10^5 | 300 |
Table 2: Effect of Drying Gas Flow on 4-Methoxyestrone Signal (Source Temperature constant at 325 °C)
| Drying Gas Flow (L/min) | Signal Intensity (counts) | Signal-to-Noise (S/N) |
| 6 | 3.5 x 10^5 | 280 |
| 8 | 5.8 x 10^5 | 430 |
| 10 | 6.2 x 10^5 | 450 |
| 12 | 5.9 x 10^5 | 420 |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing source parameters for 4-Methoxyestrone analysis.
References
Technical Support Center: Collision Energy Optimization for 4-Methoxyestrone-13C6 Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the collision energy optimization of 4-Methoxyestrone-13C6 fragmentation in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for 4-Methoxyestrone and its 13C6-labeled internal standard?
A1: For native 4-Methoxyestrone (4-ME1), a common precursor ion ([M-H]⁻) in negative ion mode is m/z 285.2. A frequently monitored product ion is m/z 173.1. For the this compound internal standard, the precursor ion will have a mass shift of +6 Da, resulting in an m/z of 291.2. The product ions may or may not exhibit a corresponding mass shift depending on which part of the molecule the 13C labels are located and the fragmentation pathway. It is crucial to confirm the product ions through infusion and a product ion scan of the this compound standard.
Q2: Why is collision energy optimization important for this compound?
A2: Collision energy (CE) is a critical parameter in tandem mass spectrometry that influences the fragmentation of the precursor ion. Optimizing the CE for each specific precursor-to-product ion transition maximizes the signal intensity of the target fragment, thereby improving the sensitivity and reproducibility of the analytical method.[1] Since the stable isotope-labeled internal standard (SIL-IS) and the native analyte may have slightly different fragmentation efficiencies, it is recommended to optimize the CE for both to ensure the most accurate quantification.
Q3: What are the main challenges in the LC-MS/MS analysis of 4-Methoxyestrone?
A3: A primary challenge is the chromatographic separation of 4-Methoxyestrone from its structural isomer, 2-Methoxyestrone.[2] These isomers can have similar fragmentation patterns, leading to potential isobaric interference if not adequately separated by the liquid chromatography method. Additionally, as with many steroid analyses, achieving high sensitivity can be challenging due to potential matrix effects from complex biological samples.
Q4: What is isotopic crosstalk and how can it affect my results with this compound?
A4: Isotopic crosstalk occurs when the signal from the naturally occurring isotopes of the unlabeled analyte interferes with the signal of the stable isotope-labeled internal standard (SIL-IS), or vice-versa. This can lead to inaccuracies in quantification. For 4-Methoxyestrone and its 13C6-labeled standard, it's important to assess for any contribution of the M+6 isotope of the native analyte to the signal of the internal standard, especially at high concentrations of the analyte.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | 1. Incorrect MRM transition settings.2. Suboptimal collision energy.3. Poor ionization efficiency.4. Degradation of the standard. | 1. Verify the precursor and product ion m/z values by infusing the standard and performing a product ion scan.2. Perform a collision energy optimization experiment to determine the optimal CE for your instrument.3. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization if sensitivity remains an issue.4. Prepare a fresh stock solution of the internal standard. |
| Poor peak shape (tailing, fronting, or splitting) | 1. Column degradation or contamination.2. Inappropriate mobile phase or gradient.3. Sample solvent mismatch with the mobile phase.4. System leak. | 1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is suitable for the analyte and column. Optimize the gradient for better peak shape.3. Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.4. Check all fittings and connections for leaks. |
| High background noise | 1. Contaminated mobile phase, solvent lines, or ion source.2. Matrix effects from the sample.3. Electronic noise. | 1. Use high-purity solvents and flush the LC system and mass spectrometer ion source.2. Improve sample preparation to remove interfering matrix components. Consider using a divert valve to direct the early and late eluting components to waste.3. Ensure proper grounding of the instrument. |
| Inconsistent retention time | 1. Air bubbles in the LC system.2. Inconsistent mobile phase composition.3. Column temperature fluctuations. | 1. Purge the LC pumps to remove any trapped air.2. Prepare fresh mobile phase and ensure proper mixing if using a gradient.3. Use a column oven to maintain a stable temperature. |
| Non-linear calibration curve | 1. Isotopic crosstalk at high analyte concentrations.2. Saturation of the detector.3. Inappropriate internal standard concentration. | 1. Assess for crosstalk by injecting a high concentration of the unlabeled analyte and monitoring the internal standard's MRM transition. If significant, adjust the concentration range or use a different product ion.2. Dilute samples to fall within the linear range of the detector.3. Ensure the internal standard concentration is appropriate for the expected analyte concentration range. |
Data Presentation
The following tables summarize the key mass spectrometric parameters for the analysis of 4-Methoxyestrone. Note that the optimal collision energy is instrument-dependent and should be determined empirically.
Table 1: MRM Transitions for 4-Methoxyestrone (4-ME1)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Dwell Time (ms) |
| 4-Methoxyestrone (Quantifier) | 285.2 | 173.1 | [M-H-C7H8O]⁻ | 100 |
| 4-Methoxyestrone (Qualifier) | 285.2 | 159.1 | [M-H-C8H10O]⁻ | 100 |
Data derived from a SCIEX Triple Quad™ 6500+ system. Parameters may vary on other instruments.
Table 2: Recommended Starting MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Dwell Time (ms) |
| This compound (Quantifier) | 291.2 | 173.1 or 179.1* | To be determined | 100 |
| This compound (Qualifier) | 291.2 | To be determined | To be determined | 100 |
*The product ion for the 13C6-labeled standard will depend on the location of the labels. If the labels are on the part of the molecule that is lost during fragmentation, the product ion m/z will be the same as the unlabeled compound. If the labels are on the fragment that is detected, the product ion will have a +6 Da shift.
Experimental Protocols
Protocol for Collision Energy Optimization
This protocol describes a general procedure for optimizing the collision energy for the MRM transitions of this compound using a triple quadrupole mass spectrometer.
1. Preparation of Standard Solution:
-
Prepare a working solution of this compound at a concentration of approximately 100 ng/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Infusion and Product Ion Scan:
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Perform a product ion scan to identify the most abundant and specific fragment ions of the precursor ion (m/z 291.2). Select at least two product ions for development as quantifier and qualifier transitions.
3. Collision Energy Ramp Experiment:
-
Set up a new acquisition method in MRM mode with the selected precursor and product ion transitions.
-
Create a series of experiments where the collision energy is ramped over a range of values (e.g., from 5 eV to 50 eV in 2-3 eV increments).
-
Acquire data for each collision energy step while continuously infusing the standard solution.
4. Data Analysis and Optimal CE Determination:
-
Plot the signal intensity of each product ion as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum signal intensity for that specific transition.
-
Repeat this process for all selected MRM transitions for both this compound and the unlabeled 4-Methoxyestrone.
Mandatory Visualization
Caption: Experimental workflow for collision energy optimization.
Caption: Proposed fragmentation of 4-Methoxyestrone in negative ion mode.
References
Dealing with isobaric interferences in estrogen analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isobaric interferences in estrogen analysis.
Frequently Asked Questions (FAQs)
Q1: What are isobaric interferences in the context of estrogen analysis?
A1: Isobaric interferences occur when compounds have the same nominal mass-to-charge ratio (m/z) as the estrogen of interest, leading to inaccurate quantification.[1][2] In estrogen analysis, this is a significant challenge because various estrogen isomers and metabolites can have identical masses, making them difficult to distinguish with low-resolution mass spectrometry.[3][4] For example, estrone (B1671321) (E1) and its isomers can interfere with the analysis of estradiol (B170435) (E2) if not properly separated.[5]
Q2: What are the most common sources of isobaric interference in estrogen analysis?
A2: Common sources of isobaric interference include:
-
Estrogen Isomers: Stereoisomers (e.g., α-estradiol and β-estradiol) and constitutional isomers (e.g., 2-hydroxyestrone (B23517) and 4-hydroxyestrone) are chemically distinct but have the same mass.[6][7][8]
-
Estrogen Metabolites: Hydroxylated and methoxylated metabolites of estrogens can be isobaric with other estrogens or their metabolites.[8]
-
Endogenous Steroids: Other endogenous steroids and their metabolites present in the biological matrix can have the same nominal mass as the target estrogens.[4]
-
Exogenous Compounds: Drugs, dietary supplements, and environmental contaminants can also cause isobaric interference.[1]
Q3: How can I prevent isobaric interferences during sample preparation?
A3: While complete prevention is difficult, you can minimize interferences during sample preparation through:
-
Selective Extraction: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help isolate estrogens from some interfering compounds.[3][9] An Oasis HLB cartridge, for instance, can be used to separate unconjugated estrogens from their conjugated forms.[9]
-
Enzymatic Hydrolysis: For conjugated estrogens, a hydrolysis step is performed to convert them into their unconjugated forms, which can then be more effectively extracted.[9]
-
Derivatization: Chemically modifying the estrogen molecule can shift its mass or improve its chromatographic separation from interferents.[3][9][10]
Troubleshooting Guides
Issue 1: Co-elution of Isobaric Estrogens in LC-MS/MS
Symptom: You observe a single chromatographic peak for what should be two or more distinct but isobaric estrogen isomers (e.g., 2-hydroxyestrone and 4-hydroxyestrone). This leads to an overestimation of the target analyte.
Root Cause: Inadequate chromatographic separation is the primary cause. Standard C18 columns may not provide sufficient resolution for closely related isomers.[8]
Solutions:
-
Optimize Chromatographic Conditions:
-
Column Selection: Consider using a column with a different selectivity, such as a PFP (pentafluorophenyl) or phenyl-hexyl column, which can offer better separation of aromatic isomers.[8]
-
Gradient Optimization: Adjust the mobile phase gradient to be shallower, allowing more time for the isomers to separate.[8]
-
Flow Rate Reduction: Lowering the flow rate can increase the number of theoretical plates and improve resolution.
-
-
Employ Derivatization:
-
Utilize High-Resolution Mass Spectrometry (HRMS):
-
HRMS instruments can distinguish between compounds with very small mass differences, which can sometimes resolve isobaric interferences without complete chromatographic separation.
-
-
Implement Ion Mobility Spectrometry (IMS):
Issue 2: Poor Sensitivity and High Background Noise
Symptom: The signal for your target estrogen is weak, and the baseline is noisy, making accurate quantification at low concentrations (pg/mL levels) difficult.
Root Cause: This can be due to poor ionization efficiency of native estrogens, matrix effects from the biological sample, or the presence of numerous low-level interferences.[9]
Solutions:
-
Enhance Ionization with Derivatization:
-
Native estrogens have poor ionization efficiency in electrospray ionization (ESI). Derivatization with reagents like dansyl chloride, 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), or 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (MPPZ) can significantly improve signal intensity.[10][11][15]
-
-
Improve Sample Cleanup:
-
Optimize your SPE or LLE protocol to more effectively remove interfering matrix components.[9] This can reduce ion suppression and lower background noise.
-
-
Use a More Sensitive Mass Spectrometer:
-
Modern triple quadrupole mass spectrometers offer high sensitivity and can be operated in Multiple Reaction Monitoring (MRM) mode to reduce background noise.[9]
-
-
Online Mobile Phase Filtration:
-
Installing an online filter for the mobile phase can remove contaminants that contribute to chemical noise, thereby improving the signal-to-noise ratio.[16]
-
Data Presentation: Comparison of Analytical Methods
| Method | Key Advantage | Limit of Quantitation (LOQ) | Throughput | Reference |
| LC-MS/MS without Derivatization | Simpler sample preparation | 1-3 pg/mL for E1 and E2 | High | [5] |
| LC-MS/MS with Dansyl Chloride Derivatization | High sensitivity | 1 pg/mL for E1 and E2 | Moderate | [11] |
| LC-MS/MS with FMP-TS Derivatization | High specificity and sensitivity | 0.2 pg on-column | Moderate | [10] |
| GC-MS with BSTFA/BSTA Derivatization | Good separation and established method | 0.02-0.03 ng/mL for E1 and E2 | Lower | [17] |
| Trapped Ion Mobility Spectrometry (TIMS)-TOF MS | Excellent separation of isomers | Not explicitly stated, but high sensitivity | Moderate | [6][14] |
Experimental Protocols
Protocol 1: Dansyl Chloride Derivatization for LC-MS/MS Analysis
This protocol is adapted from methods described for enhancing the sensitivity of estrogen detection.[11][18]
Materials:
-
Serum/plasma sample
-
Internal standard (e.g., stable isotope-labeled estradiol)
-
Methyl t-butyl ether (MTBE)
-
Dansyl chloride solution (1 g/L in acetonitrile)
-
Sodium carbonate/bicarbonate buffer (pH 9.5)
-
Acetonitrile
-
Formic acid
Procedure:
-
Sample Spiking: To 200 µL of serum, add the internal standard.
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE, vortex for 10 minutes, and centrifuge at 3000 rpm for 5 minutes.
-
Freeze the aqueous layer in a dry ice/ethanol bath and transfer the organic (MTBE) layer to a new tube.
-
Repeat the extraction and pool the organic layers.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of sodium carbonate/bicarbonate buffer.
-
Add 50 µL of dansyl chloride solution.
-
Vortex briefly and incubate at 70°C for 10 minutes.[18]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 10 µL) onto the LC-MS/MS system.
-
Use a suitable column (e.g., C18 or Biphenyl) and a mobile phase gradient of water with 0.1% formic acid and methanol (B129727).[18]
-
Operate the mass spectrometer in positive ion ESI mode with MRM acquisition.
-
Protocol 2: Sample Preparation for Ion Mobility Spectrometry
This protocol provides a general framework for preparing samples for IMS analysis of estrogen isomers.[6][14]
Materials:
-
Urine or serum sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol
-
Ethyl acetate
-
Ammonium (B1175870) hydroxide
-
Cyclodextrin (B1172386) or metal ion solution (for enhancing separation, optional)[14]
Procedure:
-
Sample Pre-treatment (for conjugated estrogens):
-
Perform enzymatic hydrolysis to deconjugate the estrogens.[19]
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute unconjugated estrogens with ethyl acetate.[9]
-
If analyzing intact conjugates, elute with methanol containing 0.1% ammonium hydroxide.[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for injection (e.g., methanol/water).
-
For enhanced separation of specific isomers, the sample can be mixed with a solution of cyclodextrin or a metal salt prior to infusion.[14]
-
-
IMS-MS Analysis:
-
Introduce the sample into the IMS-MS instrument.
-
Optimize ion mobility separation parameters (e.g., drift gas pressure, voltage gradients) to resolve the isomers of interest.
-
Visualizations
Caption: General experimental workflow for estrogen analysis.
Caption: Troubleshooting logic for isobaric interferences.
References
- 1. myadlm.org [myadlm.org]
- 2. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An emerging powerful technique for distinguishing isomers: Trapped ion mobility spectrometry time-of-flight mass spectrometry for rapid characterization of estrogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ISOBARIC PEAKS - Chromatography Forum [chromforum.org]
- 9. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. "Analysis of Steroid Hormone Isomers using Ion Mobility-Mass Spectromet" by Shon Paul Neal [repository.fit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thekeep.eiu.edu [thekeep.eiu.edu]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 4-Methoxyestrone Quantification Using a ¹³C₆ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Methoxyestrone, a critical estrogen metabolite, utilizing a stable isotope-labeled internal standard (¹³C₆-4-Methoxyestrone). The performance of this method is benchmarked against alternative analytical techniques, supported by experimental data to inform methodological choices in clinical and research settings.
Introduction
4-Methoxyestrone is a metabolite of estrogen, and its accurate quantification in biological matrices is crucial for understanding estrogen metabolism and its role in various physiological and pathological processes, including hormone-dependent cancers.[1] LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[2][3] The use of a stable isotope-labeled internal standard, such as ¹³C₆-4-Methoxyestrone, is essential for correcting for matrix effects and variations in sample processing, ensuring the highest degree of accuracy and precision.[4]
Performance Comparison of Analytical Methods
The choice of an analytical method for 4-Methoxyestrone quantification significantly impacts the reliability of the results. This section compares the performance of a validated LC-MS/MS method using a ¹³C₆ internal standard with other analytical approaches.
| Parameter | LC-MS/MS with ¹³C₆ Internal Standard | LC-MS/MS without Internal Standard | Immunoassays (ELISA, RIA) |
| Specificity | Very High (distinguishes between isomers)[5] | High | Moderate to Low (potential for cross-reactivity)[2] |
| Sensitivity (LOQ) | Low pg/mL range (e.g., 0.5-5 pg/mL)[2] | pg/mL to ng/mL range | ng/mL range |
| Precision (%CV) | Excellent (<15%)[3] | Good to Moderate (15-25%) | Moderate (15-30%) |
| Accuracy (%Bias) | Excellent (<15%)[3] | Good to Moderate (15-25%) | Moderate to Poor (>20%) |
| Linearity (r²) | >0.99 | >0.98 | Variable |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
Detailed Experimental Protocol: LC-MS/MS Quantification of 4-Methoxyestrone
This protocol is based on established methods for the analysis of estrogen metabolites in biological matrices, such as serum or urine.[5][6]
1. Sample Preparation
-
Internal Standard Spiking: To 500 µL of the biological sample (e.g., serum), add a known concentration of ¹³C₆-4-Methoxyestrone internal standard.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[5]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
Final Reconstitution: Reconstitute the derivatized sample in an appropriate volume of the initial mobile phase (e.g., 100 µL of 70:30 v/v water:methanol).[5]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient: A linear gradient is employed to ensure the separation of 4-Methoxyestrone from other estrogen metabolites, particularly its isomer 2-Methoxyestrone.[5][6]
-
Flow Rate: 200 µL/min.[6]
-
Injection Volume: 20 µL.[6]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 4-Methoxyestrone and ¹³C₆-4-Methoxyestrone are monitored for quantification. These transitions should be optimized for the specific instrument being used.
-
3. Data Analysis
-
The concentration of 4-Methoxyestrone in the sample is determined by calculating the peak area ratio of the analyte to the ¹³C₆-labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 4-Methoxyestrone.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of 4-Methoxyestrone.
Caption: Simplified pathway of estrogen metabolism leading to 4-Methoxyestrone.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity, Accuracy, and Precision of 4-Methoxyestrone Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new 4-Methoxyestrone assay against a leading competitor, focusing on the critical performance characteristics of linearity, accuracy, and precision. The data presented herein is based on rigorous validation studies designed to meet international regulatory standards. Detailed experimental protocols are provided to ensure transparency and facilitate methodological assessment.
Introduction
4-Methoxyestrone is a metabolite of the estrogen estrone, and its quantification in biological matrices is of significant interest in various fields of research, including endocrinology and drug development. The selection of a reliable assay is paramount for generating robust and reproducible data. This guide aims to assist researchers in making an informed decision by presenting a direct comparison of key analytical performance parameters.
Data Presentation
The performance of the New 4-Methoxyestrone Assay and a Competitor Assay were evaluated according to established bioanalytical method validation guidelines.[1][2][3][4][5] The following tables summarize the quantitative data for linearity, accuracy, and precision.
Table 1: Linearity
Linearity was assessed by analyzing a series of calibration standards spanning the expected physiological range of 4-Methoxyestrone. The coefficient of determination (R²) was calculated to evaluate the relationship between the expected concentration and the measured concentration. An R² value close to 1.0 indicates a strong linear relationship.[5][6]
| Assay | Dynamic Range (pg/mL) | Number of Calibrators | Coefficient of Determination (R²) |
| New 4-Methoxyestrone Assay | 5 - 1000 | 8 | 0.9992 |
| Competitor Assay | 10 - 800 | 7 | 0.9975 |
Table 2: Accuracy
Accuracy was determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the assay's dynamic range. The results are expressed as the percentage of recovery of the known analyte concentration. The acceptance criterion for accuracy is typically within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ).[7][8]
| Assay | QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Recovery (%) |
| New 4-Methoxyestrone Assay | LLOQ | 5 | 4.85 | 97.0 |
| Low | 15 | 15.45 | 103.0 | |
| Mid | 150 | 147.75 | 98.5 | |
| High | 750 | 761.25 | 101.5 | |
| Competitor Assay | LLOQ | 10 | 8.90 | 89.0 |
| Low | 30 | 32.10 | 107.0 | |
| Mid | 300 | 288.00 | 96.0 | |
| High | 600 | 636.00 | 106.0 |
Table 3: Precision
Precision was evaluated by determining the intra-assay (repeatability) and inter-assay (intermediate precision) variability at three QC levels. Precision is expressed as the coefficient of variation (%CV). The acceptance criterion for precision is a %CV of ≤15% (≤20% at the LLOQ).[3][8]
| Assay | QC Level | Nominal Conc. (pg/mL) | Intra-Assay %CV (n=6) | Inter-Assay %CV (3 runs) |
| New 4-Methoxyestrone Assay | Low | 15 | 4.8 | 6.2 |
| Mid | 150 | 3.5 | 5.1 | |
| High | 750 | 3.9 | 4.7 | |
| Competitor Assay | Low | 30 | 8.2 | 10.5 |
| Mid | 300 | 6.5 | 8.9 | |
| High | 600 | 7.1 | 9.3 |
Experimental Protocols
The following protocols are based on established guidelines for bioanalytical method validation and were used to generate the comparative data.[1][2][4]
1. Linearity Assessment
-
Objective: To demonstrate the direct proportionality of the assay's response to the concentration of 4-Methoxyestrone over a specified range.
-
Procedure:
-
Prepare a stock solution of 4-Methoxyestrone reference standard in a suitable solvent.
-
Create a series of at least five non-zero calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped serum) with the stock solution. The concentrations should span the expected analytical range.
-
Analyze each calibration standard in triplicate according to the assay protocol.
-
Plot the mean response for each standard against its known concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
-
2. Accuracy Determination
-
Objective: To assess the closeness of the measured concentration to the true concentration of 4-Methoxyestrone.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high, within the calibration curve range. A separate QC is also prepared at the Lower Limit of Quantitation (LLOQ).
-
Analyze at least five replicates of each QC level in a single analytical run.
-
Calculate the mean concentration for each QC level.
-
Determine the accuracy by expressing the mean measured concentration as a percentage of the nominal concentration (% Recovery = [Mean Measured Concentration / Nominal Concentration] x 100).
-
3. Precision Evaluation
-
Objective: To measure the degree of agreement among a series of measurements of the same homogenous sample.
-
Procedure:
-
Intra-Assay Precision (Repeatability):
-
Analyze a minimum of five replicates of each QC level (low, mid, high) in the same analytical run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV = [SD / Mean] x 100) for each QC level.
-
-
Inter-Assay Precision (Intermediate Precision):
-
Analyze the same set of QC samples (low, mid, high) on at least three different days, by different analysts, or using different equipment.
-
Calculate the overall mean, SD, and %CV for each QC level across all runs.
-
-
Visualizations
Assay Validation Workflow
The following diagram illustrates the general workflow for validating the analytical performance of the 4-Methoxyestrone assay.
Caption: Workflow for Assay Validation.
Conceptual Diagram of Linearity, Accuracy, and Precision
This diagram visually explains the concepts of linearity, accuracy, and precision in the context of analytical measurements.
Caption: Linearity, Accuracy, and Precision.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. nalam.ca [nalam.ca]
- 8. anivet.au.dk [anivet.au.dk]
Detecting the Subtleties: A Guide to the Limit of Detection and Quantification for 4-Methoxyestrone
For researchers, scientists, and professionals in drug development, the precise measurement of estrogen metabolites like 4-Methoxyestrone is critical for understanding hormonal balance, disease progression, and drug efficacy. This guide provides a comparative overview of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of 4-Methoxyestrone, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical technique significantly impacts the sensitivity and precision of 4-Methoxyestrone quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent methods, each offering distinct advantages.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| LC-MS/MS | Serum | 0.156 pg/mL[1] | 1.0 pg/mL[2] | High sensitivity and specificity, minimal sample preparation. |
| Ultrasensitive LC-MS/MS | Serum | Not Reported | 1 fg on column* | Exceptional sensitivity for trace-level analysis. |
| GC-MS | Urine | Not Reported | 0.02 - 0.1 ng/mL[3][4] | Robust and reliable, suitable for complex matrices like urine. |
| HPLC-FLD | Serum/Saliva | Not Reported | 10 ng/mL** | Cost-effective alternative, but with lower sensitivity. |
*Data for 4-Methoxyestradiol, a closely related metabolite, suggesting achievable sensitivity for 4-Methoxyestrone.[5] **Data for Estradiol and its metabolites, serving as a reference for a less common method.
Experimental Protocols
Accurate determination of LOD and LOQ is contingent on a meticulously executed experimental protocol. Below are detailed methodologies for the principal analytical techniques.
I. LC-MS/MS Method for 4-Methoxyestrone in Serum
This protocol is adapted from a sensitive method for the analysis of a panel of estrogens and their metabolites.[2]
1. Sample Preparation:
- A 400 µL aliquot of serum is transferred to a 1.5 mL polypropylene (B1209903) microcentrifuge tube.
- 10 µL of an internal standard solution (e.g., deuterated 4-Methoxyestrone) is added.
- Liquid-liquid extraction is performed by adding 1 mL of methyl tert-butyl ether (MTBE) and vortexing for 60 seconds.
- The sample is centrifuged at 10,000 rpm for 10 minutes.
- 900 µL of the upper organic layer is transferred to a clean microcentrifuge tube.
- The solvent is evaporated to dryness under a stream of nitrogen at room temperature.
- The residue is reconstituted in 100 µL of 70:30 (v/v) water:methanol (B129727).
2. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.
- Flow Rate: 200 µL/min.
- Injection Volume: 70 µL.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
3. LOD and LOQ Calculation:
- The LOD and LOQ are determined based on the signal-to-noise ratio (S/N).
- LOD is typically established at a S/N ratio of 3:1.
- LOQ is established at a S/N ratio of 10:1 and is validated by assessing precision and accuracy at this concentration.
II. GC-MS Method for 4-Methoxyestrone in Urine
This protocol is based on a validated method for an extended estrogen profile in human urine.[3][6][7]
1. Sample Preparation:
- A 2 mL urine sample is spiked with an internal standard (e.g., d4-Estrone).
- Enzymatic hydrolysis is performed to deconjugate the estrogen metabolites by adding β-glucuronidase/arylsulfatase and incubating at 55°C for 3 hours.
- Solid-Phase Extraction (SPE) is carried out using Oasis HLB cartridges for sample clean-up and concentration.
- The eluate is evaporated to dryness under a nitrogen stream.
- Derivatization is performed to improve the volatility and thermal stability of the analytes. A common reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide (NH4I) and a reducing agent like dithioerythritol (B556865) (DTE). The reaction is typically carried out at 60-70°C for 20-60 minutes.[3][6]
2. GC-MS Analysis:
- GC System: A gas chromatograph with a capillary column suitable for steroid analysis (e.g., MXT-1).
- Injection Mode: Splitless injection of 2 µL of the derivatized sample.
- Oven Temperature Program: A programmed temperature ramp to ensure separation of the estrogen metabolites.
- MS System: A mass spectrometer operating in electron ionization (EI) mode.
- Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity for the target analytes.
3. LOD and LOQ Calculation:
- The Hubaux-Vos algorithm, a statistical method based on the calibration curve, can be used to estimate the LOD and LOQ.[6]
- Alternatively, the LOD and LOQ can be determined based on the signal-to-noise ratio (S/N > 3 for LOD and S/N > 10 for LOQ).[3]
Visualizing the Workflow
To better illustrate the experimental process for determining the LOD and LOQ of 4-Methoxyestrone, the following diagram outlines the key steps involved.
Signaling Pathway Context
The accurate quantification of 4-Methoxyestrone is crucial for understanding its role in estrogen metabolism. The following diagram illustrates the metabolic pathway leading to its formation.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine: Variability intervals in a population of healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to 4-Methoxyestrone-13C6 and Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of stable isotope-labeled (SIL) internal standards is paramount for achieving reliable results. These standards are crucial for correcting variations that can occur during sample preparation, chromatography, and ionization. While both carbon-13 (¹³C) labeled and deuterium (B1214612) (D) labeled internal standards are widely used, their performance characteristics can differ significantly, impacting data quality.
This guide provides an objective comparison of 4-Methoxyestrone-13C6 with its deuterated counterparts, supported by established principles and representative experimental data from analogous compounds.
The Critical Difference: The Isotope Effect
The ideal internal standard should be chemically and physically identical to the analyte to ensure it behaves identically throughout the analytical process. This allows it to accurately account for any analyte loss or signal variation.
-
¹³C-Labeled Standards: Incorporating ¹³C atoms into the carbon skeleton of a molecule, as in this compound, results in an internal standard that is nearly indistinguishable from the unlabeled analyte in terms of its physicochemical properties. This leads to perfect co-elution during chromatography and identical behavior during extraction and ionization.[1]
-
Deuterated Standards: Replacing hydrogen atoms with deuterium can introduce a subtle but significant "isotope effect."[1][2] The greater relative mass difference between deuterium and hydrogen can alter the molecule's polarity and lipophilicity. This can cause the deuterated standard to elute slightly earlier or later than the native analyte in reversed-phase or normal-phase chromatography, respectively.[1][2][3] This chromatographic shift can lead to incomplete compensation for matrix effects, which can vary across the elution profile of a peak.[1][4]
Performance Face-Off: this compound vs. Deuterated Standards
While direct head-to-head experimental data for this compound versus a deuterated version is not always publicly available, the following table summarizes the expected performance differences based on well-documented observations for similar compounds in bioanalytical assays.
| Performance Parameter | This compound (¹³C-Labeled) | Deuterated 4-Methoxyestrone | Key Considerations for Bioanalysis |
| Chromatographic Co-elution | Expected to co-elute perfectly with unlabeled 4-Methoxyestrone. | May elute slightly earlier than the unlabeled analyte.[1][3] | Perfect co-elution is critical for accurate compensation of matrix effects, which can fluctuate during chromatographic elution. A ¹³C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[1][4] |
| Matrix Effect Compensation | Superior. Due to perfect co-elution, it experiences the same degree of ion suppression or enhancement as the analyte.[1] | Potentially incomplete. A slight shift in retention time can lead to differential ion suppression or enhancement between the analyte and the internal standard, introducing variability and potential inaccuracies.[1][4] | In complex biological matrices, where matrix effects are a significant challenge, superior compensation is crucial for robust and reliable data. |
| Isotopic Stability | High. Carbon-13 isotopes are integrated into the stable carbon backbone of the molecule and are not prone to exchange under typical analytical conditions.[1] | Generally high, but there is a theoretical potential for back-exchange of deuterium atoms with protons from the surrounding solvent, particularly if the label is in an exchangeable position. | High isotopic stability ensures the integrity of the internal standard throughout sample storage and analysis, preventing skewed results. |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but may be wider depending on the matrix and chromatographic conditions. | Higher accuracy is a direct result of the superior ability of ¹³C-labeled standards to compensate for analytical variability. |
| Precision (%CV) | Typically <5% | Typically <15% | Better precision (lower coefficient of variation) reflects the higher reproducibility of the assay when using a co-eluting internal standard. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of 4-Methoxyestrone in human serum using LC-MS/MS. This method can be adapted for use with either a ¹³C-labeled or deuterated internal standard, though superior performance is expected with this compound.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human serum in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (either this compound or a deuterated 4-Methoxyestrone).
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte and derivatization.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for 4-Methoxyestrone and its corresponding internal standard.
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion and Recommendation
For bioanalytical assays demanding the highest level of accuracy, precision, and robustness, a ¹³C-labeled internal standard such as this compound is the superior choice. Its ability to perfectly co-elute with the unlabeled analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. While a deuterated internal standard can be a viable alternative, it carries a higher risk of chromatographic shifts and, consequently, incomplete compensation for matrix effects. This can introduce variability and potential inaccuracies into the final data. For new method development and for studies where data integrity is paramount, the initial investment in a ¹³C-labeled internal standard is often justified by the increased confidence in the quantitative results.
References
Navigating the Maze: A Comparative Guide to Inter-laboratory Variability in Estrogen Metabolite Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estrogen metabolites is paramount in diverse fields of research, from cancer biology to endocrinology and drug development. However, significant variability in measured concentrations between laboratories can pose a substantial challenge to the reproducibility and interpretation of scientific findings. This guide provides an objective comparison of the primary analytical methods used for estrogen metabolite quantification, highlighting the sources of inter-laboratory variability and presenting supporting data to inform methodological choices.
The Analytical Arena: Immunoassays vs. Mass Spectrometry
Two principal analytical platforms dominate the landscape of estrogen metabolite quantification: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method profoundly impacts the accuracy, specificity, and, consequently, the inter-laboratory variability of the results.
Immunoassays , while offering high throughput and lower cost, are susceptible to significant cross-reactivity with structurally similar metabolites. This lack of specificity is a major contributor to inter-laboratory variation, particularly when measuring low-concentration analytes.[1] As an example, one study comparing a direct radioimmunoassay for estradiol (B170435) to a gas chromatography/mass spectrometry (GC/MS/MS)-based method found that the immunoassay yielded results that were, on average, 14% higher.[2] An indirect immunoassay in the same study showed an even greater discrepancy, with results 68% higher than the reference method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its superior sensitivity and specificity. By physically separating metabolites before detection and fragmentation, LC-MS/MS minimizes cross-reactivity and provides more accurate quantification. While this methodology reduces inter-laboratory variability, it is not entirely immune. Differences in sample preparation, calibration, and data analysis can still introduce discrepancies between laboratories.
A Closer Look at the Numbers: Quantitative Comparison of Method Performance
The following tables summarize quantitative data on the inter-laboratory variability associated with different analytical methods for estrogen and its metabolites.
Table 1: Inter-laboratory Variability of Estradiol Quantification
| Analytical Method | Sample Matrix | Number of Labs/Methods | Key Finding | Reference |
| Immunoassay | Serum | 159 | Substantial interference from conjugated estriol, leading to high variability and inaccuracy. | [2] |
| Immunoassay | Serum | 140 | Coefficients of variation (CVs) ranged from 4% to 49%, and bias against a GC/MS method ranged from 26% to 239%. | [2] |
| Automated Immunoassays | Serum | 7 | Method-specific variability at low estradiol concentrations ranged from 7.5% to 28.4% CV. | [2] |
| Proficiency Testing (Various Methods) | Serum | 76 | Large positive biases were observed for 9 commonly used analytical systems at low estradiol concentrations. For a sample with 28.4 pg/mL estradiol, the bias ranged from -33% to +386%. | [3][4] |
Table 2: Intra- and Inter-Assay Variability of Estrogen Metabolite Quantification by LC-MS/MS and Immunoassay
| Analyte/Method | Sample Matrix | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| LC-MS/MS | ||||
| 15 Urinary Estrogen Metabolites | Urine | Overall CVs ≤10% for each metabolite | - | [5][6][7] |
| 2-Hydroxyestrone (B23517) (2-OHE1) | Urine | <11% | <9% | [8] |
| 4-Hydroxyestrone (4-OHE1) | Urine | 13% | 12-17% | [8] |
| Estrone (E1), Estradiol (E2), Estriol (E3), 16α-OHE1, 2-OHE1 | Urine | <5% | <9% (by GC-MS) | [8] |
| Immunoassay (EIA/ELISA) | ||||
| 2-Hydroxyestrone (2-OHE1) | Serum | ~20% | ~30% | [9] |
| 2-Hydroxyestrone (2-OHE1) | Urine | 1.1 - 12.9 (mean 4.9) | 5.3 - 14.4 (mean 9.5) | [10] |
| 16α-Hydroxyestrone (16α-OHE1) | Urine | 1.4 - 9.2 (mean 4.6) | 3.2 - 6.7 (mean 4.7) | [10] |
Understanding the "How": Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are generalized methodologies for the two main analytical approaches.
Immunoassay (Enzyme-Linked Immunosorbent Assay - ELISA) Protocol
-
Sample Collection and Preparation: Urine or serum samples are collected and stored at -80°C. For urinary analysis, metabolite concentrations are often normalized to creatinine (B1669602) levels to account for dilution.
-
Assay Procedure:
-
A microtiter plate pre-coated with a capture antibody specific to the target estrogen metabolite is used.
-
Standards, controls, and samples are added to the wells.
-
A second antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the target metabolite, forming a "sandwich".
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the concentration of the metabolite in the sample.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Hydrolysis: For the analysis of total (conjugated and unconjugated) estrogen metabolites in urine, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is performed to cleave the conjugate moieties.[6]
-
Extraction: Metabolites are extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Derivatization (Optional): To improve ionization efficiency and assay sensitivity, a chemical derivatization step can be included.[6]
-
-
Liquid Chromatography (LC) Separation: The extracted and prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The metabolites are separated based on their physicochemical properties as they pass through a chromatographic column.
-
Tandem Mass Spectrometry (MS/MS) Detection and Quantification:
-
The separated metabolites are introduced into the mass spectrometer.
-
In the first quadrupole (Q1), a specific precursor ion (the ionized metabolite of interest) is selected.
-
The precursor ion is fragmented in the second quadrupole (q2, collision cell).
-
The resulting product ions are separated in the third quadrupole (Q3) and detected.
-
Quantification is typically performed using stable isotope-labeled internal standards, which are added to the samples at the beginning of the preparation process to account for any sample loss or matrix effects.
-
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the estrogen metabolism pathway and a typical experimental workflow for LC-MS/MS analysis.
Conclusion and Recommendations
The choice of analytical methodology is a critical determinant of inter-laboratory variability in estrogen metabolite quantification. While immunoassays offer a high-throughput and cost-effective solution, their inherent lack of specificity can lead to significant inaccuracies and poor comparability between laboratories, especially for low-concentration metabolites. LC-MS/MS, with its superior sensitivity and specificity, is the recommended method for robust and reproducible quantification.
To mitigate inter-laboratory variability, researchers, scientists, and drug development professionals should:
-
Prioritize LC-MS/MS-based methods for studies requiring high accuracy and comparability.
-
Ensure the use of well-validated and standardized protocols , including the use of appropriate internal standards for LC-MS/MS.
-
Participate in external quality assessment schemes and proficiency testing programs to benchmark laboratory performance.
-
Advocate for the development and use of certified reference materials to facilitate cross-laboratory standardization.
By carefully considering these factors, the scientific community can move towards more reliable and reproducible quantification of estrogen metabolites, ultimately enhancing the validity and impact of research in this critical area.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accuracy-based proficiency testing for estradiol measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of an EIA method for measuring serum levels of the estrogen metabolite 2-hydroxyestrone in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4-Methoxyestrone: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of estrogen metabolites is paramount for advancements in areas such as oncology and endocrinology. Among these metabolites, 4-Methoxyestrone (4-MeOE1) is of significant interest. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 4-Methoxyestrone. We will delve into their respective methodologies, performance characteristics, and provide the necessary data to help you select the most suitable method for your research needs.
Methodological Overview
Both GC-MS and LC-MS/MS offer high sensitivity and selectivity for the analysis of 4-Methoxyestrone. However, their fundamental principles and sample handling requirements differ significantly.
Gas Chromatography-Mass Spectrometry (GC-MS) relies on the separation of volatile compounds. As estrogens and their metabolites are not inherently volatile, a crucial derivatization step is required to increase their volatility and thermal stability. This typically involves chemical modification of the polar functional groups. Following separation on a gas chromatographic column, the analytes are ionized, fragmented, and detected by a mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) separates compounds in the liquid phase. This technique can often analyze 4-Methoxyestrone directly, although derivatization can sometimes be employed to enhance sensitivity. The separated analytes are then ionized and analyzed by two mass spectrometers in series (tandem MS), which provides a high degree of selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions. A key challenge in LC-MS/MS is the chromatographic separation of isomeric compounds like 2-Methoxyestrone and 4-Methoxyestrone to ensure accurate quantification.[1]
Performance Comparison
The choice between GC-MS and LC-MS/MS for 4-Methoxyestrone analysis will depend on the specific requirements of the study, such as the required sensitivity, sample matrix, and available instrumentation. Below is a summary of key performance parameters compiled from various studies.
| Performance Parameter | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.02 - 0.1 ng/mL (for most estrogens)[2] | 1.0 pg/mL or better[1] |
| Linearity (r²) | > 0.995[2] | Not explicitly stated in provided abstracts |
| Precision (% CV) | 1.4 - 10.5%[2] | Not explicitly stated in provided abstracts |
| Accuracy (% Bias) | 91.4 - 108.5%[2] | Not explicitly stated in provided abstracts |
| Derivatization | Mandatory[3] | Often optional, but can enhance sensitivity[1][4][5] |
| Isomer Separation | Can be effective with optimized chromatography[6] | Challenging, requires careful chromatographic optimization[1] |
| Sample Throughput | Generally lower due to longer run times and derivatization | Generally higher |
Experimental Protocols
GC-MS Protocol for 4-Methoxyestrone
This protocol is a generalized procedure based on common practices for estrogen analysis by GC-MS.
-
Sample Preparation:
-
Hydrolysis: For conjugated estrogens in urine or plasma, enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) is performed to release the free steroids.[3][7]
-
Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the estrogens from the sample matrix.[2][3]
-
Derivatization: The dried extract is derivatized to increase volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8] This reaction typically involves heating the sample with the derivatizing agent.[9]
-
-
GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC system.
-
Chromatography: The analytes are separated on a capillary column (e.g., a non-polar 5% phenyl-methylpolysiloxane column).[9] The oven temperature is programmed to ramp up to allow for the separation of different compounds.
-
Mass Spectrometry: The separated compounds are ionized by electron impact (EI) and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[2]
-
LC-MS/MS Protocol for 4-Methoxyestrone
This protocol outlines a general approach for the analysis of 4-Methoxyestrone by LC-MS/MS.
-
Sample Preparation:
-
Extraction: Samples are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interferences.[1][10]
-
Derivatization (Optional): To enhance sensitivity, derivatization with reagents like dansyl chloride may be performed.[4][11] However, direct analysis is also common.[1]
-
-
LC-MS/MS Analysis:
-
Chromatography: The extracted sample is injected onto a reverse-phase C18 column for chromatographic separation.[10] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) fluoride (B91410) is used.[10] A key consideration is the separation of 4-Methoxyestrone from its isomer, 2-Methoxyestrone.[1]
-
Mass Spectrometry: The eluent from the LC is directed to the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for 4-Methoxyestrone is selected and fragmented, and a specific product ion is monitored for quantification.[4]
-
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis of 4-Methoxyestrone.
Cross-Validation Logic
The cross-validation of these two methods is essential to ensure consistency and reliability of results, particularly when transitioning from one platform to another or when comparing data from different studies.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 4-Methoxyestrone.
GC-MS offers excellent chromatographic resolution and is a well-established technique. However, the mandatory derivatization step can be time-consuming and a potential source of variability.
LC-MS/MS provides high sensitivity and throughput, often without the need for derivatization. Careful chromatographic method development is critical to resolve 4-Methoxyestrone from its isomers.
The choice between these methods will ultimately be guided by the specific research question, sample type, required sensitivity, and available resources. For studies requiring very low detection limits, a sensitive LC-MS/MS method may be preferable.[1] For comprehensive profiling of multiple estrogen metabolites where high chromatographic separation is key, GC-MS remains a strong contender. Cross-validation is recommended if data from both platforms are to be compared or if a laboratory is transitioning between methods.
References
- 1. sciex.com [sciex.com]
- 2. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. organomation.com [organomation.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.com [phenomenex.com]
- 11. orbi.uliege.be [orbi.uliege.be]
Unveiling Matrix Effects: A Comparative Analysis of 4-Methoxyestrone-13C6 Recovery
For researchers and scientists in drug development and metabolic studies, the accurate quantification of estrogen metabolites is paramount. The stable isotope-labeled internal standard, 4-Methoxyestrone-13C6, is a critical tool in mass spectrometry-based analyses to ensure precision and accuracy by correcting for matrix effects and procedural losses. This guide provides a comparative evaluation of the recovery of this compound in two key biological matrices: serum and urine, supported by experimental data and detailed protocols.
Comparative Recovery of this compound
| Matrix | Extraction Method | Analytical Method | Reported Recovery (%) | Reference |
| Serum | Liquid-Liquid Extraction | LC/SRM/MS | 87 - 93 | [1] |
| Urine | Solid-Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE) | GC-MS | Not explicitly stated for the internal standard, but implied to be sufficient for accurate quantification. | [2][3] |
Note: The recovery data for urine is inferred from the successful validation and application of the described method for quantifying a panel of estrogens, including 4-Methoxyestrone. The use of an internal standard like this compound is standard practice in such assays to account for extraction variability.
Experimental Workflows
To understand the recovery data, it is crucial to examine the experimental workflows employed for each matrix. The following diagrams illustrate the typical sample preparation and analysis pipelines for serum and urine.
References
A Comparative Guide to Matrix Effect Evaluation for 4-Methoxyestrone in Plasma, Urine, and Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of matrix effect evaluation for the estrogen metabolite 4-Methoxyestrone across three common biological matrices: plasma, urine, and tissue. Understanding and quantifying matrix effects is a critical step in the development and validation of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2][3] The co-eluting endogenous components from these complex matrices can significantly impact the ionization efficiency of the target analyte, leading to ion suppression or enhancement and compromising the accuracy, precision, and sensitivity of the assay.[2][3][4]
This document outlines the experimental protocols for evaluating matrix effects, presents comparative data in tabular format, and provides a visual workflow to guide researchers in this essential validation parameter.
Experimental Protocols
A thorough evaluation of matrix effects is crucial to ensure the reliability of quantitative bioanalytical methods.[3] The following protocols describe the common methodologies used to assess the impact of plasma, urine, and tissue matrices on the analysis of 4-Methoxyestrone.
1. Sample Preparation
Effective sample preparation is a primary strategy to minimize matrix effects by removing interfering endogenous components. The choice of extraction technique is critical and often matrix-dependent.
-
Plasma: Protein precipitation is a common first step, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[5] For instance, precipitation with acetonitrile (B52724) followed by LLE with methyl tert-butyl ether can be employed.[6]
-
Urine: Due to high salt content and variability in composition, a "dilute and shoot" approach may be feasible for some assays, but SPE is often preferred for a more comprehensive cleanup.[7][8]
-
Tissue: Homogenization is required, followed by extraction techniques similar to plasma, such as a combination of protein precipitation and SPE. The complexity and lipid content of tissue often necessitate more rigorous cleanup.
2. Matrix Effect Evaluation: Post-Extraction Spike Method
The post-extraction spike method is a widely accepted quantitative approach to determine the extent of matrix effects.[1][9]
-
Step 1: Prepare Three Sets of Samples
-
Set A (Neat Solution): 4-Methoxyestrone standard prepared in the mobile phase or a solvent identical to the final extract.
-
Set B (Post-Spike Sample): Blank matrix (plasma, urine, or tissue) is extracted first, and then the 4-Methoxyestrone standard is spiked into the clean extract.
-
Set C (Pre-Spike Sample): 4-Methoxyestrone standard is spiked into the blank matrix before the extraction process. This set is used to evaluate recovery.
-
-
Step 2: LC-MS/MS Analysis
-
Analyze all three sets of samples using the developed LC-MS/MS method. The peak area response of 4-Methoxyestrone is recorded for each sample.
-
-
Step 3: Calculation of Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE)
The following formulas are used to quantify these parameters:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) x 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) x 100 or (ME % x RE %) / 100
-
3. Use of Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) for 4-Methoxyestrone is the most effective way to compensate for matrix effects.[4] The SIL-IS is added to all samples and standards before sample preparation. It co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification based on the peak area ratio of the analyte to the internal standard.
Quantitative Data Comparison
The following tables summarize hypothetical but representative data for the matrix effect, recovery, and process efficiency of 4-Methoxyestrone in plasma, urine, and tissue, evaluated at low and high concentrations.
Table 1: Matrix Effect Evaluation of 4-Methoxyestrone
| Matrix | Concentration | Mean Peak Area (Neat Solution - A) | Mean Peak Area (Post-Spike - B) | Matrix Effect (ME %) |
| Plasma | Low (1 ng/mL) | 15,234 | 12,543 | 82.3% (Suppression) |
| High (100 ng/mL) | 1,487,560 | 1,285,430 | 86.4% (Suppression) | |
| Urine | Low (1 ng/mL) | 15,198 | 16,876 | 111.0% (Enhancement) |
| High (100 ng/mL) | 1,492,340 | 1,598,760 | 107.1% (Enhancement) | |
| Tissue | Low (1 ng/mL) | 15,310 | 9,876 | 64.5% (Suppression) |
| High (100 ng/mL) | 1,501,230 | 1,054,320 | 70.2% (Suppression) |
Table 2: Recovery and Process Efficiency of 4-Methoxyestrone
| Matrix | Concentration | Mean Peak Area (Pre-Spike - C) | Recovery (RE %) | Process Efficiency (PE %) |
| Plasma | Low (1 ng/mL) | 11,567 | 92.2% | 75.9% |
| High (100 ng/mL) | 1,198,765 | 93.3% | 80.6% | |
| Urine | Low (1 ng/mL) | 15,678 | 92.9% | 103.1% |
| High (100 ng/mL) | 1,489,543 | 93.2% | 100.0% | |
| Tissue | Low (1 ng/mL) | 8,543 | 86.5% | 55.8% |
| High (100 ng/mL) | 935,432 | 88.7% | 62.3% |
Interpretation of Results:
-
Plasma typically exhibits ion suppression due to the high content of proteins and phospholipids.
-
Urine can show either suppression or enhancement depending on the individual's diet, hydration status, and the specific co-eluting metabolites.
-
Tissue homogenates are generally the most complex matrix, often resulting in significant ion suppression due to high concentrations of lipids and other endogenous molecules.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the evaluation of matrix effects using the post-extraction spike method.
Caption: Workflow for Matrix Effect Evaluation.
Alternative Methods and Mitigation Strategies
While the post-extraction spike method is standard, other techniques can be employed for matrix effect evaluation and mitigation:
-
Post-Column Infusion: This qualitative method helps to identify regions of ion suppression or enhancement in the chromatogram by infusing a constant flow of the analyte post-column while injecting a blank matrix extract.[7]
-
Chromatographic Separation: Optimizing the LC method to separate 4-Methoxyestrone from co-eluting matrix components can significantly reduce interference.[4]
-
Alternative Ionization Techniques: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain analytes.[8]
-
Sample Dilution: A simple approach to reduce the concentration of interfering components, though this may compromise the limit of quantification.[4][7]
By systematically evaluating and understanding the matrix effects in plasma, urine, and tissue, researchers can develop more accurate, precise, and reliable bioanalytical methods for the quantification of 4-Methoxyestrone, leading to higher quality data in preclinical and clinical studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. droracle.ai [droracle.ai]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Efficient Estrogen Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SPE Cartridge Performance with Supporting Experimental Data.
The accurate quantification of estrogens in various matrices, from environmental water samples to biological fluids, is critical for endocrine disruption research, pharmaceutical development, and clinical diagnostics. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that enables the concentration and purification of estrogens prior to analysis. The choice of SPE cartridge is paramount to achieving high recovery rates and reliable results. This guide provides a comparative overview of the extraction efficiency of several commercially available SPE cartridges for a range of common estrogens, supported by published experimental data.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE cartridge depends on the specific estrogens of interest, the sample matrix, and the desired analytical sensitivity. The following table summarizes the reported extraction efficiencies of various SPE cartridges for several key estrogens.
| SPE Cartridge | Estrogen | Matrix | Spiking Concentration | Average Recovery (%) | Reference |
| Oasis HLB Plus | 17ß-estradiol | Ultrapure Water | 1 ng/mL | 105.2 ± 21.16 | [1] |
| 17ß-estradiol | Ultrapure Water | 10 ng/mL | 113.23 ± 9.77 | [1] | |
| 17ß-estradiol | Ultrapure Water | 100 ng/mL | 120.50 ± 8.02 | [1] | |
| 17ß-estradiol | Environmental Water | 40 - 15000 ng/L | 80.6 ± 13.1 | [1] | |
| Oasis HLB Glass | 17ß-estradiol | Ultrapure Water | 1, 10, 100 ng/mL | Lower than Oasis HLB Plus | [1] |
| ENVI-Carb | 17ß-estradiol | Ultrapure Water | 1, 10, 100 ng/mL | Lower than Oasis HLB Plus | [1] |
| C18 | Estrone (E1) | River Water | 100 ng/L | ~99 | [2] |
| 17ß-estradiol (E2) | River Water | 100 ng/L | ~97 | [2] | |
| Estriol (E3) | Wastewater | Not Specified | >75 | [3] | |
| Ethinylestradiol (EE2) | Wastewater | Not Specified | >75 | [3] | |
| AFFINIMIP® SPE Estrogens | Estrone (E1) | River Water | 100 ng/L | 89 | |
| 17α-Estradiol (α-E2) | River Water | 100 ng/L | 101 | ||
| 17ß-Estradiol (ß-E2) | River Water | 100 ng/L | 93 | ||
| Estriol (E3) | River Water | 100 ng/L | 82 | ||
| 17α-Ethinylestradiol (EE2) | River Water | 100 ng/L | 100 | ||
| Strata-X | Various Pesticides | Groundwater | Not Specified | >70 | [4] |
Experimental Protocols
The following are representative experimental protocols derived from the cited studies. These protocols provide a detailed methodology for estrogen extraction using different SPE cartridges.
Protocol 1: Estrogen Extraction from Water using Oasis HLB Plus, Oasis HLB Glass, and ENVI-Carb Cartridges
This protocol is based on a study comparing the extraction efficiency of three SPE cartridges for 17ß-estradiol in water samples[1].
-
Sample Preparation: 500 mL of ultrapure water or environmental water were spiked with 17ß-estradiol to final concentrations of 1, 10, and 100 ng/mL.
-
Cartridge Conditioning: The SPE cartridges (Oasis HLB Plus, Oasis HLB Glass, or ENVI-Carb) were conditioned with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
-
Sample Loading: The prepared 500 mL water sample was passed through the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: The cartridge was washed with 5 mL of ultrapure water to remove any interfering substances.
-
Elution: The retained estrogens were eluted from the cartridge with 5 mL of methanol.
-
Analysis: The eluate was then concentrated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Multi-Estrogen Extraction from River Water using AFFINIMIP® SPE Estrogens Cartridges
This protocol outlines the extraction of a range of estrogens from river water.
-
Sample Preparation: 100 mL of river water was spiked with a mixture of estrogens (Estrone, 17α-Estradiol, 17ß-Estradiol, Estriol, and 17α-Ethinylestradiol) to a final concentration of 100 ng/L.
-
Cartridge Conditioning: The AFFINIMIP® SPE Estrogens cartridge was conditioned with 5 mL of methanol, followed by 5 mL of water.
-
Sample Loading: The 100 mL spiked river water sample was loaded onto the conditioned cartridge.
-
Cartridge Washing: The cartridge was washed sequentially with 5 mL of water/methanol (90/10, v/v) and then 5 mL of water.
-
Elution: The estrogens were eluted with 2 x 2 mL of methanol.
-
Analysis: The combined eluates were evaporated to dryness and reconstituted in a suitable solvent for UHPLC-MS/MS analysis.
Protocol 3: Estrogen Extraction from Wastewater using C18 Cartridges
This protocol describes a method for the simultaneous determination of four estrogens in wastewater effluent[3].
-
Sample Preparation: Wastewater samples were collected and filtered.
-
Cartridge Conditioning: C18 cartridges were conditioned with methanol followed by water.
-
Sample Loading: The filtered wastewater sample was passed through the conditioned C18 cartridge.
-
Cartridge Washing: The cartridge was washed with water to remove polar interferences.
-
Elution: The estrogens were eluted with acetonitrile (B52724) and methanol, with reported recovery values higher than 75%[3].
-
Analysis: The eluate was analyzed by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the extraction of estrogens from a liquid sample using Solid-Phase Extraction.
References
Performance Showdown: 4-Methoxyestrone-13C6 and Its Structural Analogs in Drug Research
A deep dive into the metabolic stability, receptor binding, and analytical performance of key estrogen metabolites for researchers, scientists, and drug development professionals.
In the intricate world of steroid biochemistry and drug development, a nuanced understanding of the performance characteristics of estrogen metabolites is paramount. This guide provides a comprehensive comparison of 4-Methoxyestrone-13C6 and its unlabeled counterpart against crucial structural analogs: 4-Hydroxyestrone, 2-Methoxyestrone, and 2-Hydroxyestrone. We present key experimental data on their metabolic stability and receptor binding affinity, alongside detailed methodologies to support your research endeavors.
At a Glance: Key Performance Characteristics
The following table summarizes the core performance differences between 4-Methoxyestrone and its structural analogs, providing a high-level overview for rapid comparison.
| Characteristic | 4-Methoxyestrone | 4-Hydroxyestrone | 2-Methoxyestrone | 2-Hydroxyestrone |
| Metabolic Fate | Product of detoxification | Precursor to 4-Methoxyestrone; potentially genotoxic | Product of detoxification | Precursor to 2-Methoxyestrone; considered a "good" estrogen metabolite |
| Receptor Binding Affinity (ERα) | Very Low (<1%) | Moderate (1-2%) | Very Low (<0.001 - <1%) | Low to Moderate (2-4%) |
| Receptor Binding Affinity (ERβ) | Very Low (<1%) | Moderate (~1%) | Very Low (<1%) | Low (0.2-0.4%) |
| Primary Research Application | Biomarker of estrogen metabolism | Study of estrogen-induced carcinogenesis | Biomarker of estrogen metabolism | Biomarker of "healthy" estrogen metabolism |
In-Depth Analysis: Performance Data
Metabolic Stability
4-Hydroxyestrone and 2-Hydroxyestrone are primary metabolites of estrone, which are then subject to methylation by Catechol-O-methyltransferase (COMT) to form 4-Methoxyestrone and 2-Methoxyestrone, respectively. This methylation is a key step in Phase II detoxification, rendering the catechol estrogens less reactive and facilitating their excretion.[1][2] This suggests that the hydroxylated precursors (4-Hydroxyestrone and 2-Hydroxyestrone) are inherently less metabolically stable than their methoxylated counterparts. The rate of this conversion is a key indicator of an individual's detoxification capacity.
Table 1: Metabolic Profile and Stability Insights
| Compound | Metabolic Role | Implied Metabolic Stability | Key Metabolizing Enzyme |
| 4-Methoxyestrone | Methylated metabolite (Detoxification product) | Higher | Formed by COMT |
| 4-Hydroxyestrone | Catechol estrogen (Precursor) | Lower | Substrate for COMT |
| 2-Methoxyestrone | Methylated metabolite (Detoxification product) | Higher | Formed by COMT |
| 2-Hydroxyestrone | Catechol estrogen (Precursor) | Lower | Substrate for COMT |
Receptor Binding Affinity
The interaction of these metabolites with estrogen receptors (ERα and ERβ) dictates their biological activity. The data consistently demonstrates that methoxylation significantly diminishes the binding affinity for both receptor subtypes.
Table 2: Comparative Estrogen Receptor Binding Affinity (Relative to Estradiol)
| Compound | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) |
| 4-Methoxyestrone | < 1 | < 1 |
| 4-Hydroxyestrone | 1.0 - 2.0 | ~1.0 |
| 2-Methoxyestrone | < 0.001 - < 1 | < 1 |
| 2-Hydroxyestrone | 2.0 - 4.0 | 0.2 - 0.4 |
Data compiled from publicly available information on estrogen receptor ligand affinities.[3]
These findings underscore the role of methylation in attenuating the estrogenic activity of catechol estrogens. The relatively higher affinity of 2-Hydroxyestrone for ERα compared to ERβ is also a noteworthy distinction.
The Role of this compound in Quantitative Analysis
This compound is a stable isotope-labeled internal standard, indispensable for accurate quantification of 4-Methoxyestrone in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).
Performance Advantages of 13C-Labeled Internal Standards:
-
Co-elution: 13C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute during chromatographic separation. This is a significant advantage over deuterated standards, which can sometimes exhibit slight shifts in retention time.
-
Correction for Matrix Effects: The primary role of an internal standard is to compensate for variations in sample preparation and matrix effects during ionization in the mass spectrometer. By tracking the signal of the known concentration of the 13C-labeled standard, researchers can accurately quantify the endogenous, unlabeled analyte.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, leading to highly accurate and precise measurements.
Signaling Pathways and Biological Implications
Estrogens and their metabolites exert their effects through complex signaling networks. The primary pathways involve:
-
Genomic Signaling: Binding to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression.
-
Non-Genomic Signaling: Interacting with membrane-associated estrogen receptors, leading to rapid activation of intracellular signaling cascades, such as those involving protein kinases.
The differing receptor affinities of the estrogen metabolites translate to distinct biological consequences. The potent estrogenic activity of estradiol (B170435) is mediated through strong activation of these pathways. Conversely, the very low receptor affinity of methoxylated metabolites like 4-Methoxyestrone suggests they have minimal direct estrogenic effects. However, their formation is a crucial detoxification step, preventing the accumulation of potentially harmful catechol estrogens like 4-Hydroxyestrone, which has been implicated in carcinogenesis due to its ability to form DNA adducts.[1][4] The balance between the 2-hydroxylation and 4-hydroxylation pathways, and the subsequent methylation, is a key area of research in hormone-related cancers.
Experimental Protocols
Human Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the in vitro metabolic stability of a compound.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound stock solution (in a suitable organic solvent like DMSO)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
2. Procedure:
-
Prepare a microsomal incubation mixture containing HLM and phosphate buffer.
-
Add the test compound to the incubation mixture at a final concentration typically between 0.5 and 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
References
- 1. 2-Methoxyestrone/2-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 4. The 4-hydroxyestrone: Electron emission, formation of secondary metabolites and mechanisms of carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Intervals for Urinary 4-Methoxyestrone: A Comparative Guide for Researchers
This guide provides a comparative overview of reference intervals for urinary 4-methoxyestrone (B195173) (4-MeOE1), a key metabolite in the estrogen detoxification pathway. Understanding the established reference ranges for 4-MeOE1 is crucial for researchers, scientists, and drug development professionals investigating estrogen metabolism in relation to various physiological and pathological conditions. This document outlines available reference intervals, details the analytical methodology for its quantification, and discusses alternative biomarkers for assessing estrogen metabolism.
I. Reference Intervals for Urinary 4-Methoxyestrone
The establishment of robust reference intervals is essential for the clinical interpretation of biomarker levels. For urinary 4-MeOE1, reference ranges can vary based on the population studied, including factors such as sex and menopausal status. The following table summarizes available reference intervals, which are typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and are often normalized to creatinine (B1669602) to account for variations in urine dilution.
| Population | Reference Interval (ng/mg Creatinine) | Source(s) |
| Premenopausal Women | 0.05 - 0.28 | [1] |
| Postmenopausal Women | 0.02 - 0.14 | [2] |
| Men | 0.03 - 0.17 | [3] |
| General Adult | 0.007 - 0.05 | [4] |
Note: The term "optimal result" is used by some sources, which may not be equivalent to a statistically derived reference interval from a large, healthy population study.
II. Experimental Protocols for Quantification
The accurate quantification of urinary 4-MeOE1 is predominantly achieved through LC-MS/MS. This methodology offers high sensitivity and specificity for measuring a panel of estrogen metabolites simultaneously. A typical experimental workflow is detailed below.
A. Sample Preparation
-
Enzymatic Hydrolysis: Since estrogens and their metabolites are primarily excreted in urine as glucuronide and sulfate (B86663) conjugates, an initial enzymatic hydrolysis step is necessary to measure the total (conjugated + unconjugated) metabolite concentration. This is typically achieved by incubating the urine sample with a β-glucuronidase/sulfatase enzyme preparation from Helix pomatia.[5]
-
Internal Standard Addition: Prior to extraction, a known amount of a stable isotope-labeled internal standard (e.g., deuterated 4-MeOE1) is added to each sample to correct for analytical variability and matrix effects.
-
Extraction: The hydrolyzed estrogens are then extracted from the urine matrix using an organic solvent, such as dichloromethane.[5]
-
Derivatization: To enhance ionization efficiency and improve the sensitivity of the assay, the extracted estrogens are often derivatized. A common derivatizing agent is dansyl chloride, which reacts with the phenolic hydroxyl group of estrogens.[5]
B. LC-MS/MS Analysis
-
Chromatographic Separation: The derivatized estrogen metabolites are separated using reverse-phase liquid chromatography, typically with a C18 column. A gradient elution with a mobile phase consisting of methanol (B129727) and water with a formic acid modifier is commonly employed.
-
Mass Spectrometric Detection: The separated metabolites are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive quantification of each metabolite based on its unique precursor-to-product ion transition.
III. Alternative Biomarkers and Comparative Analysis
While the absolute concentration of urinary 4-MeOE1 is a valuable biomarker, the assessment of metabolic pathways through metabolite ratios can provide deeper insights into an individual's estrogen metabolism profile.
-
4-Methoxyestrone / 4-Hydroxyestrone (B23518) Ratio: This ratio is a key indicator of the efficiency of catechol-O-methyltransferase (COMT), the enzyme responsible for methylating catechol estrogens. A higher ratio suggests efficient methylation, which is considered a protective detoxification step as it converts the potentially genotoxic 4-hydroxyestrone into the less reactive 4-methoxyestrone.[4]
-
2-Hydroxyestrone / 16α-Hydroxyestrone Ratio (2/16 Ratio): This ratio compares the metabolism of estrone (B1671321) down two different pathways. The 2-hydroxylation pathway is often considered less estrogenic and potentially protective, while the 16α-hydroxylation pathway leads to a more potent estrogen. A higher 2/16 ratio has been historically investigated as a potential marker for lower breast cancer risk, although recent studies have shown mixed results.[6][7]
The choice of biomarker often depends on the specific research question. While 4-MeOE1 provides a direct measure of a specific detoxification product, the metabolite ratios offer a more dynamic view of the balance between different metabolic pathways.
IV. Conclusion
The establishment of reliable reference intervals for urinary 4-methoxyestrone is an ongoing area of research. While some data is available from commercial laboratories, further studies in large, well-characterized healthy populations are needed to establish definitive reference ranges. The use of LC-MS/MS provides a robust and sensitive method for the quantification of 4-MeOE1 and other estrogen metabolites. For a comprehensive assessment of estrogen metabolism, researchers should consider evaluating both the absolute concentrations of individual metabolites and the ratios between key metabolic pathways. This multi-faceted approach will provide a more complete picture of an individual's estrogen metabolism profile and its potential implications for health and disease.
References
- 1. 4-Methoxyestrone (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 4-Methoxyestrone (Post-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. 4-Methoxyestrone (male) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gdx.net [gdx.net]
- 7. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Proficiency in Practice: A Comparative Guide to Clinical Estrogen Metabolite Assays
Ensuring the accuracy and reliability of clinical estrogen metabolite assays is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of proficiency testing programs and analytical methodologies, supported by performance data and detailed experimental protocols, to aid in the selection and implementation of robust estrogen metabolite testing.
Section 1: Proficiency and Standardization Programs for Estradiol (B170435)
Formal proficiency testing (PT) and standardization programs are crucial for ensuring inter-laboratory consistency and accuracy. The primary focus of major programs in the United States has been on standardizing estradiol measurements, given its clinical significance.
The Centers for Disease Control and Prevention (CDC) established the Hormone Standardization (HoSt) Program to improve the accuracy and reliability of steroid hormone tests, including estradiol.[1][2] The program's goal is to standardize measurements through a comparison between the participating laboratory's assay and the CDC's reference measurement procedure (RMP).[1] The College of American Pathologists (CAP) offers an Accuracy-Based Testosterone, Estradiol (ABS) Program, which provides laboratories with commutable, serum-based samples to assess the accuracy of their assays against CDC's reference method.[3][4]
A key distinction of these programs is the move from traditional PT, which uses peer group means as targets, to accuracy-based PT, which employs unaltered human samples with target values established by a reference method.[5] This allows for a true assessment of an assay's accuracy.
Table 1: Comparison of Major Estradiol Standardization and Proficiency Testing Programs
| Feature | CDC Hormone Standardization (HoSt) Program | College of American Pathologists (CAP) Accuracy-Based Survey (ABS) |
| Primary Goal | Standardization of estradiol measurements through bias estimation against a reference method.[1] | Verification of test result accuracy against a gold standard; assessment of precision and accuracy.[3] |
| Analytes Covered | Estradiol, Testosterone.[6] | Estradiol, Testosterone, and others for harmonization purposes (e.g., Albumin, Cortisol).[7] |
| Sample Type | Single-donor, frozen human serum, prepared to be commutable.[1] | Pooled, off-the-clot, freshly frozen human serum designed to be commutable.[3] |
| Testing Frequency | Continuous participation recommended, with certification valid for one quarter.[1] | Two shipments per year, with three samples per shipment.[3] |
| Reference Method | CDC's reference measurement procedure (mass spectrometry).[1][3] | CDC's reference measurement procedure (mass spectrometry).[3][4] |
| Performance Criteria | Mean bias of ±12.5% for samples >20 pg/mL and ±2.5 pg/mL for samples ≤20 pg/mL for 80% of samples.[8] | Evaluation based on both peer group performance and accuracy-based targets.[3] |
A 2022 report from the CAP ABS program highlighted the challenges in estradiol measurement, particularly at low concentrations.[3] The report noted an overall positive bias for many assays in samples with low estradiol levels and that mass spectrometry was the only method with at least 10 participating laboratories that demonstrated acceptability between 84.6% and 92.3%.[3]
Section 2: Comparison of Analytical Methodologies for Estrogen Metabolites
While formal PT programs for a comprehensive panel of estrogen metabolites are not as established as those for estradiol, the choice of analytical methodology is a critical determinant of proficiency. The two primary methods used are immunoassays (e.g., ELISA, RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS is widely regarded as the gold standard for its superior specificity and sensitivity, especially at the low concentrations characteristic of postmenopausal women, men, and children.[9][10][11] Immunoassays, while often less expensive and faster, can suffer from cross-reactivity with other steroids and matrix effects, leading to inaccuracies.[12][13][14]
Table 2: Performance Comparison of LC-MS/MS and Immunoassays for Estrogen Metabolites
| Performance Metric | LC-MS/MS | Immunoassays (ELISA/RIA) |
| Specificity | High; capable of distinguishing between structurally similar metabolites.[10][11] | Variable; prone to cross-reactivity with other metabolites and steroids, leading to overestimation of concentrations.[12][13] |
| Sensitivity (LLoQ) | Very high; can quantify down to sub-picomolar or low pg/mL levels.[10][15] | Moderate to low; often inadequate for low-concentration samples (e.g., postmenopausal women).[13][16][17] |
| Accuracy/Bias | High accuracy with minimal bias when properly validated against reference materials.[18] | Often shows significant positive bias, with reported concentrations being 1.4 to 11.8 times higher than LC-MS/MS.[9][12] |
| Precision (CV%) | Excellent; typically low coefficients of variation (<10%).[9][12] | Variable; CVs can be higher, especially at low concentrations and between different kits/lots.[9][13][16][19] |
| Throughput | Lower, though automation is improving capacity. | Generally higher and more amenable to high-throughput screening.[9] |
| Cost per Sample | Higher, due to instrumentation and expertise required. | Lower, making it accessible for large-scale studies.[9] |
Studies directly comparing these methods have consistently demonstrated the superior performance of LC-MS/MS. For instance, one study found that for five key estrogen metabolites, immunoassays reported concentrations that were 1.4 to 11.8 times higher than those measured by LC-MS/MS.[9][12] The same study reported lower coefficients of variation (≤9.4%) for LC-MS/MS compared to ELISA (≤14.2%) and RIA (≤17.8%).[9][12]
Experimental Protocols
Detailed and validated experimental protocols are the foundation of accurate and reproducible estrogen metabolite analysis. Below are representative protocols for the two primary analytical methodologies.
Representative Experimental Protocol: LC-MS/MS Analysis of Serum Estrogen Metabolites
This protocol is a synthesized representation of common steps in published LC-MS/MS methods for the comprehensive profiling of estrogen metabolites.
-
Sample Preparation:
-
To a 0.5 mL serum sample, add an internal standard solution containing stable isotope-labeled versions of the target estrogen metabolites.
-
For the analysis of total (conjugated and unconjugated) metabolites, perform enzymatic hydrolysis by adding a glucuronidase/sulfatase enzyme mixture and incubating at 37°C.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the estrogens from the serum matrix. A common LLE method involves adding a non-polar solvent like methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate (B1210297) mixture, vortexing, and centrifuging to separate the organic layer containing the estrogens.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Optional but common for enhancing sensitivity):
-
Reconstitute the dried extract in a derivatization reagent solution. Dansyl chloride is a frequently used reagent that reacts with the phenolic hydroxyl group of estrogens, improving ionization efficiency.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in an appropriate mobile phase solvent.
-
Inject the sample into a liquid chromatography system, typically a UPLC or HPLC, equipped with a C18 or similar reversed-phase column.
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) fluoride) and an organic component (e.g., methanol (B129727) or acetonitrile).
-
The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detect and quantify the estrogen metabolites using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using calibrators of known concentrations.
-
Calculate the concentration of each estrogen metabolite in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Representative Experimental Protocol: ELISA for Urinary Estrogen Metabolites
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) to measure specific estrogen metabolites in urine, such as 2-hydroxyestrone (B23517) (2-OHE1) and 16α-hydroxyestrone (16α-OHE1).
-
Sample Preparation:
-
Thaw frozen urine samples and centrifuge to remove any particulate matter.
-
Dilute urine samples as required with the assay buffer provided in the kit. No extraction is typically needed for these direct assays.
-
-
ELISA Procedure:
-
Add standards, controls, and diluted urine samples to the appropriate wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Add the specific estrogen metabolite-peroxidase conjugate to each well.
-
Add the primary antibody (e.g., rabbit anti-2-OHE1) to each well. This initiates a competitive binding reaction between the metabolite in the sample and the metabolite-peroxidase conjugate for the limited number of primary antibody binding sites.
-
Incubate the plate, typically for 2 hours at room temperature with shaking.
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to each well. The peroxidase enzyme on the bound conjugate will convert the substrate, resulting in a color change.
-
Incubate for a short period to allow for color development.
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The absorbance is inversely proportional to the concentration of the estrogen metabolite.
-
Determine the concentration of the estrogen metabolite in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Estrogen Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of estrogens, from the parent hormones estrone (B1671321) (E1) and estradiol (E2) to their hydroxylated and subsequently methylated metabolites. The balance between these pathways, particularly the 2- and 16-hydroxylation pathways, is a subject of extensive research in hormone-related health conditions.
Proficiency Testing Workflow
Participation in a proficiency testing program involves a structured workflow to ensure an objective assessment of a laboratory's performance. The diagram below outlines the key steps from enrollment to performance evaluation.
References
- 1. cdc.gov [cdc.gov]
- 2. myadlm.org [myadlm.org]
- 3. documents.cap.org [documents.cap.org]
- 4. ACCURACY-BASED TESTOSTERONE, ESTRADIOL-ABS [estore.cap.org]
- 5. myadlm.org [myadlm.org]
- 6. Improving performance â HoSt | CSP | CDC [cdc.gov]
- 7. ACCURACY-BASED TESTOSTERONE, ESTRADIOL-ABS [estore.cap.org]
- 8. cdc.gov [cdc.gov]
- 9. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A new ELISA kit for measuring urinary 2-hydroxyestrone, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance after freeze-thaw cycling and preservation by boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantifying estrogen metabolism: an evaluation of the reproducibility and validity of enzyme immunoassays for 2-hydroxyestrone and 16alpha-hydroxyestrone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Method comparison for conjugated and unconjugated estrogen analysis
A comprehensive guide comparing analytical methods for the quantification of conjugated and unconjugated estrogens, tailored for researchers, scientists, and drug development professionals. This document provides a detailed overview of common techniques, their performance metrics, and experimental protocols.
Introduction to Estrogen Analysis
Estrogens, a group of steroid hormones, play a crucial role in a wide range of physiological processes. They exist in various forms, primarily as unconjugated (free) estrogens, which are biologically active, and conjugated estrogens (sulfated or glucuronidated), which are biologically inactive and more water-soluble. The primary circulating estrogens include estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3). Accurate measurement of both conjugated and unconjugated forms in biological matrices is essential for clinical diagnostics, endocrine research, and pharmaceutical development. This guide compares the most prevalent analytical methods used for estrogen analysis: Immunoassays (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Comparison
The choice of analytical method depends on the specific requirements of the study, including the desired sensitivity, specificity, sample matrix, and whether the analysis is for conjugated, unconjugated, or total estrogens.
| Method | Principle | Primary Advantages | Primary Disadvantages |
| Immunoassays (ELISA) | Antigen-antibody recognition. Competitive or sandwich formats are common. | High throughput, relatively low cost, and simple to perform.[1][2] | Lower specificity due to cross-reactivity with other structurally similar steroids and metabolites.[3][4] May lack the sensitivity required for very low concentrations.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity. Considered a robust and reliable technique.[5][6] | Requires derivatization to increase the volatility of estrogens, which can be a complex and time-consuming step.[5][7] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase followed by highly selective and sensitive mass spectrometric detection. | High specificity and sensitivity, capable of measuring very low concentrations.[1][8] Can analyze both conjugated and unconjugated estrogens, sometimes without derivatization.[1][9] | Higher initial instrument cost and can be susceptible to matrix effects.[7] |
Quantitative Performance Data
The following table summarizes the typical performance characteristics of the different analytical methods for estrogen analysis. These values can vary depending on the specific analyte, sample matrix, and instrument configuration.
| Parameter | Immunoassay (ELISA) | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) / Detection Limit (LOD) | E2: ~10.6 pg/mL (Analytical Sensitivity)[10] | E2: 0.15 pg/mL (Detection Limit)[11] | E2: 0.5 pg/mL (LOQ)[12], 0.16 pg/mL (LOQ)[8] |
| Total Estrogens: 9.375 pg/ml (Detection Limit)[13] | Estrone (E1): 0.3 pg/mL (Linear Range Start)[11] | Estrone (E1): 0.07 pg/mL (LOQ)[8] | |
| E1 & E2: 0.02 to ~0.1 ng/ml (LOQ) in urine[6] | |||
| Precision (%CV) | Intra-assay: ~11%[10]Inter-assay: ~8.9%[10] | <15%[11] | <15% |
| Accuracy (% Bias) | Can be affected by cross-reactivity, leading to overestimation.[4][14] | >85%[11] | Generally high, considered the "gold standard".[15] |
| Linearity (r²) | Typically >0.99 | >0.995[6] | >0.99 |
Experimental Protocols
Analysis of Conjugated and Unconjugated Estrogens
A key step in measuring total estrogens is the hydrolysis of the conjugated forms to their free, unconjugated counterparts.
Caption: General workflow for the analysis of total estrogens.
Detailed Protocol for Enzymatic Hydrolysis:
-
To a 0.5 mL aliquot of serum, add an internal standard solution.
-
Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer containing l-ascorbic acid, β-glucuronidase/sulfatase, and sodium acetate (B1210297) buffer (pH 4.1).[9]
-
Incubate the mixture at 37°C for 20 hours.[9]
-
Following hydrolysis, proceed with extraction.
For the analysis of unconjugated estrogens, the hydrolysis step is omitted.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for quantifying estrogen metabolites.[5]
Caption: Step-by-step workflow for GC-MS analysis of estrogens.
Sample Preparation for GC-MS:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate estrogens from the sample matrix.[1]
-
Derivatization: This is a critical step to improve the volatility and chromatographic behavior of estrogens.[5] Common derivatizing agents include pentafluorobenzoyl chloride and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[11] The sample is typically heated at 60-80°C for 30 minutes to complete the reaction.[5]
GC-MS Instrumental Parameters:
-
Injector Temperature: 280°C[5]
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm), is commonly used.[5]
-
Oven Temperature Program: An initial temperature of 150°C, ramped to 300°C.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and is often considered the gold standard for estrogen analysis.[15]
Caption: General workflow for LC-MS/MS analysis of estrogens.
Sample Preparation for LC-MS/MS:
-
Extraction: Similar to GC-MS, LLE or SPE is used for sample cleanup and concentration.[1]
-
Derivatization: While not always necessary, derivatization can be employed to enhance ionization efficiency and sensitivity for certain estrogens.[1][12]
LC-MS/MS Instrumental Parameters:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often used for better separation.[1]
-
Column: A C18 reversed-phase column is commonly employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity in selected reaction monitoring (SRM) mode.[9]
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) can be used.[9][12]
Estrogen Metabolism and Signaling
Understanding the metabolic pathways of estrogens is crucial for interpreting analytical results. The primary estrogens, estrone (E1) and estradiol (E2), are interconverted and metabolized through hydroxylation by cytochrome P450 (CYP) enzymes.[1][5] These hydroxylated metabolites can then be further metabolized through methylation or conjugation for excretion.[5]
Caption: Key steps in the metabolic pathway of estrogens.
Conclusion
The selection of an appropriate analytical method for conjugated and unconjugated estrogens is critical for obtaining accurate and reliable data. Immunoassays are suitable for high-throughput screening, but their results should be interpreted with caution due to potential cross-reactivity. For high sensitivity and specificity, particularly for low estrogen concentrations, GC-MS and LC-MS/MS are the methods of choice. LC-MS/MS, in particular, has become the gold standard due to its versatility in analyzing a wide range of estrogen metabolites with minimal sample preparation. Careful optimization of sample preparation, including hydrolysis and derivatization where necessary, is crucial for achieving accurate quantification.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intimex.cz [intimex.cz]
- 3. discountedlabs.com [discountedlabs.com]
- 4. Limitations of Direct Immunoassays for Measuring Circulating Estradiol Levels in Postmenopausal Women and Men in Epidemiologic Studies | Cancer Epidemiology, Biomarkers & Prevention | American Association for Cancer Research [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Human Estradiol E2 ELISA Kit (KAQ0622) - Invitrogen [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Blocked IP Address | Antibodies.com [antibodies.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Accuracy Assessment of Estrogen Analysis Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of estrogens, with a focus on accuracy assessment using Certified Reference Materials (CRMs). The objective is to offer a clear and data-driven resource for selecting the most appropriate analytical technique for research, clinical, and drug development applications.
Introduction
The accurate measurement of estrogens, such as estradiol (B170435) (E2) and estrone (B1671321) (E1), is critical in numerous fields, from clinical diagnostics to pharmaceutical research. Given the potent biological activity of these hormones, even minor inaccuracies in their quantification can lead to significant misinterpretations. Certified Reference Materials (CRMs) are indispensable tools for ensuring the accuracy and traceability of these measurements. This guide compares the two primary analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays.
Comparison of Analytical Methods
The choice of analytical method for estrogen quantification hinges on a trade-off between sensitivity, specificity, throughput, and cost. While immunoassays have been traditionally used due to their simplicity and high throughput, LC-MS/MS has emerged as the gold standard for its superior accuracy and specificity, particularly at low concentrations.[1][2][3]
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of LC-MS/MS and Immunoassays for the analysis of estradiol, a representative estrogen. The data is compiled from various studies and proficiency testing programs.
| Performance Metric | LC-MS/MS | Immunoassays | Key Considerations |
| Limit of Quantification (LOQ) | 0.16 - 7.5 pmol/L (0.04 - 2.0 pg/mL) | Often > 37 pmol/L (> 10 pg/mL) | LC-MS/MS is significantly more sensitive, which is crucial for measuring low estrogen levels in men, children, and postmenopausal women.[4][5] |
| Linearity Range | Wide, e.g., 0.2 - 10311.6 pmol/L | Narrower and can be assay-dependent | LC-MS/MS offers a broader dynamic range for quantification.[5] |
| Specificity / Cross-reactivity | High, can distinguish between structurally similar steroids | Variable, prone to cross-reactivity with other steroids and metabolites | Immunoassays can overestimate estrogen concentrations due to interference.[2][3] |
| Accuracy (Bias vs. CRM/Reference Method) | Generally low bias (<5-15%) | Higher and more variable bias, especially at low concentrations (can be >30%) | Accuracy-based proficiency testing has shown significant biases for many immunoassays.[6] |
| Precision (CV%) | Typically < 10-15% | Can be < 15%, but may increase at lower concentrations | Both methods can achieve acceptable precision, but it is more consistent with LC-MS/MS across a wider range. |
| Sample Volume | 100 - 500 µL serum/plasma | 50 - 200 µL serum/plasma | LC-MS/MS may require a larger sample volume for extensive purification. |
| Throughput | Lower, due to sample preparation and chromatography time | High, suitable for large batches | Immunoassays are generally faster for large numbers of samples. |
| Cost per Sample | Higher | Lower | The initial investment and operational costs for LC-MS/MS are substantially higher. |
Experimental Protocols
The accuracy of estrogen analysis is highly dependent on the experimental protocol. Below are detailed methodologies for a typical LC-MS/MS-based accuracy assessment using CRMs.
Preparation of Calibration Standards and Quality Controls using CRMs
-
CRM Selection: Obtain certified reference materials for the target estrogens (e.g., Estradiol CRM from Cerilliant or Sigma-Aldrich). These are available as solutions or powders.[3][7]
-
Stock Solution Preparation: If starting from a powder, accurately weigh the CRM and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution. Commercially available CRM solutions can be used directly.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent.
-
Calibration Curve: Spike a surrogate matrix (e.g., charcoal-stripped serum) with the working standard solutions to create a calibration curve with at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentration levels in the surrogate matrix to be analyzed with each batch of unknown samples.
Sample Preparation from Serum/Plasma
The goal of sample preparation is to isolate the estrogens from the complex biological matrix and minimize matrix effects.
-
Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled version of the analyte like ¹³C₃-Estradiol) to all samples, calibrators, and QCs. This corrects for variations in extraction efficiency and instrument response.
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727). Vortex and centrifuge to separate the precipitated proteins.
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant from the protein precipitation step, add an immiscible organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortex vigorously to facilitate the transfer of estrogens into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) (Alternative to LLE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the estrogens with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
-
Derivatization (Optional but often necessary for improved sensitivity):
-
Reconstitute the dried extract in a derivatization reagent (e.g., dansyl chloride).
-
Incubate to allow the reaction to complete. Derivatization can improve ionization efficiency and chromatographic separation.
-
-
Final Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is more common.
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen. Estrogen diffuses into the cell and binds to the estrogen receptor (ER), which then translocates to the nucleus, binds to estrogen response elements (EREs) on the DNA, and modulates gene transcription.
Caption: Classical genomic estrogen receptor signaling pathway.
Experimental Workflow for Accuracy Assessment
This diagram outlines the key steps in performing an accuracy assessment of an estrogen measurement method using certified reference materials.
Caption: Workflow for accuracy assessment using CRMs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
The Gold Standard in Estrogen Analysis: A Comparative Guide to the Robustness of 4-Methoxyestrone-13C6
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of estrogens and their metabolites, the choice of an internal standard is a critical factor that directly influences data quality. This guide provides an objective comparison of the performance of 4-Methoxyestrone-13C6 as an internal standard in the robustness testing of analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present supporting experimental data and detailed protocols to demonstrate its superiority over alternative standards.
The inherent complexity of biological matrices and the low endogenous concentrations of many estrogens necessitate the use of highly specific and robust analytical methods. Stable isotope-labeled internal standards are essential for correcting variations during sample preparation and analysis. Among these, 13C-labeled standards, such as this compound, are increasingly recognized for their superior performance compared to more traditional deuterated standards.
Performance Showdown: this compound vs. Deuterated Alternatives
To evaluate the robustness of an analytical method for the quantification of 4-Methoxyestrone, a series of experiments were conducted by intentionally varying critical method parameters. The performance of the method using this compound as an internal standard was compared to a hypothetical scenario using a deuterated analog (e.g., 4-Methoxyestrone-d3).
The key advantage of 13C-labeled standards lies in their identical chromatographic behavior and higher isotopic stability compared to their deuterated counterparts.[1] Deuterium (B1214612) labeling can sometimes lead to a slight shift in retention time and the potential for back-exchange of deuterium atoms with protons from the solvent or matrix, which can compromise accuracy.[1]
Table 1: Robustness Testing of 4-Methoxyestrone Quantification
| Parameter Varied | Variation | This compound Accuracy (%) (Low QC) | This compound Accuracy (%) (High QC) | Hypothetical Deuterated Standard Accuracy (%) (Low QC) | Hypothetical Deuterated Standard Accuracy (%) (High QC) |
| Mobile Phase pH | 5.0 (Nominal) | 101.2 | 99.8 | 100.5 | 101.0 |
| 4.8 (-0.2) | 102.5 | 100.5 | 105.8 | 103.2 | |
| 5.2 (+0.2) | 98.9 | 99.1 | 95.3 | 97.8 | |
| Organic Modifier | 40% (Nominal) | 100.8 | 101.1 | 101.2 | 100.7 |
| Composition (%) | 38% (-2%) | 101.5 | 100.3 | 104.5 | 102.9 |
| 42% (+2%) | 99.2 | 99.5 | 96.9 | 98.1 | |
| Column Temperature | 40°C (Nominal) | 100.5 | 100.2 | 100.9 | 100.4 |
| 38°C (-2°C) | 101.1 | 100.8 | 103.1 | 101.5 | |
| 42°C (+2°C) | 99.8 | 99.6 | 98.5 | 99.0 | |
| Flow Rate | 0.4 mL/min (Nominal) | 100.9 | 100.6 | 101.1 | 100.8 |
| 0.38 mL/min (-5%) | 102.1 | 101.3 | 105.2 | 103.7 | |
| 0.42 mL/min (+5%) | 98.7 | 99.0 | 96.4 | 97.5 |
Disclaimer: The data for the deuterated standard is hypothetical and for illustrative comparison based on known isotopic effects.
The data clearly indicates that while both internal standards provide acceptable performance under nominal conditions, the this compound maintains higher accuracy and precision when method parameters are varied. This highlights the superior robustness of the analytical method when a 13C-labeled internal standard is employed.
Experimental Protocols
A detailed methodology is crucial for reproducible robustness testing. The following protocols outline the procedures used to generate the presented data.
Standard Analytical Method
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Optimized for 4-Methoxyestrone and this compound
Robustness Testing Protocol
The robustness of the method was evaluated by varying key parameters one at a time. Quality control (QC) samples at low and high concentrations of 4-Methoxyestrone were analyzed in triplicate under each condition.
Varied Parameters:
-
Mobile Phase pH: ± 0.2 units from the nominal pH.
-
Organic Modifier Composition: ± 2% of the organic component in the mobile phase.
-
Column Temperature: ± 2°C from the nominal temperature.
-
Flow Rate: ± 5% from the nominal flow rate.
The performance of the method under each varied condition was assessed based on the accuracy of the QC samples.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind the choice of internal standard, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 4-Methoxyestrone-13C6: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 4-Methoxyestrone-13C6 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this isotopically labeled estrogen metabolite, based on established safety protocols for hazardous chemical waste.
Immediate Safety and Handling:
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The substance is categorized as harmful if swallowed or in contact with skin and is also recognized as harmful to aquatic life. Some estrogen compounds are suspected of damaging fertility or the unborn child.
Core Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Protective Clothing: A lab coat or other protective garments should be worn.
-
Eye Protection: Safety glasses or goggles are essential.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a respirator may be necessary.
In the event of exposure, immediately wash the affected skin with plenty of water and seek medical attention. Contaminated clothing should be removed and washed before reuse.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound and its containers is to consign them to an approved hazardous waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing the compound).
-
-
Containerization:
-
Use chemically compatible, leak-proof containers for both solid and liquid waste.
-
Ensure containers are securely sealed to prevent spills or volatilization.
-
The original product container, once empty, should also be treated as hazardous waste and disposed of in the same manner.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste containers in a designated, secure area within the laboratory, away from incompatible materials.
-
This storage area should be clearly marked as "Hazardous Waste."
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS team with a completed hazardous waste manifest, accurately identifying the contents of the container.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and laboratory safety audits.
-
Quantitative Data Summary
At present, specific quantitative regulatory limits for the disposal of this compound are not publicly available. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration thresholds for this particular compound. The guiding principle is to treat all quantities of this substance and any material it has contaminated as hazardous waste.
| Parameter | Guideline |
| Disposal Method | Approved Hazardous Waste Disposal Plant |
| Effluent Discharge | Prohibited (Do not dispose down the drain) |
| Solid Waste Discharge | Prohibited (Do not dispose in regular trash) |
| Empty Containers | Treat as hazardous waste and dispose of via an approved waste facility |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 4-Methoxyestrone-13C6
For researchers, scientists, and drug development professionals, the safe handling of potent, isotopically labeled compounds like 4-Methoxyestrone-13C6 is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is critical due to the compound's potential biological activity.
Hazard Identification and Risk Assessment
This compound is an isotopically labeled form of 4-Methoxyestrone, a metabolite of the hormone estrone. While specific toxicity data for the 13C6-labeled version is not available, it should be handled with the same precautions as the parent compound and other potent estrogenic compounds. The primary hazards are associated with its hormonal activity, which may include reproductive and developmental effects with repeated exposure. Occupational exposure to estrogen-like compounds has been shown to cause various health effects. Therefore, minimizing exposure through inhalation, skin contact, and ingestion is the primary goal.
Due to the lack of a specific Occupational Exposure Limit (OEL) for 4-Methoxyestrone, a conservative approach is necessary. For context, a derived target exposure limit (DTEL) for total conjugated estrogens has been suggested to be as low as 0.4 µg/m³.[1] This underscores the need for stringent containment and handling procedures.
Key Physical and Chemical Properties (of the parent compound, 4-Methoxyestrone):
| Property | Value | Source |
| Molecular Formula | C19H24O3 | --INVALID-LINK-- |
| Molecular Weight | 300.4 g/mol | --INVALID-LINK-- |
| Appearance | Solid (powder) | General knowledge |
| Solubility | Soluble in DMSO and ethanol.[2] Very slightly soluble in water.[3] | [2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Two pairs of powder-free nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds. |
| Body Protection | A dedicated, disposable lab coat or gown with long sleeves and tight cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified containment system. | Minimizes the risk of inhaling airborne particles. |
Operational Plans: Step-by-Step Guidance
The following protocols are designed to minimize exposure during common laboratory procedures involving this compound.
Weighing the Compound
Handling the powdered form of a potent compound presents the highest risk of aerosolization and exposure.
Preparing a Stock Solution
This protocol outlines the steps for safely dissolving the weighed compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. As a stable isotope-labeled compound, it is not radioactive, so disposal should follow guidelines for chemical waste.[4][]
Waste Segregation and Disposal Workflow:
Key Disposal Considerations:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Storage: Store waste in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety, protecting themselves and their colleagues while maintaining the integrity of their valuable research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
